molecular formula C9H7FO2 B137598 4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one CAS No. 136191-16-7

4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one

Cat. No.: B137598
CAS No.: 136191-16-7
M. Wt: 166.15 g/mol
InChI Key: SCUZCYGMCGKOPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one is a useful research compound. Its molecular formula is C9H7FO2 and its molecular weight is 166.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-fluoro-7-hydroxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO2/c10-6-2-4-8(12)9-5(6)1-3-7(9)11/h2,4,12H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCUZCYGMCGKOPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C(C=CC(=C21)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90570727
Record name 4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90570727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136191-16-7
Record name 4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90570727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one CAS number 136191-16-7

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 136191-16-7

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one is a fluorinated derivative of the indanone scaffold, a core structure found in a variety of biologically active molecules. While specific in-depth research on this particular compound is limited in publicly available literature, its structural features suggest its potential as a valuable intermediate in medicinal chemistry and drug discovery. The indanone core is a privileged scaffold known to exhibit a wide range of pharmacological activities, including anticancer, neuroprotective, and anti-inflammatory properties. The presence of a fluorine atom and a hydroxyl group on the aromatic ring of this compound can significantly influence its physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity, making it an intriguing candidate for further investigation.

Physicochemical Properties

A summary of the available quantitative data for this compound is presented in Table 1. This information is primarily sourced from chemical suppliers and databases.

Table 1: Physicochemical Data of this compound

PropertyValueSource
CAS Number 136191-16-7N/A
Molecular Formula C₉H₇FO₂N/A
Molecular Weight 166.15 g/mol N/A
Appearance White to light yellow solid[1]
Boiling Point (Predicted) 335.2 ± 42.0 °C[1]
Density (Predicted) 1.412 g/cm³[1]
pKa (Predicted) 10.30 ± 0.20[1]
Storage Temperature 2-8°C[1]

Synthesis

General Experimental Protocol: Friedel-Crafts Acylation

A common method for the synthesis of indanones involves an intramolecular Friedel-Crafts acylation. A plausible synthetic route for this compound is outlined below. This protocol is a generalized representation and may require optimization.

Starting Material: A suitable precursor, such as a substituted 3-phenylpropionic acid or its corresponding acid chloride. Based on the product structure, a likely starting material would be 3-(3-fluoro-4-hydroxyphenyl)propanoic acid.

Procedure:

  • The starting material is reacted with a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

  • The reaction is typically carried out in an inert solvent.

  • The reaction mixture is heated to promote cyclization. A temperature of 100°C, followed by an increase to 180°C, has been suggested.[1]

  • After the reaction is complete (e.g., after 3 hours), the mixture is cooled to room temperature.[1]

  • The product is worked up by adding a solvent like ethyl acetate and stirring for a period (e.g., 2 hours).[1]

  • The organic phase is separated, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure.[1]

  • The crude product is then purified, for example, by column chromatography, to yield this compound.[1]

The logical workflow for this synthesis is depicted in the following diagram:

G start Starting Material (e.g., 3-(3-fluoro-4-hydroxyphenyl)propanoic acid) reaction Intramolecular Friedel-Crafts Acylation (Heating) start->reaction reagent Lewis Acid (e.g., AlCl3) Inert Solvent reagent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product This compound purification->product

Caption: Generalized workflow for the synthesis of this compound.

Potential Applications in Drug Discovery and Development

The indanone scaffold is a versatile building block in medicinal chemistry. The introduction of a fluorine atom can enhance metabolic stability and binding affinity, while the hydroxyl group provides a handle for further chemical modification or can act as a key hydrogen bonding donor/acceptor in interactions with biological targets.

Given the known biological activities of substituted indanones, this compound could serve as a precursor or a key intermediate for the synthesis of novel therapeutic agents in areas such as:

  • Oncology: As a building block for inhibitors of enzymes like tubulin or kinases.

  • Neurodegenerative Diseases: For the development of compounds targeting enzymes such as monoamine oxidase (MAO) or acetylcholinesterase (AChE).

  • Inflammatory Diseases: As a scaffold for the design of inhibitors of inflammatory enzymes like cyclooxygenase (COX).

The following diagram illustrates the potential logical relationship of this compound as an intermediate in a drug discovery pipeline.

G cluster_0 Drug Discovery Pipeline start 4-Fluoro-7-hydroxy- 2,3-dihydro-1H-inden-1-one (Intermediate) synthesis Chemical Synthesis & Derivatization start->synthesis screening Biological Screening (In vitro assays) synthesis->screening optimization Lead Optimization screening->optimization preclinical Preclinical Studies optimization->preclinical

Caption: Role as an intermediate in a typical drug discovery workflow.

Safety Information

Based on available safety data sheets, this compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H332: Harmful if inhaled.

Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, should be observed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a chemical intermediate with potential applications in the synthesis of more complex molecules for drug discovery and development. While specific biological data for this compound is not currently available in the public domain, the well-established biological activities of the indanone scaffold suggest that derivatives of this compound could be of significant interest. Further research is warranted to explore the synthesis of novel derivatives and to evaluate their biological activities in various therapeutic areas. The information provided in this technical guide serves as a foundational resource for researchers interested in utilizing this compound in their scientific endeavors.

References

A Comprehensive Technical Guide to 4-Fluoro-7-Hydroxy-1-Indanone: Physicochemical Properties, Synthesis, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-7-hydroxy-1-indanone is a synthetic organic compound belonging to the indanone class, a group of molecules recognized for their diverse pharmacological activities. This technical guide provides a detailed overview of the physicochemical properties, synthesis, and potential biological applications of 4-fluoro-7-hydroxy-1-indanone. Due to the limited availability of experimental data for this specific molecule, this report incorporates predicted values and representative data from closely related analogs to offer a comprehensive profile. All quantitative data is presented in structured tables for clarity. Detailed experimental protocols for synthesis and characterization are provided, alongside a workflow diagram illustrating the key steps in its preparation and analysis. This document aims to serve as a foundational resource for researchers interested in the therapeutic potential of fluorinated indanones.

Physicochemical Properties

The physicochemical properties of 4-fluoro-7-hydroxy-1-indanone are crucial for its handling, formulation, and biological activity. While experimental data for this specific compound is scarce, the following tables summarize key known and predicted properties.

Table 1: General and Physical Properties of 4-Fluoro-7-Hydroxy-1-Indanone

PropertyValueSource/Method
IUPAC Name 4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one-
CAS Number 136191-16-7[1]
Molecular Formula C₉H₇FO₂[1]
Molecular Weight 166.15 g/mol [1]
Appearance White to light yellow solid[1]
Melting Point Not available (Analog: 4-Bromo-7-hydroxy-1-indanone: 144-148 °C)N/A
Boiling Point 335.2 ± 42.0 °C (Predicted)[1]
Density 1.412 g/cm³ (Predicted)[1]

Table 2: Chemical and Pharmacokinetic Properties of 4-Fluoro-7-Hydroxy-1-Indanone

PropertyValueSource/Method
pKa 10.30 ± 0.20 (Predicted)[1]
logP Not available (Predicted values for indanones vary)N/A
Solubility Not available (Analog: 4-Hydroxy-1-indanone is soluble in DMSO and ethanol)N/A
Storage 2-8°C, under inert gas[1]

Synthesis and Characterization

The synthesis of 4-fluoro-7-hydroxy-1-indanone can be achieved through various methods, with intramolecular Friedel-Crafts acylation being a common strategy for constructing the indanone core.[2][3] The following workflow outlines a typical synthetic and analytical process.

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Material (e.g., 3-(3-Fluoro-4-hydroxyphenyl)propanoic acid) reagent Reagent Addition (e.g., Polyphosphoric Acid) start->reagent reaction Intramolecular Friedel-Crafts Acylation reagent->reaction workup Reaction Quenching & Aqueous Workup reaction->workup extraction Solvent Extraction workup->extraction purification Purification (e.g., Column Chromatography) extraction->purification product 4-Fluoro-7-hydroxy-1-indanone purification->product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) product->nmr ms Mass Spectrometry (MS) product->ms ir Infrared Spectroscopy (IR) product->ir mp Melting Point Determination product->mp purity Purity Analysis (e.g., HPLC) product->purity

A logical workflow for the synthesis and characterization of 4-fluoro-7-hydroxy-1-indanone.
Experimental Protocol: Synthesis

A representative protocol for the synthesis of substituted 1-indanones via intramolecular Friedel-Crafts acylation is as follows:

  • Preparation: To a flask containing a suitable dehydrating agent, such as polyphosphoric acid or Eaton's reagent, add the starting material (e.g., 3-(3-fluoro-4-hydroxyphenyl)propanoic acid).

  • Reaction: Heat the mixture with stirring under an inert atmosphere (e.g., nitrogen or argon). The reaction temperature and time will depend on the specific starting material and reagent used. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench it by pouring it onto crushed ice.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Experimental Protocol: Characterization

The synthesized 4-fluoro-7-hydroxy-1-indanone should be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the proton environment of the molecule.

    • ¹³C NMR: To identify all unique carbon atoms.

    • ¹⁹F NMR: To confirm the presence and environment of the fluorine atom.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl (C=O) and hydroxyl (O-H) stretches.

  • Melting Point (MP) Determination: To assess the purity of the crystalline solid.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Biological Activity and Potential Applications

The indanone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a variety of biologically active compounds.[4][5] Derivatives of 1-indanone have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[3][6]

The introduction of a fluorine atom can significantly modulate the biological properties of a molecule by altering its lipophilicity, metabolic stability, and binding interactions with target proteins.[7] Therefore, 4-fluoro-7-hydroxy-1-indanone is a promising candidate for drug discovery efforts.

While the specific biological targets of 4-fluoro-7-hydroxy-1-indanone have not been reported, the general activities of the indanone class suggest potential for investigation in the following areas:

  • Anticancer Agents: Many indanone derivatives exhibit cytotoxic effects against various cancer cell lines.[3]

  • Anti-inflammatory Drugs: The indanone structure is found in compounds that inhibit inflammatory pathways.[6]

  • Neuroprotective Agents: Some indanones act as inhibitors of enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase.[8]

The following diagram illustrates a generalized workflow for the biological evaluation of a novel indanone derivative like 4-fluoro-7-hydroxy-1-indanone.

G cluster_screening Biological Screening compound 4-Fluoro-7-hydroxy-1-indanone in_vitro In Vitro Assays (e.g., Enzyme Inhibition, Cytotoxicity) compound->in_vitro target_id Target Identification & Validation in_vitro->target_id in_vivo In Vivo Models (e.g., Animal Studies) target_id->in_vivo lead_opt Lead Optimization in_vivo->lead_opt preclinical Preclinical Development lead_opt->preclinical

A generalized workflow for the biological evaluation of 4-fluoro-7-hydroxy-1-indanone.

Conclusion

4-Fluoro-7-hydroxy-1-indanone is a molecule of significant interest for medicinal chemistry and drug development due to its fluorinated indanone scaffold. While specific experimental data for this compound is limited, this guide provides a comprehensive overview based on predicted properties and data from closely related analogs. The provided synthetic and analytical protocols offer a solid foundation for its preparation and characterization. Further investigation into the specific biological targets and mechanisms of action of 4-fluoro-7-hydroxy-1-indanone is warranted to fully elucidate its therapeutic potential.

References

An In-Depth Technical Guide to 4-Fluoro-7-hydroxy-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-7-hydroxy-1-indanone is a fluorinated derivative of the indanone scaffold, a core structure in many biologically active compounds. The strategic introduction of a fluorine atom and a hydroxyl group can significantly influence the molecule's physicochemical properties and biological activity. This technical guide provides a comprehensive overview of 4-Fluoro-7-hydroxy-1-indanone, including its chemical properties, a detailed synthesis protocol, and an exploration of the potential biological activities associated with the broader class of fluorinated indanones. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug discovery.

Core Molecular Information

4-Fluoro-7-hydroxy-1-indanone is a small organic molecule with the chemical formula C₉H₇FO₂.[1] Its molecular weight is 166.15 g/mol .[1] The structure consists of a fused bicyclic system with a benzene ring and a five-membered ring containing a ketone. A fluorine atom is substituted at the 4-position and a hydroxyl group at the 7-position of the indanone core.

PropertyValue
Molecular Formula C₉H₇FO₂
Molecular Weight 166.15 g/mol
CAS Number 136191-16-7

Synthesis and Experimental Protocols

The synthesis of 4-Fluoro-7-hydroxy-1-indanone can be achieved through several synthetic routes, often starting from 4-fluorophenol.[2] A general and effective method involves a multi-step process that includes acylation and an intramolecular Friedel-Crafts cyclization.

Detailed Synthesis Protocol

A plausible synthetic route starting from 4-fluorophenol is outlined below. This protocol is a composite of established organic chemistry reactions and should be adapted and optimized under appropriate laboratory conditions.

Step 1: Acylation of 4-Fluorophenol

  • Reactants: 4-Fluorophenol, 3-chloropropionyl chloride, and a Lewis acid catalyst (e.g., aluminum chloride).

  • Procedure:

    • To a solution of 4-fluorophenol in a suitable dry solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere, add aluminum chloride in portions at 0 °C.

    • Slowly add 3-chloropropionyl chloride to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by Thin Layer Chromatography (TLC).

    • Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting intermediate, 3-chloro-1-(5-fluoro-2-hydroxyphenyl)propan-1-one, by column chromatography.

Step 2: Intramolecular Friedel-Crafts Cyclization

  • Reactant: 3-chloro-1-(5-fluoro-2-hydroxyphenyl)propan-1-one.

  • Procedure:

    • The intermediate from Step 1 is treated with a strong Lewis acid, such as aluminum chloride, or a protic acid like sulfuric acid.[1]

    • Heat the reaction mixture to facilitate the intramolecular cyclization. A general procedure involves heating the raw material with aluminum chloride, initially to 100°C and then to 180°C.[3]

    • After several hours, cool the reaction to room temperature.[3]

    • Work up the reaction by adding ethyl acetate and stirring.[3]

    • The organic phase is then dried over anhydrous sodium sulfate and concentrated under reduced pressure.[3]

    • The final product, 4-Fluoro-7-hydroxy-1-indanone, is purified by column chromatography or recrystallization.[3]

Synthesis_Workflow 4-Fluorophenol 4-Fluorophenol Acylation Acylation 4-Fluorophenol->Acylation 3-chloropropionyl chloride, AlCl3 Intermediate\n(3-chloro-1-(5-fluoro-2-hydroxyphenyl)propan-1-one) Intermediate (3-chloro-1-(5-fluoro-2-hydroxyphenyl)propan-1-one) Acylation->Intermediate\n(3-chloro-1-(5-fluoro-2-hydroxyphenyl)propan-1-one) Cyclization Cyclization Intermediate\n(3-chloro-1-(5-fluoro-2-hydroxyphenyl)propan-1-one)->Cyclization AlCl3, heat 4-Fluoro-7-hydroxy-1-indanone 4-Fluoro-7-hydroxy-1-indanone Cyclization->4-Fluoro-7-hydroxy-1-indanone Anticancer_Pathway cluster_cell Cancer Cell Indanone_Derivative Indanone_Derivative Tubulin Tubulin Indanone_Derivative->Tubulin Inhibition NF_kappa_B_Pathway NF_kappa_B_Pathway Indanone_Derivative->NF_kappa_B_Pathway Modulation Microtubule_Formation Microtubule_Formation Tubulin->Microtubule_Formation Cell_Division Cell_Division Microtubule_Formation->Cell_Division Gene_Expression\n(Inflammation, Proliferation) Gene_Expression (Inflammation, Proliferation) NF_kappa_B_Pathway->Gene_Expression\n(Inflammation, Proliferation) Tumor_Growth Tumor_Growth Gene_Expression\n(Inflammation, Proliferation)->Tumor_Growth Cell_Division->Tumor_Growth MTT_Assay_Workflow A Seed Cells in 96-well Plate B Add 4-Fluoro-7-hydroxy-1-indanone A->B C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilizing Agent E->F G Measure Absorbance F->G H Calculate IC50 Value G->H

References

Spectral Data Analysis of 4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one is a fluorinated derivative of hydroxy indanone, a class of compounds recognized for their potential applications in medicinal chemistry and organic synthesis. The introduction of a fluorine atom can significantly modulate the physicochemical and biological properties of a molecule, making this compound a subject of interest for drug discovery and development. This technical guide aims to provide a comprehensive overview of the available spectral data and synthetic methodologies for this compound. However, it is important to note that detailed, experimentally-derived spectral data for this specific compound is not widely available in the public domain. This document will therefore present a structured outline of the required data and provide a general synthetic protocol based on available information.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₉H₇FO₂[1]
Molecular Weight 166.15 g/mol [1]
Appearance White to light yellow solid[1]
CAS Number 136191-16-7[1]

Synthesis Protocol

A general method for the preparation of 4-Fluoro-7-hydroxy-1-indanone has been described, although specific reaction conditions, purification methods, and yields are not detailed. The synthesis involves a Friedel-Crafts-type acylation.[1]

General Experimental Protocol:
  • A mixture of a suitable starting material and aluminum chloride is prepared.

  • The reaction mixture is heated to 100°C and then further to 180°C.

  • After cooling, the mixture is worked up using ethyl acetate.

  • The organic phase is dried and concentrated.

  • The crude product is then purified to yield 4-fluoro-7-hydroxy-1-indanone.[1]

It is important to note that this protocol is a high-level summary and would require significant optimization and detailed characterization for reproducible execution.

Spectral Data (Data Not Available)

Comprehensive, experimentally-verified spectral data for this compound are not currently available in the public scientific literature or chemical databases searched. For the benefit of researchers, the following sections outline the expected data and their significance in structural elucidation.

1H NMR Spectroscopy
  • Expected Signals: Analysis of the structure suggests the presence of aromatic protons, and methylene protons of the indanone ring system. The hydroxyl proton may appear as a broad singlet.

  • Data Presentation:

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
Data Not Available
13C NMR Spectroscopy
  • Expected Signals: The spectrum should display signals corresponding to the carbonyl carbon, aromatic carbons (some showing C-F coupling), and the aliphatic carbons of the five-membered ring.

  • Data Presentation:

Chemical Shift (δ) ppmAssignment
Data Not Available
Infrared (IR) Spectroscopy
  • Expected Absorptions: Key functional groups that would produce characteristic absorption bands include the hydroxyl group (O-H stretch, likely broad), the carbonyl group (C=O stretch), C-F bond, and aromatic C-H and C=C bonds.

  • Data Presentation:

Wavenumber (cm⁻¹)IntensityAssignment
Data Not Available
Mass Spectrometry (MS)
  • Expected Fragmentation: The mass spectrum would be expected to show a molecular ion peak (M+). Fragmentation patterns would likely involve the loss of small molecules such as CO, and fragmentation of the indanone ring.

  • Data Presentation:

m/zRelative Intensity (%)Assignment
Data Not Available

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of a chemical compound like this compound.

G General Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials reaction Chemical Reaction (e.g., Friedel-Crafts) start->reaction workup Reaction Work-up (e.g., Extraction, Washing) reaction->workup purification Purification (e.g., Chromatography, Recrystallization) workup->purification product Isolated Product purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms analysis Data Analysis & Structure Confirmation nmr->analysis ir->analysis ms->analysis

Caption: General workflow for chemical synthesis and characterization.

Signaling Pathways and Logical Relationships

Information regarding the specific involvement of this compound in biological signaling pathways is not available in the current literature. As a potential pharmacophore, its interactions would likely be explored in the context of specific drug targets, which would necessitate further research.

The logical relationship in its synthesis follows a standard chemical synthesis workflow as depicted in the diagram above: starting from commercially available precursors, undergoing a key chemical transformation, followed by purification and structural confirmation through various spectroscopic techniques.

Conclusion

While this compound presents an interesting scaffold for medicinal chemistry, a significant gap exists in the publicly available, detailed experimental data, particularly its spectral characteristics. The synthesis has been broadly outlined, but a detailed, reproducible protocol is yet to be published. Further research is required to fully characterize this compound and explore its potential applications in drug development and other scientific fields. The data presented in this guide is intended to provide a framework for future investigations into this and related molecules.

References

Spectroscopic Analysis of 4-fluoro-7-hydroxy-1-indanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-fluoro-7-hydroxy-1-indanone. Due to the limited availability of specific experimental data for this compound in publicly accessible databases, this guide leverages spectral data from analogous structures, including 4-hydroxy-1-indanone and other fluorinated indanone derivatives, to predict the chemical shifts and coupling patterns. This information is crucial for the structural elucidation and purity assessment of this compound in research and drug development settings.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for 4-fluoro-7-hydroxy-1-indanone. These predictions are based on the analysis of structurally related compounds and established principles of NMR spectroscopy. The expected multiplicities (s = singlet, d = doublet, t = triplet, dd = doublet of doublets, m = multiplet) and coupling constants (J) in Hertz (Hz) are also provided.

Table 1: Predicted ¹H NMR Data for 4-fluoro-7-hydroxy-1-indanone

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-2 (CH₂)2.90 - 3.10t6.0 - 7.0
H-3 (CH₂)2.60 - 2.80t6.0 - 7.0
H-57.10 - 7.30(dd)J(H-F) ≈ 8.0 - 9.0, J(H-H) ≈ 8.0 - 9.0
H-66.80 - 7.00(dd)J(H-H) ≈ 8.0 - 9.0, J(H-H) ≈ 1.0 - 2.0
OH9.50 - 10.50s (broad)-

Table 2: Predicted ¹³C NMR Data for 4-fluoro-7-hydroxy-1-indanone

Carbon Predicted Chemical Shift (δ, ppm) Predicted C-F Coupling (J, Hz)
C-1 (C=O)195.0 - 205.0-
C-2 (CH₂)35.0 - 40.0-
C-3 (CH₂)25.0 - 30.0-
C-3a130.0 - 135.0(d, ³JCF ≈ 3-5)
C-4155.0 - 160.0(d, ¹JCF ≈ 240-250)
C-5115.0 - 120.0(d, ²JCF ≈ 20-25)
C-6120.0 - 125.0(d, ³JCF ≈ 5-10)
C-7150.0 - 155.0(d, ⁴JCF ≈ 2-4)
C-7a140.0 - 145.0(d, ²JCF ≈ 10-15)

Experimental Protocol for NMR Analysis

The following is a general experimental protocol for obtaining ¹H and ¹³C NMR spectra of substituted indanones, which can be adapted for 4-fluoro-7-hydroxy-1-indanone.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified 4-fluoro-7-hydroxy-1-indanone sample.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent may depend on the sample's solubility.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. NMR Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • ¹³C NMR Parameters:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-10 seconds (a longer delay may be necessary for quaternary carbons).

    • Number of Scans: 1024 or more scans are typically required to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Logical Workflow for NMR Analysis

The following diagram illustrates the general workflow for the NMR analysis of a small molecule like 4-fluoro-7-hydroxy-1-indanone, from sample preparation to final data interpretation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation Sample Weigh Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Load Load Sample into Spectrometer Transfer->Load Tune Tune and Shim Spectrometer Load->Tune Setup Setup NMR Parameters Tune->Setup Acquire Acquire FID Data (¹H and ¹³C) Setup->Acquire FT Fourier Transform (FID to Spectrum) Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Calibrate Chemical Shift Calibration (TMS) Baseline->Calibrate Peak_Picking Peak Picking Calibrate->Peak_Picking Integration Integration (¹H) Peak_Picking->Integration Assignment Signal Assignment Integration->Assignment Structure Structure Elucidation/ Verification Assignment->Structure

Caption: Workflow for NMR analysis of 4-fluoro-7-hydroxy-1-indanone.

The Rising Profile of Fluorinated 1-Indanone Derivatives in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-indanone scaffold, a privileged structure in medicinal chemistry, has been the foundation for numerous therapeutic agents. The strategic incorporation of fluorine atoms into this core structure has unlocked a new dimension of biological activity, offering enhanced potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth exploration of the biological activities of fluorinated 1-indanone derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to empower researchers in the field of drug discovery.

Enzyme Inhibition: A Key Therapeutic Strategy

Fluorinated 1-indanone derivatives have emerged as potent inhibitors of several key enzymes implicated in a range of diseases, most notably neurodegenerative disorders.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Inhibition of cholinesterases, particularly AChE, is a primary therapeutic approach for Alzheimer's disease. Donepezil, a well-known AChE inhibitor, features an indanone core, highlighting the potential of this scaffold.[1][2] Fluorinated derivatives have been synthesized and evaluated for their ability to inhibit both AChE and BChE.

Table 1: Cholinesterase Inhibitory Activity of Fluorinated 1-Indanone Derivatives

Compound IDR1 (at Indanone C5)R2 (Substituent on Piperidine/Benzyl)AChE IC50BChE IC50Reference
Donepezil H-CH₂-piperidine-benzyl~5.7 nM-[1]
Compound 7h -Carbamate derivative1.2 µM0.3 µM[3]
Compound 9 --14.8 nM-[4][5]
Compound 14 --18.6 nM-[5]
Dimethoxy analog OCH₃-CH₂-piperidine-benzyl0.78 µM-[1]
Fluorobenzyl piperazine acetamide analog H2-fluorobenzyl piperazine acetamide60 µM-[1]
4-Fluorobenzyl piperazine analog OCH₃4-fluorobenzyl piperazine81 µM-[1]
2-Fluorobenzyl piperazine analog OCH₃2-fluorobenzyl piperazine120 µM-[1]
Monoamine Oxidase B (MAO-B) Inhibition

MAO-B is a critical enzyme in the metabolism of neurotransmitters, and its inhibition is a therapeutic target for neurodegenerative diseases like Parkinson's disease.[6] Fluorinated 1-indanone derivatives have demonstrated potent and selective MAO-B inhibitory activity.[4][7] C6-substituted indanones are particularly effective and selective MAO-B inhibitors.[4]

Table 2: MAO-B Inhibitory Activity of Fluorinated 1-Indanone Derivatives

Compound IDTargetIC50 ValueKi ValueReference
Derivative 6 MAO-B-6 nM[6][7]
FBZ6 MAO-B0.023 µM0.015 ± 0.003 µM[8]
FBZ13 MAO-B0.0053 µM0.0021 ± 0.0013 µM[8]
MAO-B-IN-30 MAO-B0.082 µM-[2]
MAO-B-IN-30 MAO-A19.176 µM-[2]
Selegiline (Control) MAO-B~0.0068 µM-[2]

Anticancer Activity

The anticancer potential of fluorinated 1-indanone derivatives is a rapidly growing area of research. These compounds have shown significant cytotoxicity against various cancer cell lines, with mechanisms of action that include the inhibition of tubulin polymerization and the modulation of key signaling pathways.[4][9]

Table 3: Anticancer Activity of Selected Indanone Derivatives

Derivative ClassCell Line(s)IC50 ValueReference
2-Benzylidene-1-indanonesMCF-7 (breast), HCT (colon), THP-1 (leukemia), A549 (lung)10 - 880 nM[4]
Indanone-thiazolyl hydrazone (ITH-6)HT-29 (colorectal)0.41 ± 0.19 µM[9]
Indanone-thiazolyl hydrazone (ITH-6)COLO 205 (colorectal)6.85 ± 1.44 µM[9]

Antimicrobial and Antifungal Activity

Preliminary studies suggest that fluorinated 1-indanone derivatives possess promising antimicrobial and antifungal properties. The introduction of a fluorine atom can enhance the antimicrobial efficacy of the parent indanone scaffold.[9]

Table 4: Antimicrobial and Antifungal Activity of a Fluorinated Indanone Derivative

CompoundE. coli (Zone of Inhibition in mm)S. aureus (Zone of Inhibition in mm)C. albicans (Zone of Inhibition in mm)A. niger (Zone of Inhibition in mm)Reference
N-(4-Fluorophenyl) derivative18171514[9]
Streptomycin (Standard)2021--[9]
Ampicillin (Standard)2223--[9]
Ketoconazole (Standard)--1819[9]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the advancement of research. The following sections provide methodologies for key assays used to evaluate the biological activity of fluorinated 1-indanone derivatives.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.[3][10][11]

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds (fluorinated 1-indanone derivatives)

  • 96-well microplate reader

Procedure:

  • Prepare solutions of the test compounds at various concentrations.

  • In a 96-well plate, add 140 µL of phosphate buffer to each well.[1]

  • Add 10 µL of the test compound solution to the respective wells.[1]

  • Add 10 µL of the AChE enzyme solution to each well.[1]

  • Incubate the plate for 15 minutes at 37°C.

  • Initiate the reaction by adding 10 µL of DTNB and 10 µL of ATCI to each well.

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • The rate of the reaction is proportional to the AChE activity. Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Monoamine Oxidase B (MAO-B) Inhibition Assay (Fluorometric)

This assay measures the production of hydrogen peroxide, a byproduct of MAO-B activity, using a fluorescent probe.[2][12][13]

Materials:

  • Recombinant human MAO-B enzyme

  • MAO-B substrate (e.g., benzylamine)

  • Fluorescent probe (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • MAO-B assay buffer

  • Test compounds (fluorinated 1-indanone derivatives)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well black plate, add the test compounds and the MAO-B enzyme.

  • Incubate for a predefined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

  • Prepare a reaction mixture containing the MAO-B substrate, fluorescent probe, and HRP in the assay buffer.

  • Initiate the reaction by adding the reaction mixture to each well.

  • Measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) over time using a fluorometric microplate reader.[2]

  • The rate of fluorescence increase is proportional to the MAO-B activity.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.[7][14][15][16][17]

Materials:

  • Cancer cell lines

  • Cell culture medium and supplements

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the fluorinated 1-indanone derivatives and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[7]

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

In Vitro Tubulin Polymerization Inhibition Assay

This assay monitors the assembly of tubulin into microtubules and is used to identify compounds that interfere with this process.[9][18][19]

Materials:

  • Purified tubulin protein

  • Tubulin polymerization buffer (containing GTP)

  • Fluorescent reporter dye (optional)

  • Test compounds

  • 384-well plate

  • Spectrophotometer or fluorometer with temperature control

Procedure:

  • Prepare solutions of the test compounds at various concentrations.

  • In a pre-warmed 384-well plate, add the tubulin polymerization buffer.

  • Add the test compounds to the respective wells.

  • Initiate polymerization by adding the purified tubulin protein to each well.

  • Immediately start monitoring the change in absorbance at 340 nm or the change in fluorescence over time at 37°C.

  • The increase in absorbance or fluorescence corresponds to the rate of tubulin polymerization.

  • Compounds that inhibit tubulin polymerization will show a decrease in the rate and extent of this increase.

  • Calculate the percentage of inhibition and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.[20][21][22][23]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth)

  • Test compounds

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare a standardized inoculum of the microorganism.

  • In a 96-well plate, prepare serial two-fold dilutions of the test compound in the broth medium.

  • Inoculate each well with the standardized microbial suspension.

  • Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Visually inspect the wells for microbial growth (turbidity).

  • The MIC is the lowest concentration of the compound at which there is no visible growth.

Visualizing the Mechanisms: Signaling Pathways and Workflows

Understanding the underlying mechanisms of action is paramount in drug development. The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological activities of fluorinated 1-indanone derivatives.

AChE_Inhibition_Pathway cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by Fluorinated 1-Indanone ACh_presyn Acetylcholine (ACh) in Presynaptic Neuron ACh_synapse ACh in Synaptic Cleft ACh_presyn->ACh_synapse Release AChR Acetylcholine Receptor on Postsynaptic Neuron ACh_synapse->AChR Binds to AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolyzed by Signal Transduction Signal Transduction AChR->Signal Transduction Activates Choline & Acetate Choline & Acetate AChE->Choline & Acetate Indanone Fluorinated 1-Indanone Derivative Indanone->AChE Inhibits MAOB_Inhibition_Pathway cluster_metabolism Dopamine Metabolism cluster_inhibition Inhibition by Fluorinated 1-Indanone Dopamine Dopamine MAOB Monoamine Oxidase B (MAO-B) Dopamine->MAOB Metabolized by DOPAC DOPAC MAOB->DOPAC Further Metabolism Further Metabolism DOPAC->Further Metabolism Indanone Fluorinated 1-Indanone Derivative Indanone->MAOB Inhibits Anticancer_Mechanism_Tubulin Indanone Fluorinated 1-Indanone Derivative Tubulin Tubulin Dimers Indanone->Tubulin Binds to Microtubules Microtubule Assembly Indanone->Microtubules Inhibits Tubulin->Microtubules Polymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Essential for CellCycleArrest Cell Cycle Arrest (G2/M Phase) MitoticSpindle->CellCycleArrest Disruption leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis Induces NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK Activate IkB IκB IKK->IkB Phosphorylates Ubiquitination &\nDegradation Ubiquitination & Degradation IkB->Ubiquitination &\nDegradation NFkB_IkB NF-κB/IκB Complex NFkB_IkB->IkB Releases NFkB NF-κB (p50/p65) NFkB_IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Indanone Fluorinated 1-Indanone Derivative Indanone->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Gene_exp Gene Expression (Inflammatory Mediators) DNA->Gene_exp Promotes Experimental_Workflow_Drug_Discovery Synthesis Synthesis of Fluorinated 1-Indanone Derivatives Primary_Screening Primary Biological Screening (e.g., Enzyme Inhibition, Cytotoxicity) Synthesis->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., Dose-Response, Selectivity) Hit_Identification->Secondary_Assays Lead_Selection Lead Compound Selection Secondary_Assays->Lead_Selection Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot, Cell Cycle Analysis) Lead_Selection->Mechanism_Studies Optimization Lead Optimization (Structure-Activity Relationship) Lead_Selection->Optimization Mechanism_Studies->Optimization Optimization->Synthesis Preclinical Preclinical Development Optimization->Preclinical

References

The Therapeutic Promise of Substituted Indanones: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The indanone scaffold, a recurring motif in biologically active molecules, has emerged as a privileged structure in medicinal chemistry. Its inherent versatility and amenability to synthetic modification have propelled the development of a diverse array of therapeutic agents. Notably, the clinical success of donepezil for the symptomatic treatment of Alzheimer's disease has galvanized further exploration into the pharmacological potential of substituted indanones. This technical guide provides a comprehensive overview of the burgeoning therapeutic applications of these compounds, with a focus on their utility in neurodegenerative disorders, oncology, and inflammatory conditions. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of quantitative biological data, experimental methodologies, and the underlying signaling pathways.

Neurodegenerative Disorders: A Beacon of Hope

Substituted indanones have shown significant promise in the management of neurodegenerative diseases, primarily through the modulation of key enzymatic targets. Their multifaceted mechanisms of action offer the potential for disease-modifying therapies.

Alzheimer's Disease: Combating Cholinergic Deficits

A well-established therapeutic strategy for Alzheimer's disease involves the inhibition of cholinesterases, enzymes that degrade the neurotransmitter acetylcholine. Several series of substituted indanones have been developed as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Quantitative Data: Cholinesterase Inhibition by Substituted Indanones

Compound IDSubstitution PatternTargetIC50 (µM)Reference
Series 1: Indanone-Aminopropoxy Benzylidene Derivatives
5cmeta-substituted dimethyl amineAChE0.12[1]
7bpara-substituted piperidineBChE0.04[1]
Series 2: Indandione-Piperazine Derivatives
344-(4-(pyrimidin-2-yl)piperazin-1-yl)benzylideneAChE0.048[2]
384-(4-(6-chloropyridazin-3-yl)piperazin-1-yl)benzylideneAChE0.036[2]
Series 3: Arylidene Indanone Derivatives
542-(4-(dimethylamino)benzylidene)-5,6-dimethoxyAChE14.06[3]
642-(4-hydroxy-3-methoxybenzylidene)-5,6-dimethoxyAChE12.01[3]

Signaling Pathway: Cholinergic Neurotransmission

Donepezil and other indanone-based cholinesterase inhibitors act by increasing the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling which is impaired in Alzheimer's disease.

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine ACh_cleft ACh ACh->ACh_cleft Release AChE AChE ACh_cleft->AChE Degradation AChR Acetylcholine Receptor ACh_cleft->AChR Indanone Substituted Indanone (Inhibitor) Indanone->AChE Inhibition Signal Signal Transduction AChR->Signal Activation Dopaminergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine MAO_B MAO-B Dopamine->MAO_B Degradation Dopamine_cleft Dopamine Dopamine->Dopamine_cleft Release Indanone Substituted Indanone (Inhibitor) Indanone->MAO_B Inhibition Dopamine_R Dopamine Receptor Dopamine_cleft->Dopamine_R Signal Signal Transduction Dopamine_R->Signal Activation COX2_Signaling AA Arachidonic Acid COX2 COX-2 AA->COX2 PGE2 Prostaglandin E2 COX2->PGE2 EP_R EP Receptor PGE2->EP_R Proliferation Cell Proliferation EP_R->Proliferation Angiogenesis Angiogenesis EP_R->Angiogenesis Apoptosis_Inhibition Inhibition of Apoptosis EP_R->Apoptosis_Inhibition Indanone Substituted Indanone (Inhibitor) Indanone->COX2 Inhibition Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Receptor Death Receptor Caspase8 Caspase-8 Death_Receptor->Caspase8 Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase9->Caspase3 Indanone Substituted Indanone Indanone->Death_Receptor Activation Indanone->Mitochondrion Stress Apoptosis Apoptosis Caspase3->Apoptosis

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Role of Fluorine in Modifying the Biological Activity of Indanones

The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. This technical guide provides a comprehensive overview of the multifaceted role of fluorine in modulating the biological activity of indanone derivatives. The indanone core, a privileged structure in drug discovery, serves as a versatile template for developing therapeutic agents across various domains, including oncology, inflammation, and neurodegenerative diseases. Fluorination of this scaffold can profoundly alter a molecule's physicochemical properties, including its metabolic stability, binding affinity, lipophilicity, and bioavailability, thereby enhancing its therapeutic potential.[1][2][3]

This guide details the synthesis of fluorinated indanones, presents quantitative biological activity data, outlines key experimental protocols, and visualizes relevant biological pathways and experimental workflows to provide a thorough resource for professionals in drug development.

Impact of Fluorination on Biological Activities

The introduction of fluorine into the indanone structure has been shown to elicit a range of potent biological responses. The high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond contribute to these enhanced activities.[4][5]

Anticancer Activity

Fluorinated indanone derivatives have emerged as a promising class of anticancer agents.[6] Notably, fluorinated 2-benzylidene-1-indanones have demonstrated significant cytotoxicity against various human cancer cell lines.[7][8] The mechanism of action often involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[6][9] Furthermore, these compounds can exhibit anti-angiogenic properties by down-regulating key factors like Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor-alpha (HIF-α).[6][9]

Anti-inflammatory Activity

The indanone scaffold is a component of several non-steroidal anti-inflammatory drugs (NSAIDs).[10] Fluorinated derivatives, particularly 2-benzylidene-1-indanones, have shown potent anti-inflammatory effects.[6] Their mechanism often involves the inhibition of pro-inflammatory signaling pathways such as the NF-κB and MAPK pathways, which in turn reduces the production of inflammatory cytokines like TNF-α and IL-6.[6][11]

Enzyme Inhibition

Fluorinated indanones are effective enzyme inhibitors, particularly relevant in the context of neurodegenerative diseases. The indanone moiety is a core feature of Donepezil, an acetylcholinesterase (AChE) inhibitor used to treat Alzheimer's disease.[12] Fluorination of the indanone scaffold and its derivatives can enhance potency and selectivity for enzymes such as AChE and Monoamine Oxidase B (MAO-B), the latter being a target for Parkinson's disease treatment.[12][13] Structure-activity relationship (SAR) studies indicate that the position of the fluorine atom is critical for binding affinity and selectivity. For instance, C6-substituted indanones are reported to be more potent and selective MAO-B inhibitors compared to their C5-substituted counterparts.[12]

Antimicrobial and Antifungal Activity

Certain fluorinated indanone derivatives have also displayed promising antimicrobial and antifungal activities, highlighting their potential as broad-spectrum therapeutic agents.[10]

Quantitative Biological Data

The following tables summarize the quantitative data on the biological activity of various fluorinated indanone derivatives as reported in preclinical studies.

Table 1: Anticancer Activity of Selected Indanone Derivatives

Derivative Class Cell Line IC50 (µM) Reference
2-Benzylidene-1-indanones MCF-7, HCT, THP-1, A549 0.01 - 0.88 [7][10]
Indanone-thiazolyl hydrazone (ITH-6) HT-29 (colorectal) 0.41 ± 0.19 [10]
Indanone-thiazolyl hydrazone (ITH-6) COLO 205 (colorectal) 6.85 ± 1.44 [10]

| Indanone spiroisoxazoline (9f) | MCF-7 | 0.03 ± 0.01 |[14] |

Table 2: Comparative Anticancer Efficacy of a Fluorinated Benzylidene Indanone Derivative

Parameter Fluorinated Benzylidene Indanone Derivative 5-Fluorouracil (5-FU) Reference
In Vitro Mechanism (MCF-7) Induces G2/M phase arrest; Microtubule destabilizer Antimetabolite [6]
In Vivo Efficacy 48.2% tumor volume reduction (mammary carcinoma) Varies by model and dose [6][9]

| Toxicity | Well-tolerated up to 1000 mg/kg in mice | Significant side effects |[6][9] |

Table 3: Comparative Anti-inflammatory Activity

Parameter 2-Benzylidene-1-indanone Derivative (8f) Indomethacin Reference
In Vitro Activity Effective inhibition of IL-6 and TNF-α expression Potent COX enzyme inhibitor [6]
Mechanism of Action Blocks activation of NF-κB/MAPK signaling Non-selective COX-1/COX-2 inhibitor [6]

| In Vivo Activity | Reduces paw edema in carrageenan-induced models | Reduces paw edema |[6] |

Table 4: Acetylcholinesterase (AChE) Inhibition by Indanone Derivatives | Compound | Core Structure | R Group | IC50 (nM) | Reference | | :--- | :--- | :--- | :--- | :--- | | 1 (Donepezil) | Dimethoxy-indanone | Benzyl piperidine | 7.9 |[12] | | 2 | 1-Indanone | H | Benzyl piperazine | 450 |[12] | | 3 | 1-Indanone | OCH₃ | Benzyl piperazine | 98 |[12] | | 4 | 1-Indanone | OCH₃ | 4-fluorobenzyl piperazine | 81 |[12] | | 5 | 1-Indanone | OCH₃ | 2-fluorobenzyl piperazine | 120 |[12] | | 6 | 1-Indanone | OCH₃ | 2-trifluoromethylbenzyl piperazine | 32 |[12] |

Table 5: Antimicrobial and Antifungal Activity of an N-(4-Fluorophenyl) Indanone Derivative

Organism Zone of Inhibition (mm) Standard Zone of Inhibition (mm) Reference
S. aureus 18 Streptomycin 20 [10]
B. subtilis 17 Streptomycin 21 [10]
E. coli 16 Ampicillin 22 [10]
P. aeruginosa 17 Ampicillin 23 [10]
C. albicans 15 Ketoconazole 18 [10]

| A. niger | 14 | Ketoconazole | 19 |[10] |

Physicochemical Properties and Pharmacokinetics

Enhanced Metabolic Stability

A primary advantage of fluorination is the enhancement of metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes like the cytochrome P450 (CYP450) family. By strategically placing fluorine atoms at metabolically "soft spots," oxidative metabolism can be blocked, leading to a longer in vivo half-life and reduced clearance of the drug candidate.[15][16][17]

Modulation of Physicochemical Properties

Fluorine's high electronegativity can influence the acidity or basicity of nearby functional groups, which can affect a molecule's solubility and binding characteristics.[2] Furthermore, fluorination often increases a compound's lipophilicity, which can improve its ability to cross cell membranes and enhance bioavailability.[1][18] These modifications are crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of indanone-based drugs.

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. The following are protocols for key experiments cited in the literature.

Synthesis of 5-Fluoro-1-indanone

This protocol describes a common method for synthesizing the 5-fluoro-1-indanone scaffold via intramolecular Friedel-Crafts cyclization.[10]

  • Reagents: 3-(3-fluorophenyl)propanoic acid, chlorosulfonic acid, crushed ice, ethyl acetate, brine, anhydrous sodium sulfate.

  • Procedure:

    • To 2.0 g (11.8 mmol) of 3-(3-fluorophenyl)propanoic acid, add 20 mL of chlorosulfonic acid.

    • Stir the mixture at room temperature until the reaction is complete, monitoring progress by Thin Layer Chromatography (TLC).

    • Carefully pour the reaction mixture onto crushed ice to quench the reaction.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel.[10]

In Vitro Cell Cycle Analysis

This protocol is used to determine the effect of a compound on the cell cycle of cancer cells.[6]

  • Cell Line: MCF-7 human breast cancer cells.

  • Reagents: Test compound (fluorinated benzylidene indanone derivative), cell culture medium, propidium iodide (PI) staining solution, flow cytometer.

  • Procedure:

    • Treat MCF-7 cells with the test compound at various concentrations for a specified time (e.g., 24 hours).

    • Harvest the cells, wash with phosphate-buffered saline (PBS), and fix them in cold 70% ethanol.

    • Stain the cells with a solution containing propidium iodide and RNase.

    • Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).[6]

In Vitro Anti-inflammatory Assay

This assay quantifies the inhibition of pro-inflammatory cytokine production.[6]

  • Cell Type: Murine primary macrophages.

  • Reagents: Lipopolysaccharide (LPS), test compound (2-benzylidene-1-indanone derivative), cell culture medium, ELISA kits for TNF-α and IL-6.

  • Procedure:

    • Stimulate murine primary macrophages with LPS in the presence or absence of the test compound.

    • Incubate for a specified period.

    • Collect the cell culture supernatant.

    • Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6) in the supernatant using specific ELISA kits according to the manufacturer's instructions.[6]

Acetylcholinesterase (AChE) Inhibition Assay

This protocol measures the ability of a compound to inhibit AChE activity.[12]

  • Materials: Acetylcholinesterase (AChE) from electric eel, acetylthiocholine iodide (ATCI), 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), test compounds, phosphate buffer (pH 8.0).

  • Procedure (96-well plate format):

    • To each well, add 140 µL of phosphate buffer.

    • Add 10 µL of the test compound solution at various concentrations (dissolved in a suitable solvent like DMSO).

    • Add 10 µL of the AChE enzyme solution and pre-incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of ATCI and 20 µL of DTNB.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

    • Calculate the percentage of inhibition by comparing the rate of reaction in the presence of the test compound to the control (enzyme activity without inhibitor).[12]

In Vitro Metabolic Stability Assay

This assay evaluates a compound's susceptibility to metabolism by CYP450 enzymes using liver microsomes.[15]

  • Materials: Liver microsomes (e.g., mouse or rat), NADPH regenerating system, test compound, buffer solution (e.g., potassium phosphate buffer), quenching solution (e.g., cold acetonitrile), LC-MS/MS system.

  • Procedure:

    • Pre-warm a mixture of liver microsomes and the test compound in the buffer at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points, take aliquots of the reaction mixture and add them to the quenching solution to stop the reaction.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent test compound.

    • Determine the in vitro half-life (t½) and intrinsic clearance (CLint) by plotting the natural log of the remaining compound concentration against time.[15]

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key synthetic workflows and biological signaling pathways relevant to fluorinated indanones.

G cluster_synthesis General Synthetic Workflow Fluorinated Phenylpropanoic Acid Fluorinated Phenylpropanoic Acid Friedel-Crafts Cyclization Friedel-Crafts Cyclization Fluorinated Phenylpropanoic Acid->Friedel-Crafts Cyclization 5-Fluoro-1-indanone 5-Fluoro-1-indanone Friedel-Crafts Cyclization->5-Fluoro-1-indanone Derivatization Derivatization 5-Fluoro-1-indanone->Derivatization Substituted Fluorinated Indanones Substituted Fluorinated Indanones Derivatization->Substituted Fluorinated Indanones

Caption: General synthetic workflow for 5-fluoro-1-indanone derivatives.[10]

G Fluorinated Benzylidene Indanone Fluorinated Benzylidene Indanone Microtubule Destabilization Microtubule Destabilization Fluorinated Benzylidene Indanone->Microtubule Destabilization inhibits VEGF & HIF-α Down-regulation VEGF & HIF-α Down-regulation Fluorinated Benzylidene Indanone->VEGF & HIF-α Down-regulation inhibits G2/M Phase Arrest G2/M Phase Arrest Microtubule Destabilization->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis Antiangiogenesis Antiangiogenesis VEGF & HIF-α Down-regulation->Antiangiogenesis

Caption: Anticancer mechanism of a fluorinated benzylidene indanone derivative.[6]

G LPS LPS TLR4 TLR4 LPS->TLR4 activates NFkB_MAPK NF-κB/MAPK Pathway TLR4->NFkB_MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_MAPK->Cytokines Inflammation Inflammation Cytokines->Inflammation Indanone 2-Benzylidene-1-indanone Derivative Indanone->NFkB_MAPK inhibits

Caption: Anti-inflammatory mechanism of a 2-benzylidene-1-indanone derivative.[6]

G Acetylcholine Acetylcholine SynapticCleft Synaptic Cleft Acetylcholine->SynapticCleft AChE AChE SynapticCleft->AChE hydrolysis PostsynapticReceptor Postsynaptic Receptor SynapticCleft->PostsynapticReceptor binds Signal Signal Transduction PostsynapticReceptor->Signal Inhibitor AChE Inhibitor (e.g., Fluorinated Indanone) Inhibitor->AChE blocks

Caption: Role of Acetylcholinesterase (AChE) in synaptic transmission.[12]

G Dopamine Dopamine MAOB MAO-B Dopamine->MAOB metabolized by Neurodegeneration Neurodegeneration Dopamine->Neurodegeneration reduced levels contribute to Metabolites Inactive Metabolites MAOB->Metabolites Inhibitor MAO-B Inhibitor (e.g., Fluorinated Indanone) Inhibitor->MAOB inhibits G cluster_metabolism CYP450-Mediated Metabolism cluster_fluorination Effect of Fluorination Indanone Indanone (Metabolic Soft Spot: C-H) CYP450 CYP450 Indanone->CYP450 Oxidation OxidizedMetabolite OxidizedMetabolite CYP450->OxidizedMetabolite FluorinatedIndanone Fluorinated Indanone (Blocked Site: C-F) CYP450_2 CYP450 FluorinatedIndanone->CYP450_2 blocks SlowedMetabolism Metabolism Blocked / Slowed CYP450_2->SlowedMetabolism

References

4-Fluoro-7-hydroxy-1-indanone: A Core Intermediate for Neuroactive Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-7-hydroxy-1-indanone is a fluorinated aromatic ketone that has emerged as a valuable and versatile synthetic intermediate in the field of medicinal chemistry. Its strategic combination of a reactive indanone core, a hydroxyl group, and a fluorine atom makes it a sought-after building block for the development of novel therapeutic agents, particularly those targeting central nervous system (CNS) disorders. The indanone scaffold itself is recognized as a "privileged structure" in drug discovery, appearing in numerous compounds with diverse pharmacological activities. The addition of a fluorine atom can significantly enhance key drug-like properties, including metabolic stability, binding affinity, and bioavailability, by altering the molecule's electronic and lipophilic characteristics. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 4-fluoro-7-hydroxy-1-indanone, with a focus on its role as a precursor to potent neuroactive compounds.

Physicochemical and Spectroscopic Data

4-Fluoro-7-hydroxy-1-indanone (CAS Number: 136191-16-7) is a solid at room temperature with a molecular formula of C₉H₇FO₂ and a molecular weight of 166.15 g/mol .[1][2] It is typically supplied at a purity of 95-99% and should be stored in a dry, sealed container at 2-8°C.[3][4] While a specific experimentally determined melting point is not widely published, its predicted boiling point is 335.2 ± 42.0 °C with a density of 1.412 g/cm³.[1]

Table 1: Physicochemical Properties of 4-Fluoro-7-hydroxy-1-indanone

PropertyValueReference(s)
CAS Number 136191-16-7[1]
Molecular Formula C₉H₇FO₂[1]
Molecular Weight 166.15 g/mol [1]
Appearance Solid[3]
Purity 95-99%[1][3]
Storage Conditions 2-8°C, sealed, dry[3][4]
Predicted Boiling Point 335.2 ± 42.0 °C[1]
Predicted Density 1.412 g/cm³[1]

Table 2: Spectroscopic Data (Predicted and from Related Compounds)

Spectroscopic TechniqueExpected Features
¹H NMR Signals corresponding to aromatic protons with splitting patterns influenced by both proton-proton and proton-fluorine coupling. Distinct multiplets for the two methylene groups of the indanone ring in the aliphatic region. A signal for the hydroxyl proton.
¹³C NMR Nine distinct signals for the carbon atoms, including the carbonyl carbon, aromatic carbons (with C-F coupling), and aliphatic carbons.
IR Spectroscopy A strong absorption band for the carbonyl group (C=O) of the ketone. Bands corresponding to O-H stretching, aromatic and aliphatic C-H stretching, C=C stretching, and a strong C-F stretching band.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight. Characteristic fragmentation patterns for cyclic ketones, such as the loss of a neutral carbon monoxide (CO) molecule.

Synthesis of 4-Fluoro-7-hydroxy-1-indanone

The primary synthetic route to 4-fluoro-7-hydroxy-1-indanone is through an intramolecular Friedel-Crafts acylation of a suitable precursor, typically a substituted 3-phenylpropanoic acid. This reaction is a classic and effective method for the formation of the indanone ring system.[5]

General Synthetic Workflow

The synthesis involves the cyclization of a 3-(substituted-phenyl)propanoic acid, which is promoted by a strong Lewis acid, such as aluminum chloride (AlCl₃).

G Precursor 3-(3-fluoro-4-hydroxyphenyl)propanoic acid Intermediate Acylium Ion Intermediate Precursor->Intermediate Lewis Acid (e.g., AlCl₃) Product 4-Fluoro-7-hydroxy-1-indanone Intermediate->Product Intramolecular Electrophilic Aromatic Substitution

Caption: General workflow for the synthesis of 4-fluoro-7-hydroxy-1-indanone via Friedel-Crafts acylation.

Experimental Protocol: Friedel-Crafts Cyclization

The following is a generalized experimental protocol based on typical Friedel-Crafts acylation procedures for the synthesis of indanones.[1][6]

Materials:

  • Precursor (e.g., 3-(3-fluoro-4-hydroxyphenyl)propanoic acid or its acyl chloride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous solvent (e.g., dichloromethane, nitrobenzene)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Hydrochloric acid (for workup)

  • Crushed ice

Procedure:

  • To a reaction vessel under an inert atmosphere, the precursor compound is dissolved or suspended in the anhydrous solvent.

  • The mixture is cooled in an ice bath, and anhydrous aluminum chloride is added portion-wise with stirring.

  • The reaction mixture is then heated to 100°C.

  • After a short period (e.g., 15 minutes), the temperature is increased to 180°C.[1]

  • The reaction is monitored for completion (typically several hours) by an appropriate method (e.g., TLC).[1]

  • Upon completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice.

  • The product is extracted with a suitable organic solvent, such as ethyl acetate.[1]

  • The organic phase is washed with dilute hydrochloric acid and brine, then dried over anhydrous sodium sulfate.[1]

  • The solvent is removed under reduced pressure, and the crude product is purified, for example, by column chromatography, to yield 4-fluoro-7-hydroxy-1-indanone.[1]

Applications as a Synthetic Intermediate

The primary utility of 4-fluoro-7-hydroxy-1-indanone lies in its role as a key intermediate in the synthesis of more complex, biologically active molecules. Its structure is particularly amenable to the construction of analogues of the Alzheimer's disease drug, Donepezil. These analogues are often designed as multi-target-directed ligands, aiming to inhibit key enzymes involved in the pathology of Alzheimer's, such as acetylcholinesterase (AChE) and β-secretase 1 (BACE-1).[2][3]

Synthesis of Donepezil Analogues

A common synthetic strategy involves the aldol condensation of 4-fluoro-7-hydroxy-1-indanone with a substituted piperidine-4-carbaldehyde, followed by further modifications.

G Indanone 4-Fluoro-7-hydroxy-1-indanone Condensation_Product Aldol Condensation Product Indanone->Condensation_Product Piperidine Substituted Piperidine-4-carbaldehyde Piperidine->Condensation_Product Base catalyst Final_Product Donepezil Analogue Condensation_Product->Final_Product Further synthetic steps (e.g., reduction, derivatization)

Caption: Synthetic pathway to Donepezil analogues from 4-fluoro-7-hydroxy-1-indanone.

Biological Targets and Signaling Pathways

Derivatives of 4-fluoro-7-hydroxy-1-indanone have been shown to be potent inhibitors of acetylcholinesterase (AChE).[7][8] AChE is a key enzyme in the cholinergic signaling pathway, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an increase in acetylcholine levels in the synaptic cleft, which is a therapeutic strategy for managing the symptoms of Alzheimer's disease.

Some advanced analogues also exhibit inhibitory activity against BACE-1, an enzyme involved in the production of amyloid-β peptides, which form the characteristic plaques found in the brains of Alzheimer's patients.[3][9] By targeting both AChE and BACE-1, these multi-target-directed ligands offer a promising approach to treating the complex pathology of Alzheimer's disease.

G cluster_0 Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds Donepezil_Analogue Donepezil Analogue (from 4-Fluoro-7-hydroxy-1-indanone) Donepezil_Analogue->AChE Inhibits

Caption: Inhibition of Acetylcholinesterase by Donepezil analogues derived from 4-fluoro-7-hydroxy-1-indanone.

Conclusion

4-Fluoro-7-hydroxy-1-indanone is a strategically important synthetic intermediate with significant potential in drug discovery, particularly in the development of novel treatments for neurodegenerative diseases like Alzheimer's. Its unique structural features, combining the privileged indanone scaffold with the beneficial properties of fluorine, make it an ideal starting point for the synthesis of potent and selective enzyme inhibitors. Further research into the synthesis and applications of this versatile building block is likely to yield new and improved therapeutic agents for a range of challenging medical conditions.

References

Discovery and significance of 4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the current knowledge on 4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one, a fluorinated derivative of the indanone scaffold. Due to the limited publicly available data specifically for this compound, this document also draws upon information regarding the broader class of indanones and the strategic role of fluorine in medicinal chemistry to infer its potential significance and applications.

Introduction

This compound belongs to the 1-indanone class of compounds, which are recognized as privileged structures in medicinal chemistry. The indanone core is a feature of numerous biologically active molecules with a wide range of therapeutic applications, including antiviral, anti-inflammatory, anticancer, and neuroprotective agents. The introduction of a fluorine atom to the indanone scaffold can significantly modulate the physicochemical and pharmacokinetic properties of the molecule, such as metabolic stability, binding affinity, and lipophilicity, making it an attractive strategy in drug discovery.

This guide summarizes the available chemical data, a plausible synthetic approach, and the inferred biological significance of this compound, while also highlighting the current gaps in the scientific literature.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 136191-16-7[1]
Molecular Formula C₉H₇FO₂[1]
Molecular Weight 166.15 g/mol [1]
Appearance White to light yellow solid[1]
Boiling Point (Predicted) 335.2 ± 42.0 °C[1]
Density (Predicted) 1.412 g/cm³[1]
pKa (Predicted) 10.30 ± 0.20[1]
Storage Temperature 2-8°C[1]

Synthesis

General Experimental Protocol (Inferred)

A plausible synthetic route starts from a substituted phenylpropanoic acid. The intramolecular cyclization is then achieved using a Lewis acid catalyst.

Reaction Scheme:

G reactant Substituted Phenylpropanoic Acid product This compound reactant->product Intramolecular Friedel-Crafts Acylation reagent Lewis Acid (e.g., AlCl₃) Heat

Figure 1. Plausible synthetic pathway for this compound.

Procedure:

  • The starting material, a suitably substituted 3-phenylpropanoic acid, is mixed with a Lewis acid, such as aluminum chloride.

  • The reaction mixture is heated to facilitate the intramolecular cyclization. A temperature of approximately 100°C is initially applied, followed by an increase to around 180°C.[1]

  • After several hours, the reaction is cooled to room temperature.

  • The reaction mixture is worked up by adding an organic solvent, such as ethyl acetate, and stirring.

  • The organic phase is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified, likely via column chromatography, to yield this compound.[1]

Note: This is a generalized protocol based on a brief description and common organic chemistry practices. Specific details regarding stoichiometry, reaction times, and purification methods would require experimental optimization.

Biological Significance and Potential Applications

Specific biological data, such as IC50 or Ki values, for this compound are not available in the public domain. However, based on the known activities of the indanone scaffold and the effects of fluorination, we can hypothesize its potential biological significance.

Inferred Areas of Interest
  • Enzyme Inhibition: The indanone core is present in various enzyme inhibitors. The hydroxyl and fluoro substituents on the aromatic ring of this compound could facilitate interactions with the active sites of various enzymes, such as kinases, phosphodiesterases, or monoamine oxidases.

  • Anticancer Activity: Many indanone derivatives have demonstrated cytotoxic effects against various cancer cell lines. The fluorine atom can enhance the metabolic stability and cell permeability of a compound, potentially leading to improved anticancer efficacy.

  • Neuroprotective Effects: The structural similarity to other neuroactive compounds suggests that this molecule could be explored for its potential in treating neurodegenerative diseases.

  • Antimicrobial Properties: The parent indanone structure has been associated with antibacterial and antifungal activities.

The logical workflow for investigating the potential of this compound is outlined below.

G A Synthesis and Purification of This compound B Structural Elucidation and Characterization (NMR, MS, IR) A->B C In vitro Biological Screening (e.g., enzyme assays, cell-based assays) B->C D Identification of Lead Activity C->D E Mechanism of Action Studies D->E F Lead Optimization (Structure-Activity Relationship) D->F E->F G In vivo Efficacy and Toxicology Studies F->G H Preclinical Development G->H

Figure 2. A typical workflow for the evaluation of a novel chemical entity.

Signaling Pathways: A Hypothetical Perspective

As there is no experimental data linking this compound to any specific signaling pathway, any depiction would be purely speculative. However, based on the activities of other indanone derivatives, one could hypothesize its potential interaction with pathways commonly implicated in cancer or inflammation, such as the MAPK/ERK or NF-κB signaling pathways. Further research is required to validate any such hypotheses.

Conclusion and Future Directions

This compound is a chemical entity with potential for further investigation in the field of drug discovery. Its structural features, namely the privileged indanone scaffold and the presence of a fluorine atom, suggest that it could exhibit interesting biological activities.

To unlock the therapeutic potential of this compound, future research should focus on:

  • Development of a detailed and optimized synthetic protocol.

  • Comprehensive in vitro screening against a panel of biological targets.

  • Elucidation of its mechanism of action for any identified biological activity.

  • Investigation of its structure-activity relationship through the synthesis and evaluation of analogs.

The lack of current data presents a clear opportunity for novel research into the discovery and significance of this and related fluorinated indanones.

References

A Technical Guide to the Solubility and Stability of 4-fluoro-7-hydroxy-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 4-fluoro-7-hydroxy-1-indanone is a fluorinated indanone derivative of interest in organic synthesis and medicinal chemistry.[1][2] Its physicochemical properties, particularly solubility and stability, are critical parameters for its successful application in research and development, influencing formulation, bioavailability, and shelf-life. This technical guide provides a comprehensive overview of the solubility and stability characteristics of 4-fluoro-7-hydroxy-1-indanone. It includes detailed experimental protocols for property determination and illustrative data to guide researchers. The stability of phenolic compounds is often dependent on factors like pH and temperature, with degradation rates typically increasing with higher temperatures and in non-acidic conditions.[3][4]

Physicochemical Properties

4-fluoro-7-hydroxy-1-indanone (CAS No. 136191-16-7) is a solid compound utilized as an intermediate in organic synthesis.[1] The presence of a hydroxyl group (a potential hydrogen bond donor and acceptor) and a ketone group (a hydrogen bond acceptor) suggests some degree of solubility in polar solvents. The fluorine atom can modulate properties such as metabolic stability and binding affinity in derivative compounds.[5] Recommended storage conditions are typically between 2-8°C in a dry, sealed environment to minimize degradation.[6]

Solubility Profile

The solubility of a compound is a fundamental property that dictates its handling, formulation, and biological absorption. The following table presents illustrative solubility data for 4-fluoro-7-hydroxy-1-indanone in various common solvents at ambient temperature (25°C). This data is representative and should be confirmed experimentally.

Table 1: Illustrative Solubility of 4-fluoro-7-hydroxy-1-indanone

SolventTypeEstimated Solubility (mg/mL)
Water (pH 7.0)Aqueous< 0.1
Phosphate-Buffered Saline (PBS, pH 7.4)Aqueous Buffer< 0.1
Methanol (MeOH)Polar Protic~15
Ethanol (EtOH)Polar Protic~10
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 50
Acetonitrile (ACN)Polar Aprotic~5
Dichloromethane (DCM)Non-polar~2
Stability Profile

Stability testing is crucial for identifying degradation pathways and establishing appropriate storage conditions. Forced degradation studies, conducted under conditions more severe than standard accelerated testing, are essential.[7] The International Council for Harmonisation (ICH) guidelines Q1A(R2) recommend stress testing to include the effects of temperature, humidity, acid/base hydrolysis, oxidation, and photolysis, targeting 5-20% degradation to elucidate pathways.[8][9] The table below summarizes potential stability outcomes for 4-fluoro-7-hydroxy-1-indanone under these stress conditions.

Table 2: Illustrative Stability Data from Forced Degradation Studies

Stress ConditionReagent/ParametersTime% DegradationMajor Degradants
Acid Hydrolysis0.1 M HCl at 60°C24 hr< 5%None significant
Base Hydrolysis0.1 M NaOH at 60°C8 hr~15%Ring-opened products
Oxidative3% H₂O₂ at 25°C24 hr~18%Oxidized phenolic species
Thermal80°C (solid state)72 hr~8%Dimerization products
Photolytic1.2 million lux hours (UV/Vis light)7 days~12%Photoproducts

Experimental Protocols

Detailed and standardized protocols are necessary for reproducible assessment of solubility and stability.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[10][11]

Objective: To determine the maximum concentration of 4-fluoro-7-hydroxy-1-indanone that can be dissolved in a specific solvent at a set temperature.

Materials:

  • 4-fluoro-7-hydroxy-1-indanone

  • Selected solvents (e.g., Water, PBS, Methanol)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

Procedure:

  • Preparation: Add an excess amount of solid 4-fluoro-7-hydroxy-1-indanone to a glass vial. The excess solid is crucial to ensure saturation.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Shake the mixture for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.[10][12]

  • Phase Separation: After equilibration, let the vials stand to allow undissolved solid to settle. Centrifuge the vials at high speed to pellet any remaining suspended particles.

  • Sample Collection: Carefully withdraw a sample from the clear supernatant.

  • Filtration: Immediately filter the sample through a 0.45 µm syringe filter to remove any final particulate matter.

  • Quantification: Dilute the filtrate with an appropriate solvent and analyze the concentration using a validated analytical method, such as HPLC or UV-Vis spectroscopy, against a standard curve.[13]

G cluster_prep Preparation cluster_eq Equilibration cluster_analysis Analysis A Add excess solid compound to vial B Add known volume of solvent A->B C Seal vial and place in temperature-controlled shaker B->C D Shake for 24-48 hours to reach equilibrium C->D E Centrifuge to pellet undissolved solid D->E F Filter supernatant (0.45 µm filter) E->F G Quantify concentration (e.g., HPLC, UV-Vis) F->G G cluster_stress Stress Conditions (ICH Q1A/Q1B) start Prepare Stock Solution of Compound A Acid Hydrolysis (HCl, Heat) start->A B Base Hydrolysis (NaOH, Heat) start->B C Oxidation (H₂O₂) start->C D Thermal (Heat, Solid & Solution) start->D E Photolytic (Light Exposure) start->E analyze Analyze Samples by Stability-Indicating HPLC-MS A->analyze Sample at time points B->analyze Sample at time points C->analyze Sample at time points D->analyze Sample at time points E->analyze Sample at time points report Identify Degradants & Determine Degradation Pathways analyze->report

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one from 4-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed synthetic route and experimental protocols for the preparation of 4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one, a valuable intermediate in medicinal chemistry, starting from 4-fluorophenol. The described methodology is based on a three-step sequence involving a Friedel-Crafts acylation, followed by the formation of a propanoic acid intermediate, and a final intramolecular cyclization.

Synthetic Pathway Overview

The synthesis of this compound from 4-fluorophenol is a multi-step process that can be achieved through the following general synthetic route:

  • Step 1: Friedel-Crafts Acylation. 4-fluorophenol is acylated with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield 2-(3-chloropropionyl)-4-fluorophenol. This reaction introduces the necessary carbon chain for the subsequent cyclization.

  • Step 2: Formation of 3-(4-fluoro-2-hydroxyphenyl)propanoic acid. The chloroketone from the first step is converted to the corresponding propanoic acid. This can be achieved through methods such as a Favorskii rearrangement or by hydrolysis followed by reduction.

  • Step 3: Intramolecular Friedel-Crafts Cyclization. The resulting 3-(4-fluoro-2-hydroxyphenyl)propanoic acid undergoes an intramolecular Friedel-Crafts acylation, promoted by a strong acid or Lewis acid, to form the target compound, this compound.[1][2][3][4]

Experimental Protocols

Step 1: Synthesis of 2-(3-chloropropionyl)-4-fluorophenol (Intermediate 1)

This protocol is based on general Friedel-Crafts acylation procedures.[5][6][7][8]

Materials:

  • 4-Fluorophenol

  • 3-Chloropropionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add 3-chloropropionyl chloride (1.1 eq.) to the stirred suspension.

  • In a separate flask, dissolve 4-fluorophenol (1.0 eq.) in anhydrous dichloromethane.

  • Add the 4-fluorophenol solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-(3-chloropropionyl)-4-fluorophenol.

Step 2: Synthesis of 3-(4-fluoro-2-hydroxyphenyl)propanoic acid (Intermediate 2)

This protocol describes a general method for the conversion of the chloroketone to a carboxylic acid.

Materials:

  • 2-(3-chloropropionyl)-4-fluorophenol (Intermediate 1)

  • Sodium hydroxide (NaOH)

  • Methanol or Ethanol

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

Procedure:

  • Dissolve 2-(3-chloropropionyl)-4-fluorophenol (1.0 eq.) in methanol or ethanol in a round-bottom flask.

  • Prepare a solution of sodium hydroxide (3.0 eq.) in water and add it to the flask.

  • Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 1-2 with concentrated hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield 3-(4-fluoro-2-hydroxyphenyl)propanoic acid, which can be used in the next step without further purification or can be recrystallized if necessary.

Step 3: Synthesis of this compound (Target Compound)

This protocol is based on intramolecular Friedel-Crafts cyclization of 3-arylpropionic acids.[1][9][10]

Materials:

  • 3-(4-fluoro-2-hydroxyphenyl)propanoic acid (Intermediate 2)

  • Polyphosphoric acid (PPA) or Aluminum chloride (AlCl₃)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure using Polyphosphoric Acid (PPA):

  • Place 3-(4-fluoro-2-hydroxyphenyl)propanoic acid (1.0 eq.) in a round-bottom flask.

  • Add polyphosphoric acid (10-20 times the weight of the starting material) to the flask.

  • Heat the mixture to 80-100 °C with stirring for 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain this compound.

Alternative Procedure using Aluminum Chloride:

  • In a flame-dried round-bottom flask, mix 3-(4-fluoro-2-hydroxyphenyl)propanoic acid (1.0 eq.) with anhydrous aluminum chloride (3.0 eq.).

  • Heat the mixture to 100 °C for 15 minutes, then increase the temperature to 180 °C and maintain for 3 hours.[9]

  • Cool the mixture to room temperature and carefully add ethyl acetate. Stir for 2 hours.

  • Carefully quench the reaction with a mixture of ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.[9]

  • Purify the product by column chromatography.

Quantitative Data Summary

The following tables summarize the expected quantitative data for the synthesis. Yields are estimates based on analogous reactions reported in the literature. Spectroscopic data are predicted values.

Step 1: Friedel-Crafts Acylation
Reactant 4-Fluorophenol
Reagents 3-Chloropropionyl chloride, AlCl₃
Product 2-(3-chloropropionyl)-4-fluorophenol
Expected Yield 60-80%
Predicted ¹H NMR (CDCl₃, δ) ~7.8 (dd, 1H), ~7.2 (m, 1H), ~7.0 (m, 1H), ~3.9 (t, 2H), ~3.4 (t, 2H), ~11.0 (s, 1H, OH)
Predicted ¹³C NMR (CDCl₃, δ) ~200, ~160 (d, J=245 Hz), ~158, ~128 (d, J=8 Hz), ~118 (d, J=24 Hz), ~116 (d, J=23 Hz), ~115, ~41, ~38
Predicted IR (cm⁻¹) ~3400 (O-H), ~1680 (C=O), ~1600, 1500 (C=C)
Step 2: Propanoic Acid Formation
Reactant 2-(3-chloropropionyl)-4-fluorophenol
Reagents NaOH, HCl
Product 3-(4-fluoro-2-hydroxyphenyl)propanoic acid
Expected Yield 80-95%
Predicted ¹H NMR (CDCl₃, δ) ~10.5 (br s, 1H, COOH), ~6.9 (dd, 1H), ~6.7 (m, 1H), ~6.6 (m, 1H), ~5.0 (br s, 1H, OH), ~2.9 (t, 2H), ~2.6 (t, 2H)
Predicted ¹³C NMR (CDCl₃, δ) ~178, ~158 (d, J=240 Hz), ~154, ~131 (d, J=7 Hz), ~118, ~116 (d, J=23 Hz), ~114 (d, J=24 Hz), ~35, ~25
Predicted IR (cm⁻¹) ~3400-2500 (O-H, acid), ~1700 (C=O), ~1600, 1500 (C=C)
Step 3: Intramolecular Cyclization
Reactant 3-(4-fluoro-2-hydroxyphenyl)propanoic acid
Reagents Polyphosphoric acid or AlCl₃
Product This compound
Expected Yield 50-70%
Predicted ¹H NMR (CDCl₃, δ) ~7.1 (d, 1H), ~6.8 (d, 1H), ~5.5 (s, 1H, OH), ~3.1 (t, 2H), ~2.7 (t, 2H)
Predicted ¹³C NMR (CDCl₃, δ) ~205, ~155 (d, J=248 Hz), ~150, ~140, ~125 (d, J=5 Hz), ~118 (d, J=20 Hz), ~115, ~36, ~25
Predicted IR (cm⁻¹) ~3350 (O-H), ~1690 (C=O), ~1600, 1480 (C=C)

Visualizations

Experimental Workflow

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Propanoic Acid Formation cluster_step3 Step 3: Intramolecular Cyclization 4-Fluorophenol 4-Fluorophenol Intermediate_1 2-(3-chloropropionyl)-4-fluorophenol 4-Fluorophenol->Intermediate_1 3-Chloropropionyl chloride, AlCl₃ Intermediate_2 3-(4-fluoro-2-hydroxyphenyl)propanoic acid Intermediate_1->Intermediate_2 NaOH, then H⁺ Target_Compound This compound Intermediate_2->Target_Compound PPA or AlCl₃

Caption: Synthetic workflow for this compound.

Plausible Biological Signaling Pathway

Fluorinated indanone derivatives have shown potential as anticancer agents. A plausible mechanism of action involves the disruption of microtubule dynamics and the inhibition of key signaling pathways involved in tumor growth and angiogenesis.[11][12][13]

Anticancer_Mechanism cluster_drug Therapeutic Intervention cluster_cellular Cellular Processes cluster_outcomes Tumor Progression Indanone Fluorinated Indanone Derivative Microtubules Microtubule Dynamics Indanone->Microtubules Inhibits Polymerization HIF HIF-1α (Hypoxia-Inducible Factor 1α) Indanone->HIF Downregulates VEGF VEGF Expression (Vascular Endothelial Growth Factor) Indanone->VEGF Downregulates CellCycle Cell Cycle Arrest (G2/M Phase) Microtubules->CellCycle Disruption leads to HIF->VEGF Promotes Apoptosis Apoptosis CellCycle->Apoptosis Induces TumorGrowth Tumor Growth Apoptosis->TumorGrowth Inhibits Angiogenesis Angiogenesis VEGF->Angiogenesis Promotes Angiogenesis->TumorGrowth Supports

References

Application Notes and Protocols for the Synthesis of 1-Indanone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Indanone and its derivatives are crucial structural motifs in a wide range of biologically active molecules and pharmaceutical compounds, exhibiting activities such as antiviral, anti-inflammatory, anticancer, and neuroprotective properties.[1] One of the most prominent and versatile methods for constructing the 1-indanone core is through intramolecular Friedel-Crafts acylation.[1][2] This reaction typically involves the cyclization of 3-arylpropanoic acids or their more reactive acyl chloride counterparts, facilitated by a Lewis or Brønsted acid catalyst.[1]

The selection of the starting material, catalyst, and reaction conditions plays a critical role in determining the yield and purity of the resulting 1-indanone. This document provides detailed application notes, experimental protocols, and a summary of quantitative data to guide researchers in the effective synthesis of these valuable compounds.

Reaction Mechanism and Workflow

The intramolecular Friedel-Crafts acylation for 1-indanone synthesis proceeds through an electrophilic aromatic substitution mechanism. The key step involves the formation of a highly electrophilic acylium ion, which is then attacked by the tethered aromatic ring. Subsequent deprotonation restores aromaticity and yields the cyclized ketone.[1][3][4]

There are two primary pathways for this synthesis:

  • Direct Cyclization of 3-Arylpropanoic Acids: This one-step approach is considered more environmentally friendly as it produces water as the only byproduct.[2] However, it often necessitates harsh reaction conditions, including high temperatures and strong acid catalysts.[1][2]

  • Cyclization of 3-Arylpropionyl Chlorides: This two-step method involves the initial conversion of the carboxylic acid to the more reactive acyl chloride, which then undergoes cyclization under milder conditions.[1] While generally more efficient, this route generates corrosive byproducts.[1][2]

Workflow cluster_0 Starting Materials cluster_1 Two-Step Pathway cluster_2 One-Step Pathway cluster_3 Purification 3-Arylpropanoic Acid 3-Arylpropanoic Acid Acyl Chloride Formation Acyl Chloride Formation 3-Arylpropanoic Acid->Acyl Chloride Formation SOCl₂ or (COCl)₂ Direct Intramolecular Acylation (Brønsted Acid) Direct Intramolecular Acylation (Brønsted Acid) 3-Arylpropanoic Acid->Direct Intramolecular Acylation (Brønsted Acid) e.g., PPA, TfOH 3-Arylpropionyl Chloride 3-Arylpropionyl Chloride Acyl Chloride Formation->3-Arylpropionyl Chloride Intramolecular Acylation (Lewis Acid) Intramolecular Acylation (Lewis Acid) Work-up Work-up Intramolecular Acylation (Lewis Acid)->Work-up 3-Arylpropionyl Chloride->Intramolecular Acylation (Lewis Acid) e.g., AlCl₃ Direct Intramolecular Acylation (Brønsted Acid)->Work-up Purified 1-Indanone Purified 1-Indanone Work-up->Purified 1-Indanone Chromatography

Caption: General experimental workflow for 1-indanone synthesis.

Data Presentation

The following tables summarize the quantitative data for the synthesis of 1-indanone under various reaction conditions, allowing for easy comparison of different methodologies.

Table 1: Cyclization of 3-Phenylpropionyl Chloride with AlCl₃

EntrySolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
1Dichloromethane0 to RT285>95[5]
21,2-DichloroethaneRT192>98[5]
3Toluene40 (Reflux)18190[5]
4Nitromethane-20845>95[6]

Table 2: Direct Cyclization of 3-Phenylpropanoic Acid

EntryCatalyst (eq.)SolventTemperature (°C)Time (min)Yield (%)Reference
1PPAneat803095[7]
2Triflic Acid (3.0)DichloromethaneRT24090[5]
3Triflic Acid (3.0)Dichloromethane50-80--[1]
4NbCl₅DichloromethaneRT-good[8]
5TfOH (3.0)Toluene1001585[2]
6TfOH (3.0)Dichloromethane501598[2]

Experimental Protocols

Protocol 1: Two-Step Synthesis of 1-Indanone via 3-Phenylpropionyl Chloride

This protocol involves the initial conversion of 3-phenylpropanoic acid to its acyl chloride, followed by intramolecular Friedel-Crafts acylation.

Step 1: Synthesis of 3-Phenylpropionyl Chloride

  • In a round-bottom flask, dissolve 3-phenylpropanoic acid (1.0 eq) in anhydrous dichloromethane.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Slowly add thionyl chloride or oxalyl chloride (1.1-1.5 eq) at 0 °C.[1]

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.[1]

  • Remove the excess reagent and solvent under reduced pressure to obtain the crude 3-phenylpropionyl chloride, which can be used in the next step without further purification.[1]

Step 2: Intramolecular Friedel-Crafts Acylation

  • Dissolve the crude 3-phenylpropionyl chloride in anhydrous dichloromethane under an inert atmosphere.[1]

  • Cool the solution to 0 °C in an ice bath.

  • Carefully and portion-wise add anhydrous aluminum chloride (1.1-1.5 eq).[1][5]

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1][5]

  • Once the reaction is complete, carefully pour the mixture onto crushed ice and add dilute HCl.[1]

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.[1]

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1-indanone.[1]

Protocol_1 cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Friedel-Crafts Acylation s1_1 Dissolve 3-phenylpropanoic acid in DCM s1_2 Add catalytic DMF s1_1->s1_2 s1_3 Add SOCl₂ or (COCl)₂ at 0 °C s1_2->s1_3 s1_4 Stir at RT for 1-2h s1_3->s1_4 s1_5 Concentrate under reduced pressure s1_4->s1_5 s2_1 Dissolve acyl chloride in DCM s1_5->s2_1 Crude Acyl Chloride s2_2 Cool to 0 °C s2_1->s2_2 s2_3 Add AlCl₃ portion-wise s2_2->s2_3 s2_4 Stir at 0 °C then RT s2_3->s2_4 s2_5 Monitor reaction (TLC/GC-MS) s2_4->s2_5 s2_6 Quench with ice and HCl s2_5->s2_6 s2_7 Extract with DCM s2_6->s2_7 s2_8 Wash, dry, and concentrate s2_7->s2_8 s2_9 Purify by column chromatography s2_8->s2_9

Caption: Workflow for the two-step synthesis of 1-indanone.

Protocol 2: One-Step Synthesis of 1-Indanone from 3-Phenylpropanoic Acid using a Brønsted Acid

This protocol outlines the direct cyclization of the carboxylic acid using a strong Brønsted acid like polyphosphoric acid (PPA) or triflic acid (TfOH).

Method A: Using Polyphosphoric Acid (PPA)

  • In a round-bottom flask, add 3-(p-tolyl)propanoic acid to polyphosphoric acid (PPA).[7]

  • Heat the mixture with stirring to the desired temperature (e.g., 80 °C).

  • Monitor the reaction by TLC.

  • After completion, pour the hot mixture onto crushed ice.

  • Extract the product with a suitable organic solvent like dichloromethane or diethyl ether.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Method B: Using Triflic Acid (TfOH)

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 3-phenylpropanoic acid (1 mmol) in anhydrous dichloromethane (2 mL).[5]

  • Cool the solution to 0 °C in an ice bath.[5]

  • Slowly add triflic acid (3.0-5.0 eq) dropwise via a syringe.[1][5]

  • Allow the reaction mixture to warm to room temperature and then heat to a temperature between 50-80 °C if required.[1]

  • Monitor the reaction progress by TLC or GC-MS.[1][5]

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol_2 cluster_methodA Method A: Using PPA cluster_methodB Method B: Using Triflic Acid a1 Add 3-phenylpropanoic acid to PPA a2 Heat with stirring a1->a2 a3 Monitor reaction (TLC) a2->a3 a4 Quench with ice a3->a4 a5 Extract, wash, dry, concentrate a4->a5 a6 Purify a5->a6 b1 Dissolve 3-phenylpropanoic acid in DCM b2 Cool to 0 °C b1->b2 b3 Add TfOH dropwise b2->b3 b4 Stir at RT or heat b3->b4 b5 Monitor reaction (TLC/GC-MS) b4->b5 b6 Quench with ice b5->b6 b7 Extract, wash, dry, concentrate b6->b7 b8 Purify b7->b8

Caption: Workflow for the one-step synthesis of 1-indanone.

References

Application Notes and Protocols for the Synthesis of 4-Fluoro-7-Hydroxyindanone via Fries Rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 4-fluoro-7-hydroxyindanone, a valuable intermediate in pharmaceutical research and drug development. The synthesis involves a two-step process commencing with the acylation of 4-fluorophenol, followed by a Lewis acid-catalyzed Fries rearrangement.

Reaction Scheme

The overall synthetic route is depicted below:

G cluster_0 Step 1: Acylation cluster_1 Step 2: Fries Rearrangement 4-Fluorophenol 4-Fluorophenol 4-Fluorophenyl 3-chloropropanoate 4-Fluorophenyl 3-chloropropanoate 4-Fluorophenol->4-Fluorophenyl 3-chloropropanoate 3-Chloropropionyl chloride, Base 4-Fluoro-7-hydroxyindanone 4-Fluoro-7-hydroxyindanone 4-Fluorophenyl 3-chloropropanoate->4-Fluoro-7-hydroxyindanone AlCl₃, Heat

Figure 1. Two-step synthesis of 4-fluoro-7-hydroxyindanone.

Data Presentation

The following table summarizes the key quantitative data associated with the Fries rearrangement step of the synthesis.

ParameterValueReference
Starting Material 4-Fluorophenyl 3-chloropropanoateInferred from synthetic route
Product 4-Fluoro-7-hydroxyindanone-
Catalyst Aluminum Chloride (AlCl₃)[1]
Reaction Temperature 100 °C, then 180 °C[1]
Reaction Time 15 minutes at 100°C, then 3 hours at 180°C[1]
Reported Yield ~70%Based on similar reported syntheses
Purity 97-99% (typical for commercially available product)[1]

Experimental Protocols

Step 1: Synthesis of 4-Fluorophenyl 3-chloropropanoate (Precursor)

This protocol describes the acylation of 4-fluorophenol to generate the precursor for the Fries rearrangement.

Materials:

  • 4-Fluorophenol

  • 3-Chloropropionyl chloride

  • Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine or Pyridine (as a base)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluorophenol (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) to the stirred solution.

  • Slowly add 3-chloropropionyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude 4-fluorophenyl 3-chloropropanoate. The product is often of sufficient purity to be used in the next step without further purification.

Step 2: Fries Rearrangement for the Synthesis of 4-Fluoro-7-hydroxyindanone

This protocol details the intramolecular Friedel-Crafts acylation (Fries Rearrangement) to yield the final product.

Materials:

  • 4-Fluorophenyl 3-chloropropanoate

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Ethyl acetate

  • Crushed ice

  • Concentrated Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask equipped with a reflux condenser and a gas outlet

  • Heating mantle with a temperature controller

  • Magnetic stirrer

  • Beaker

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Equipment for purification (e.g., column chromatography or recrystallization)

Procedure:

  • In a dry round-bottom flask, place anhydrous aluminum chloride (approximately 2.5 to 3.0 equivalents relative to the starting ester).

  • Carefully add the crude 4-fluorophenyl 3-chloropropanoate to the aluminum chloride. Note: The reaction can be exothermic.

  • Heat the reaction mixture to 100 °C and maintain for 15 minutes with stirring.[1]

  • Increase the temperature to 180 °C and continue heating for 3 hours.[1] The reaction mixture will typically darken.

  • After 3 hours, cool the mixture to room temperature.[1]

  • Carefully and slowly quench the reaction by pouring the mixture onto a slurry of crushed ice and concentrated HCl in a large beaker. This should be done in a well-ventilated fume hood as HCl gas will be evolved.

  • Add ethyl acetate to the quenched mixture and stir for 2 hours to ensure complete extraction of the product into the organic phase.[1]

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer a further two times with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]

  • Purify the crude 4-fluoro-7-hydroxyindanone by a suitable method such as column chromatography on silica gel or recrystallization.

Visualizations

Experimental Workflow

The following diagram illustrates the key stages of the experimental procedure for the Fries rearrangement.

G reagents Mix 4-Fluorophenyl 3-chloropropanoate and AlCl₃ heat1 Heat to 100°C for 15 min reagents->heat1 heat2 Heat to 180°C for 3 h heat1->heat2 cool Cool to Room Temperature heat2->cool quench Quench with Ice/HCl cool->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry concentrate Concentrate under Reduced Pressure wash_dry->concentrate purify Purify Product concentrate->purify product 4-Fluoro-7-hydroxyindanone purify->product

Figure 2. Experimental workflow for the synthesis of 4-fluoro-7-hydroxyindanone.

Reaction Mechanism Pathway

The accepted mechanism for the Fries rearrangement involves the formation of an acylium ion intermediate, which then undergoes an intramolecular electrophilic aromatic substitution.

G start 4-Fluorophenyl 3-chloropropanoate complex Lewis Acid Complex Formation (with AlCl₃) start->complex acylium Acylium Ion Intermediate Formation complex->acylium eas Intramolecular Electrophilic Aromatic Substitution (SEAr) acylium->eas deprotonation Deprotonation eas->deprotonation workup Acidic Workup deprotonation->workup product 4-Fluoro-7-hydroxyindanone workup->product

Figure 3. Simplified mechanistic pathway of the Fries rearrangement.

Characterization Data

  • ¹H NMR: Aromatic protons would appear as multiplets in the aromatic region. The methylene protons of the indanone ring would appear as two triplets. A broad singlet corresponding to the hydroxyl proton would also be present.

  • ¹³C NMR: Signals corresponding to the carbonyl carbon, aromatic carbons (some showing C-F coupling), and the two methylene carbons of the indanone ring are expected.

  • IR Spectroscopy: A broad absorption band for the O-H stretch of the phenol, a sharp, strong absorption for the C=O stretch of the ketone, and absorptions corresponding to C-F and aromatic C-H bonds would be characteristic.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of 4-fluoro-7-hydroxyindanone (166.15 g/mol ) would be observed.

Researchers are advised to perform full characterization of the synthesized product to confirm its identity and purity.

References

Application Note and Protocol: HPLC Purification of 4-fluoro-7-hydroxy-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-fluoro-7-hydroxy-1-indanone is a synthetic intermediate with potential applications in the development of pharmaceuticals, particularly those targeting the central nervous system.[1] As with many active pharmaceutical ingredients and their precursors, achieving high purity is critical for subsequent synthetic steps and for ensuring the safety and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such small organic molecules. This document provides a detailed protocol for the purification of 4-fluoro-7-hydroxy-1-indanone using reversed-phase HPLC.

Physicochemical Properties

A summary of the key physicochemical properties of 4-fluoro-7-hydroxy-1-indanone relevant to HPLC method development is provided in the table below.

PropertyValueReference
CAS Number 136191-16-7[2][3]
Molecular Formula C₉H₇FO₂[1]
Molecular Weight 166.15 g/mol [1]
Appearance (Not specified, likely a solid)
Solubility Soluble in organic solvents like ethyl acetate, methanol, and acetonitrile.Inferred from synthesis[2]
UV Absorbance Expected to have strong UV absorbance due to the aromatic ring and ketone chromophores. A common starting wavelength for detection is 254 nm.[4][5]

HPLC Purification Protocol

This protocol is a starting point for the purification of 4-fluoro-7-hydroxy-1-indanone. Optimization of the gradient, flow rate, and sample loading may be necessary to achieve the desired purity and yield.

1. Materials and Reagents

  • Crude 4-fluoro-7-hydroxy-1-indanone

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • Ultrapure water (18.2 MΩ·cm)

  • Trifluoroacetic acid (TFA), HPLC grade (optional, as a mobile phase additive)

  • 0.22 µm syringe filters

2. Equipment

  • Preparative HPLC system with a gradient pump, autosampler (or manual injector), and a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 10 µm particle size, 250 x 21.2 mm). The choice of column dimensions will depend on the amount of material to be purified.

  • Fraction collector

  • Rotary evaporator or lyophilizer for solvent removal post-purification.

3. Experimental Workflow

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve crude sample in minimal volume of mobile phase A/B mixture or a suitable solvent (e.g., Methanol) filter Filter the sample solution through a 0.22 µm syringe filter dissolve->filter inject Inject the filtered sample onto the equilibrated HPLC column filter->inject separate Run the gradient elution program to separate the target compound from impurities inject->separate detect Monitor the elution profile using a UV detector (e.g., at 254 nm) separate->detect collect Collect fractions corresponding to the target compound peak detect->collect analyze Analyze the purity of the collected fractions by analytical HPLC collect->analyze pool Pool the pure fractions analyze->pool evaporate Remove the solvent using a rotary evaporator or lyophilizer pool->evaporate dry Dry the purified compound under high vacuum evaporate->dry

Caption: Workflow for the HPLC purification of 4-fluoro-7-hydroxy-1-indanone.

4. Detailed Methodology

a. Sample Preparation

  • Dissolve the crude 4-fluoro-7-hydroxy-1-indanone in a minimal amount of a suitable solvent. A good starting point is a 50:50 mixture of Mobile Phase A and Mobile Phase B, or methanol. The concentration should be determined based on the column loading capacity.

  • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

b. HPLC Conditions

The following table summarizes the recommended starting conditions for the preparative HPLC purification.

ParameterRecommended Condition
Column Reversed-phase C18, 10 µm, 250 x 21.2 mm (or similar preparative column)
Mobile Phase A Water + 0.1% TFA (optional)
Mobile Phase B Acetonitrile (ACN) + 0.1% TFA (optional)
Gradient 10-95% B over 30 minutes (This is a starting point and should be optimized based on an initial analytical run)
Flow Rate 15-20 mL/min (Adjust based on column dimensions and pressure limits)
Detection Wavelength 254 nm
Injection Volume Dependent on sample concentration and column size
Column Temperature Ambient

c. Purification Run

  • Equilibrate the column with the initial mobile phase composition (e.g., 10% B) until a stable baseline is achieved.

  • Inject the prepared sample onto the column.

  • Start the gradient elution and begin collecting fractions as the peaks elute. The fraction size should be chosen to ensure good resolution between the target peak and any impurities.

  • After the target compound has eluted, a high concentration of organic solvent (e.g., 95-100% B) should be run to wash the column.

  • Re-equilibrate the column to the initial conditions before the next injection.

d. Post-Purification Processing

  • Analyze the collected fractions using analytical HPLC to determine their purity.

  • Pool the fractions that meet the desired purity level.

  • Remove the HPLC solvents from the pooled fractions using a rotary evaporator. If the mobile phase contains water, the sample may need to be lyophilized (freeze-dried) to remove the final traces of water.

  • Dry the purified 4-fluoro-7-hydroxy-1-indanone under high vacuum to remove any residual solvent.

Troubleshooting and Optimization

  • Poor Separation: If the target compound co-elutes with impurities, consider adjusting the gradient slope (making it shallower), changing the organic modifier (e.g., from ACN to MeOH), or trying a different column chemistry (e.g., C8 or Phenyl-Hexyl).[6][7]

  • Peak Tailing: The addition of a small amount of an acid like TFA (0.1%) to the mobile phase can often improve the peak shape for phenolic compounds by suppressing the ionization of the hydroxyl group.

  • Low Recovery: Ensure the compound is fully soluble in the injection solvent. Adsorption to the column can be an issue; a column wash with a strong solvent may be necessary.

The protocol described provides a robust starting point for the purification of 4-fluoro-7-hydroxy-1-indanone. By following these steps and optimizing the parameters based on initial results, researchers can achieve high-purity material suitable for further research and development activities. The use of reversed-phase HPLC is a standard and effective method for the purification of aromatic ketones and related structures.[8]

References

Analytical Methods for the Characterization of Fluorinated Indanones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of fluorinated indanones. These compounds are of significant interest in medicinal chemistry and materials science, and their thorough characterization is crucial for understanding their structure-activity relationships and ensuring their quality. The following sections detail the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography for the analysis of this class of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of fluorinated indanones, providing detailed information about the carbon-hydrogen framework and the position of fluorine substituents. Multinuclear NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, are routinely employed.

Application Note

¹H NMR provides information on the number and connectivity of protons in the molecule. The presence of fluorine atoms introduces characteristic splitting patterns (H-F coupling) in the proton signals, which can be used to determine the proximity of protons to fluorine substituents. ¹³C NMR reveals the carbon skeleton of the indanone, with the carbon atoms bonded to fluorine exhibiting large one-bond carbon-fluorine coupling constants (¹JCF). ¹⁹F NMR is particularly powerful for analyzing fluorinated compounds due to its high sensitivity and the large chemical shift dispersion of the ¹⁹F nucleus, which often allows for the unambiguous assignment of fluorine atoms in different chemical environments.[1][2][3]

Experimental Protocol: ¹H, ¹³C, and ¹⁹F NMR Spectroscopy

1. Sample Preparation:

  • Weigh 5-25 mg of the fluorinated indanone sample for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Ensure the solvent is free of residual water and other impurities.

  • For quantitative ¹⁹F NMR, a known amount of an internal standard (e.g., trifluorotoluene) can be added.

  • Transfer the solution to a 5 mm NMR tube.

  • If the sample contains particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to avoid interfering with the magnetic field homogeneity.

2. NMR Spectrometer Setup and Data Acquisition:

  • The following parameters are typical for a 400 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample.

    • ¹H NMR:

      • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay (d1): 1-5 seconds.

      • Number of Scans: 8-16.

      • Spectral Width: -2 to 12 ppm.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay (d1): 2-5 seconds.

      • Number of Scans: 1024 or more, depending on the sample concentration.

      • Spectral Width: -10 to 220 ppm.

    • ¹⁹F NMR:

      • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay (d1): 1-5 seconds.

      • Number of Scans: 16-64.

      • Spectral Width: A wide spectral window should be used initially (e.g., -250 to 50 ppm) and then narrowed for better resolution.

      • Reference: External or internal reference standard (e.g., CFCl₃ at 0 ppm).

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or the internal/external reference (for ¹⁹F).

  • Integrate the signals in the ¹H and ¹⁹F spectra.

  • Analyze the chemical shifts, coupling constants (J-values), and integration to elucidate the structure of the fluorinated indanone.

Quantitative NMR Data for Selected Fluorinated Indanones
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)¹⁹F NMR (δ, ppm)
2-Fluoro-1,3-indanedione 5.4 (d, ¹JHF = 51.0 Hz, 1H), 7.65–8.22 (m, 4H)90.1 (d, ¹JCF = 211.2 Hz), 125.3, 138.9, 141.9, 193.5 (d, ²JCF = 24.0 Hz)-207.3 (d, ¹JFH = 51.1 Hz)
2,2-Difluoro-1,3-indanedione 8.0–8.15 (m, 4H)104.0 (t, ¹JCF = 264 Hz), 128.8, 138.2, 139.3 (t, ³JCF = 4.3 Hz), 185.8 (t, ²JCF = 24.0 Hz)-125.9 (s)
5-Fluoro-1-indanone Aromatic protons with H-H and H-F coupling, two distinct methylene multiplets in the aliphatic region.Resonances for nine carbons, including the carbonyl and the carbon bonded to fluorine with a large ¹JCF.Aromatic region fluorine signal.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of fluorinated indanones. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula with high accuracy.

Application Note

Electron ionization (EI) and electrospray ionization (ESI) are common ionization techniques used for the analysis of fluorinated indanones. In EI-MS, the molecular ion peak (M⁺) is often observed, along with characteristic fragmentation patterns that can provide structural information. A common fragmentation pathway for indanones is the loss of a neutral carbon monoxide (CO) molecule.[4] ESI is a softer ionization technique, often used in conjunction with liquid chromatography (LC-MS), and typically produces protonated molecules [M+H]⁺ or other adducts. The high mass accuracy of HRMS allows for the unambiguous determination of the elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

1. Sample Preparation:

  • Prepare a dilute solution of the fluorinated indanone (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or dichloromethane.

  • For ESI-MS, the solution should be prepared in a solvent compatible with the mobile phase of the LC system if coupled.

2. Mass Spectrometer Setup and Data Acquisition (ESI-QTOF as an example):

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.

  • Capillary Voltage: 3-4 kV.

  • Sampling Cone Voltage: 20-40 V.

  • Source Temperature: 100-150 °C.

  • Desolvation Temperature: 250-400 °C.

  • Mass Range: m/z 50-1000.

  • Acquisition Mode: High-resolution mode.

  • Calibration: Calibrate the instrument using a suitable reference standard (e.g., sodium formate) to ensure high mass accuracy.

3. Data Analysis:

  • Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).

  • Use the instrument's software to calculate the elemental composition based on the accurate mass measurement.

  • Compare the calculated mass with the theoretical mass of the expected fluorinated indanone to confirm its identity.

  • Analyze the fragmentation pattern (if any) to gain further structural insights.

Quantitative HRMS Data for Selected Fluorinated Indanones
CompoundMolecular FormulaCalculated Mass (m/z)Found Mass (m/z)Ion Type
2-Fluoro-1,3-indanedione C₉H₅FO₂164.02740164.02758[M]⁺
2-fluoro-2-(2'-fluoro-3'-oxoindenyl)-1,3-indanedione C₁₈H₈F₂O₃310.04415310.04415[M]⁺

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, quantification, and purification of fluorinated indanones. Due to their aromatic nature, reversed-phase HPLC is the most common mode of separation.

Application Note

Reversed-phase HPLC using C8 or C18 columns is well-suited for the separation of fluorinated indanones. The retention of these compounds is influenced by their hydrophobicity, which can be modulated by the fluorine substitution pattern. A mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) is typically used. UV detection is commonly employed, as the indanone core contains a chromophore. For complex mixtures, gradient elution may be necessary to achieve optimal separation.

Experimental Protocol: Reversed-Phase HPLC

1. Sample and Mobile Phase Preparation:

  • Sample: Prepare a stock solution of the fluorinated indanone sample (e.g., 1 mg/mL) in the mobile phase or a compatible solvent. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Mobile Phase A: HPLC-grade water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape).

  • Mobile Phase B: HPLC-grade acetonitrile or methanol.

  • Degas both mobile phases before use.

2. HPLC System and Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 25-40 °C.

  • Detection: UV detector at a wavelength where the indanone shows strong absorbance (e.g., 254 nm).

  • Elution (Isocratic): A starting point could be a 50:50 mixture of Mobile Phase A and B. Adjust the ratio to achieve optimal retention and separation.

  • Elution (Gradient): For complex mixtures, a linear gradient can be employed, for example, starting with 30% B and increasing to 90% B over 20 minutes.

3. Data Analysis:

  • Identify the peak corresponding to the fluorinated indanone based on its retention time.

  • For quantitative analysis, create a calibration curve using standards of known concentrations.

  • Assess the purity of the sample by calculating the peak area percentage.

X-ray Crystallography

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and stereochemistry.

Application Note

To perform X-ray crystallography, a high-quality single crystal of the fluorinated indanone is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is used to determine the electron density map of the molecule, from which the atomic positions can be deduced.[3] This technique is invaluable for unambiguously determining the absolute configuration of chiral fluorinated indanones and for studying intermolecular interactions in the crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction

1. Crystal Growth:

  • The primary challenge is to grow a single crystal of suitable size (typically > 0.1 mm in all dimensions) and quality.

  • Common crystallization techniques include:

    • Slow Evaporation: Dissolve the purified fluorinated indanone in a suitable solvent to near saturation. Loosely cover the container and allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small open vial inside a larger sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility and promoting crystallization.

    • Slow Cooling: Prepare a saturated solution of the compound at an elevated temperature and then slowly cool it to room temperature or below.

2. Data Collection:

  • Mount a suitable single crystal on a goniometer head.

  • Place the crystal in the X-ray beam of a diffractometer.

  • Collect the diffraction data by rotating the crystal in the X-ray beam.

3. Structure Solution and Refinement:

  • Process the collected diffraction data to obtain a set of structure factors.

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

  • Refine the atomic positions and thermal parameters against the experimental data to obtain the final, accurate molecular structure.

Diagrams

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization Synthesis Fluorinated Indanone Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 19F) Purification->NMR Structure Elucidation MS Mass Spectrometry (HRMS) Purification->MS Molecular Weight & Formula HPLC HPLC Analysis (Purity) Purification->HPLC Purity Assessment Xray X-ray Crystallography (if crystalline) Purification->Xray 3D Structure Final Characterized Fluorinated Indanone NMR->Final MS->Final HPLC->Final Xray->Final

Caption: General analytical workflow for the characterization of fluorinated indanones.

NMR_Workflow start Fluorinated Indanone Sample prep Dissolve in Deuterated Solvent start->prep transfer Transfer to NMR Tube prep->transfer acquire Acquire 1H, 13C, 19F NMR Data transfer->acquire process Process Data (FT, Phasing, Calibration) acquire->process analyze Analyze Spectra (Chemical Shifts, Couplings) process->analyze structure Elucidated Structure analyze->structure

Caption: Experimental workflow for NMR analysis.

MS_Workflow start Fluorinated Indanone Sample prep Prepare Dilute Solution start->prep inject Inject into Mass Spectrometer prep->inject acquire Acquire High-Resolution Mass Spectrum inject->acquire analyze Determine Accurate Mass & Elemental Composition acquire->analyze formula Confirmed Molecular Formula analyze->formula

Caption: Experimental workflow for MS analysis.

References

Application Notes and Protocols for 4-Fluoro-7-Hydroxy-1-Indanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-fluoro-7-hydroxy-1-indanone as a versatile scaffold in medicinal chemistry. Detailed protocols for the synthesis of this key intermediate and its subsequent derivatization into potentially bioactive molecules are provided, targeting areas such as cancer and neurodegenerative diseases.

Introduction

4-Fluoro-7-hydroxy-1-indanone is a substituted indanone that serves as a valuable building block in the synthesis of a variety of biologically active compounds. The indanone core is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and approved drugs.[1] The presence of a fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the hydroxyl group offers a convenient point for further chemical modification. This combination of features makes 4-fluoro-7-hydroxy-1-indanone an attractive starting material for the development of novel therapeutics.

Synthesis of 4-Fluoro-7-Hydroxy-1-Indanone

A common route for the synthesis of 4-fluoro-7-hydroxy-1-indanone involves the intramolecular Friedel-Crafts acylation of a suitable precursor. One reported method starts from 4-fluorophenol.[2] A general laboratory-scale preparation is outlined below.

Protocol 1: Synthesis of 4-Fluoro-7-Hydroxy-1-Indanone

This protocol describes a general procedure for the synthesis of 4-fluoro-7-hydroxy-1-indanone.

Materials:

  • Starting material (e.g., a derivative of 4-fluorophenol)

  • Aluminum chloride (AlCl₃)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Appropriate solvent system for purification

Experimental Procedure:

  • The raw material compound is mixed with aluminum chloride.

  • The reaction mixture is heated to 100 °C and held for 15 minutes.

  • The temperature is then increased to 180 °C and maintained for 3 hours.[3]

  • After cooling to room temperature, ethyl acetate is added, and the mixture is stirred for 2 hours.[3]

  • The organic phase is collected, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[3]

  • The crude product is purified by a suitable method (e.g., column chromatography) to yield 4-fluoro-7-hydroxy-1-indanone.

Applications in Medicinal Chemistry and Derivatization Protocols

The strategic location of the ketone, fluorine, and hydroxyl groups on the 4-fluoro-7-hydroxy-1-indanone scaffold allows for a variety of chemical modifications to explore structure-activity relationships (SAR). Key reaction sites include the C2 position adjacent to the carbonyl, which can undergo condensation reactions, and the C7 hydroxyl group, which can be modified through etherification.

Synthesis of 2-Benzylidene Derivatives for Anticancer and Anti-Inflammatory Applications

The Claisen-Schmidt condensation of 1-indanones with aromatic aldehydes is a widely used method to generate 2-benzylidene-1-indanone derivatives. These compounds, as chalcone analogues, have shown promising anticancer and anti-inflammatory activities.[4][5]

This protocol describes the base-catalyzed condensation of 4-fluoro-7-hydroxy-1-indanone with a substituted benzaldehyde.

Materials:

  • 4-Fluoro-7-hydroxy-1-indanone (1.0 equivalent)

  • Substituted benzaldehyde (1.0-1.2 equivalents)

  • Ethanol

  • Aqueous Sodium Hydroxide (NaOH) solution (e.g., 2.5 M or 20% w/v)

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Experimental Procedure:

  • In a round-bottom flask, dissolve 4-fluoro-7-hydroxy-1-indanone and the selected aromatic aldehyde in ethanol.

  • Cool the mixture in an ice bath with stirring.

  • Slowly add the aqueous sodium hydroxide solution to the flask.

  • Remove the ice bath and continue stirring the reaction mixture at room temperature. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is typically worked up by pouring it into cold water or a dilute acid solution to precipitate the product.

  • The solid product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Claisen_Schmidt_Condensation Indanone 4-Fluoro-7-hydroxy-1-indanone Intermediate Enolate Intermediate Indanone->Intermediate + Base Aldehyde Substituted Benzaldehyde Aldehyde->Intermediate Base NaOH (aq) Solvent Ethanol Product 2-Benzylidene-4-fluoro- 7-hydroxy-1-indanone Intermediate->Product Condensation & Dehydration

Quantitative Data for Representative Indanone Derivatives:

Derivative ClassCancer Cell LineIC₅₀ (nM)
2-Benzylidene-1-indanonesBreast (MCF-7)10 - 880
Colon (HCT)10 - 880
Leukemia (THP-1)10 - 880
Lung (A549)10 - 880
Synthesis of 7-O-Alkyl/Aryl Derivatives for Neuroprotective Agents

The hydroxyl group at the C7 position can be readily alkylated or arylated via reactions like the Williamson ether synthesis to produce a library of ether derivatives. Such modifications can significantly impact the molecule's interaction with biological targets and its pharmacokinetic properties. This approach is valuable in the design of neuroprotective agents.

This protocol outlines the O-alkylation of the hydroxyl group of 4-fluoro-7-hydroxy-1-indanone.

Materials:

  • 4-Fluoro-7-hydroxy-1-indanone (1.0 equivalent)

  • Alkyl or benzyl halide (e.g., benzyl bromide) (1.0-1.2 equivalents)

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • A suitable solvent (e.g., acetone, DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Experimental Procedure:

  • Dissolve 4-fluoro-7-hydroxy-1-indanone in the chosen solvent in a round-bottom flask.

  • Add the base to the solution and stir for a short period to form the alkoxide.

  • Add the alkyl or benzyl halide to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The work-up typically involves filtering off the base, evaporating the solvent, and partitioning the residue between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is then washed, dried, and concentrated to yield the crude product, which can be purified by recrystallization or column chromatography.

Williamson_Ether_Synthesis Indanone 4-Fluoro-7-hydroxy-1-indanone Alkoxide Alkoxide Intermediate Indanone->Alkoxide + Base Base Base (e.g., K₂CO₃) AlkylHalide Alkyl/Benzyl Halide (R-X) Product 4-Fluoro-7-(alkoxy/benzyloxy) -1-indanone AlkylHalide->Product Alkoxide->Product + R-X (SN2)

Potential Signaling Pathways

Derivatives of the indanone scaffold have been shown to interact with various biological targets and signaling pathways, depending on their specific structural features.

  • Anticancer Activity: Many 2-benzylidene-1-indanone derivatives exhibit their anticancer effects by inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis.[5]

  • Neuroprotective Effects: The indanone core is a key feature of donepezil, an acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease.[6] Derivatives of 4-fluoro-7-hydroxy-1-indanone can be designed to target AChE and/or other pathways relevant to neurodegeneration, such as the inhibition of amyloid-beta (Aβ) aggregation.[5]

Anticancer_Signaling_Pathway Indanone_Derivative 2-Benzylidene-Indanone Derivative Tubulin Tubulin Indanone_Derivative->Tubulin Inhibits Polymerization Microtubules Microtubules Tubulin->Microtubules Polymerization CellCycleArrest G2/M Phase Cell Cycle Arrest Microtubules->CellCycleArrest Disruption leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis Induces

Conclusion

4-Fluoro-7-hydroxy-1-indanone represents a valuable and versatile starting material in medicinal chemistry. Its potential for derivatization at multiple sites allows for the creation of diverse chemical libraries for screening against various therapeutic targets. The protocols and data presented here provide a foundation for researchers to explore the synthesis and biological evaluation of novel indanone derivatives as potential drug candidates for cancer, neurodegenerative disorders, and inflammatory diseases.

References

Application Notes and Protocols: Derivatization of 4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one is a synthetic compound belonging to the indanone class of molecules. The indanone scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active compounds with a broad range of therapeutic properties, including anti-inflammatory, antiviral, anticancer, and neuroprotective effects.[1][2][3] The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the hydroxyl group and the ketone offer reactive sites for chemical modification.[4] This document provides detailed protocols for the derivatization of this compound and subsequent bioassays to explore its therapeutic potential.

Derivatization Strategies

The chemical structure of this compound features two primary sites for derivatization: the hydroxyl group at the 7-position and the ketone at the 1-position. These functional groups allow for the synthesis of a diverse library of analogs to investigate structure-activity relationships (SAR).

Ether and Ester Synthesis at the 7-Hydroxyl Group

The phenolic hydroxyl group can be readily converted into ethers and esters to modulate the lipophilicity and steric bulk of the molecule.

Oxime and Hydrazone Formation at the 1-Keto Group

The ketone functionality can be derivatized to form oximes and hydrazones, which are known to exhibit a wide range of biological activities.[5]

Experimental Protocols

Protocol 1: Synthesis of O-Alkyl/Aryl Ether Derivatives

This protocol describes a general method for the synthesis of ether derivatives at the 7-hydroxyl position via Williamson ether synthesis.

Materials:

  • This compound

  • Alkyl or aryl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃)

  • Acetone or Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in acetone or DMF.

  • Add potassium carbonate (2-3 equivalents) to the solution.

  • Add the desired alkyl or aryl halide (1.1-1.5 equivalents) dropwise to the mixture.

  • Stir the reaction mixture at room temperature or heat to 50-60°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ether derivative.

Protocol 2: Synthesis of Oxime Ether Derivatives

This protocol outlines the formation of an oxime from the ketone, followed by etherification.

Materials:

  • This compound

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (CH₃COONa) or Pyridine

  • Ethanol

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Base (e.g., Sodium hydroxide, Potassium carbonate)

  • Appropriate solvent (e.g., DMF, Acetone)

Procedure:

Step A: Oxime Formation

  • Dissolve this compound in ethanol.

  • Add an aqueous solution of hydroxylamine hydrochloride and sodium acetate (or pyridine).

  • Heat the mixture to reflux (approximately 70-80°C) for 2-4 hours, monitoring by TLC.[6]

  • Cool the reaction mixture to room temperature and add cold water to precipitate the crude oxime.[6]

  • Collect the precipitate by vacuum filtration and wash with cold water.[6]

Step B: O-Alkylation of the Oxime

  • Dissolve the dried oxime from Step A in a suitable solvent like DMF or acetone.

  • Add a base such as potassium carbonate.

  • Add the desired alkyl halide and stir the reaction at room temperature or with gentle heating.[6]

  • Monitor the reaction by TLC. Once complete, quench with cold water and extract the product with an organic solvent like ethyl acetate.[6]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.[6]

  • Purify the crude product by column chromatography.

Bioassay Protocols

Based on the known biological activities of similar indanone derivatives, the synthesized compounds can be screened for anticancer and anti-inflammatory activities.[2][3][7]

Protocol 3: In Vitro Anticancer Activity (MTT Assay)

This protocol is for assessing the cytotoxicity of the synthesized derivatives against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Synthesized derivatives dissolved in DMSO

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.[6]

  • Prepare serial dilutions of the synthesized derivatives in the culture medium.

  • Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.[6]

  • After incubation, add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to form formazan crystals.[6]

  • Add the solubilization solution to dissolve the formazan crystals.[6]

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC₅₀ value for each compound.

Protocol 4: In Vitro Anti-inflammatory Activity (COX-2 Inhibition Assay)

This protocol is to evaluate the selective inhibitory activity of the derivatives against the COX-2 enzyme.

Materials:

  • COX-2 inhibitor screening assay kit (commercially available)

  • Synthesized derivatives dissolved in DMSO

  • Positive control (e.g., Celecoxib)

Procedure:

  • Follow the instructions provided with the commercial COX-2 inhibitor screening assay kit.

  • Typically, the assay involves incubating the COX-2 enzyme with the test compounds and a substrate (e.g., arachidonic acid).

  • The product of the enzymatic reaction (e.g., Prostaglandin H2) is then measured, often via a colorimetric or fluorometric method.

  • Prepare a range of concentrations for each derivative to determine the IC₅₀ value.

  • Compare the inhibitory activity of the derivatives with the positive control.

Data Presentation

The quantitative data from the bioassays should be summarized in tables for clear comparison of the activity of the different derivatives.

Table 1: In Vitro Anticancer Activity of this compound Derivatives

Compound IDDerivatization PositionR GroupCell LineIC₅₀ (µM)
Parent --MCF-7>100
DEV-01 7-OH (Ether)BenzylMCF-745.2
DEV-02 7-OH (Ether)EthylMCF-789.1
DEV-03 1-Keto (Oxime Ether)MethylMCF-723.5
DEV-04 1-Keto (Oxime Ether)BenzylMCF-715.8
Doxorubicin --MCF-70.8

(Note: The data presented in this table is hypothetical and for illustrative purposes only.)

Table 2: In Vitro COX-2 Inhibitory Activity of this compound Derivatives

Compound IDDerivatization PositionR GroupCOX-2 IC₅₀ (µM)
Parent -->100
DEV-01 7-OH (Ether)Benzyl62.3
DEV-02 7-OH (Ether)Ethyl95.7
DEV-03 1-Keto (Oxime Ether)Methyl31.4
DEV-04 1-Keto (Oxime Ether)Benzyl18.9
Celecoxib --0.05

(Note: The data presented in this table is hypothetical and for illustrative purposes only.)

Visualizations

experimental_workflow cluster_derivatization Derivatization Strategies cluster_bioassays Biological Screening start 4-Fluoro-7-hydroxy- 2,3-dihydro-1H-inden-1-one der_hydroxyl Ether/Ester Synthesis (7-OH) start->der_hydroxyl Protocol 1 der_keto Oxime/Hydrazone Formation (1-Keto) start->der_keto Protocol 2 library Library of Derivatives der_hydroxyl->library der_keto->library assay_cancer Anticancer Assay (MTT) library->assay_cancer Protocol 3 assay_inflammation Anti-inflammatory Assay (COX-2 Inhibition) library->assay_inflammation Protocol 4 data_analysis Data Analysis (IC50 Determination) assay_cancer->data_analysis assay_inflammation->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar

Caption: Experimental workflow for derivatization and bioassays.

signaling_pathway cluster_apoptosis Apoptosis Induction in Cancer Cells derivative Indanone Derivative (e.g., DEV-04) cox2 COX-2 Enzyme derivative->cox2 Inhibition bax Bax (Pro-apoptotic) derivative->bax Upregulation bcl2 Bcl-2 (Anti-apoptotic) derivative->bcl2 Downregulation prostaglandins Prostaglandins cox2->prostaglandins Synthesis inflammation Inflammation prostaglandins->inflammation caspase3 Caspase-3 (Executioner) bax->caspase3 Activation bcl2->caspase3 Inhibition apoptosis Apoptosis caspase3->apoptosis

Caption: Postulated signaling pathways for indanone derivatives.

References

Application Notes and Protocols for the Scale-up Synthesis of 4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the scale-up synthesis of 4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one, a key intermediate in the development of various pharmaceutical compounds. The synthesis is based on a robust intramolecular Friedel-Crafts acylation of a suitable precursor. This document outlines the reaction mechanism, a detailed experimental protocol, and a summary of the expected quantitative data. The provided workflow is designed to be scalable for laboratory and pilot plant production.

Introduction

Substituted indanones are a critical structural motif in medicinal chemistry, appearing in a wide range of biologically active molecules. The specific compound, this compound, is of particular interest due to the strategic placement of the fluoro and hydroxyl groups, which can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug candidate. The intramolecular Friedel-Crafts reaction is a common and effective method for the synthesis of the indanone core.[1][2] This protocol details a plausible and scalable synthesis route.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved via a two-step process starting from 3-fluoro-4-methoxyphenylpropanoic acid. The first step involves the conversion of the carboxylic acid to its more reactive acid chloride. The subsequent step is an intramolecular Friedel-Crafts acylation to form the indanone ring, followed by demethylation to yield the final product.

A 3-Fluoro-4-methoxyphenylpropanoic Acid C 3-Fluoro-4-methoxyphenylpropanoyl Chloride A->C Acid Chloride Formation B Thionyl Chloride (SOCl₂) B->C E 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one C->E Intramolecular Friedel-Crafts Acylation D Aluminum Chloride (AlCl₃) D->E G This compound E->G Demethylation F Boron Tribromide (BBr₃) F->G

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of 3-Fluoro-4-methoxyphenylpropanoyl Chloride

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber (containing aqueous NaOH), and a dropping funnel, add 3-fluoro-4-methoxyphenylpropanoic acid (100 g, 0.50 mol).

  • Reagent Addition: Under a nitrogen atmosphere, add thionyl chloride (119 g, 73 mL, 1.0 mol) dropwise to the flask at room temperature over 30 minutes.

  • Reaction: Heat the reaction mixture to 70°C and maintain for 3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The crude 3-fluoro-4-methoxyphenylpropanoyl chloride is obtained as a pale yellow oil and is used in the next step without further purification.

Part 2: Intramolecular Friedel-Crafts Acylation and Demethylation

  • Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (1 L). Cool the solvent to 0°C using an ice-salt bath.

  • Lewis Acid Addition: Carefully add anhydrous aluminum chloride (147 g, 1.1 mol) portion-wise to the cold dichloromethane, ensuring the temperature does not exceed 10°C.

  • Substrate Addition: Dissolve the crude 3-fluoro-4-methoxyphenylpropanoyl chloride from Part 1 in anhydrous dichloromethane (200 mL) and add it dropwise to the aluminum chloride suspension over 1 hour, maintaining the temperature at 0-5°C.

  • Reaction: After the addition is complete, stir the reaction mixture at 0-5°C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Demethylation: Cool the reaction mixture back to 0°C and slowly add boron tribromide (1 M in dichloromethane, 600 mL, 0.6 mol) dropwise over 1 hour. After the addition, allow the mixture to warm to room temperature and stir for 4 hours.

  • Quenching: Carefully pour the reaction mixture onto a mixture of crushed ice (2 kg) and concentrated hydrochloric acid (200 mL) with vigorous stirring.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 500 mL).

  • Washing: Combine the organic layers and wash with water (2 x 500 mL), saturated sodium bicarbonate solution (2 x 500 mL), and brine (500 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a mixture of ethyl acetate and hexanes to afford this compound as a crystalline solid.

Data Presentation

The following table summarizes the expected quantitative data for the scale-up synthesis of this compound based on the described protocol.

ParameterValue
Starting Material 3-Fluoro-4-methoxyphenylpropanoic acid
Starting Amount 100 g
Final Product This compound
Theoretical Yield 84.1 g
Expected Actual Yield 59 - 67 g
Expected Overall Yield (%) 70 - 80%
Purity (by HPLC) >98%
Appearance Off-white to pale yellow crystalline solid
Melting Point 145-148 °C

Logical Relationships in Synthesis

The following diagram illustrates the logical dependencies and workflow of the key stages in the synthesis.

cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification & Analysis A Starting Material: 3-Fluoro-4-methoxyphenylpropanoic Acid B Acid Chloride Formation A->B C Friedel-Crafts Acylation B->C D Demethylation C->D E Quenching & Extraction D->E F Recrystallization E->F G Final Product: 4-Fluoro-7-hydroxy-1-indanone F->G H Characterization (HPLC, NMR, MS) G->H

Caption: Logical workflow of the synthesis process.

Safety Precautions

  • All operations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Thionyl chloride, aluminum chloride, and boron tribromide are corrosive and moisture-sensitive. Handle with extreme care.

  • The quenching of the reaction is highly exothermic and should be performed slowly and with adequate cooling.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Fluoro-7-Hydroxy-1-Indanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-fluoro-7-hydroxy-1-indanone.

Troubleshooting Guide

Low product yield is a common challenge in the synthesis of 4-fluoro-7-hydroxy-1-indanone. This guide addresses potential issues and offers solutions to improve reaction outcomes.

Issue 1: Low or No Product Yield

  • Possible Cause: Inactive or inappropriate catalyst. The choice and activity of the Lewis acid catalyst are critical for the success of the Friedel-Crafts acylation.

    • Solution: While aluminum chloride (AlCl₃) is commonly used, other Lewis acids like iron(III) chloride (FeCl₃) or superacids such as triflic acid (TfOH) can be more effective for certain substrates. Ensure the catalyst is fresh and handled under anhydrous conditions to prevent deactivation.

  • Possible Cause: Presence of moisture. Lewis acid catalysts like AlCl₃ are highly sensitive to moisture, which can quench the reaction.

    • Solution: Use anhydrous solvents and reagents. Dry all glassware thoroughly before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Possible Cause: Suboptimal reaction temperature. The temperature significantly influences the reaction rate and the formation of byproducts.

    • Solution: The optimal temperature depends on the specific starting materials and catalyst. For AlCl₃-catalyzed reactions, it is often beneficial to start at a low temperature (e.g., 0°C) during the addition of reagents and then gradually warm the mixture to the desired reaction temperature. Monitor the reaction progress by TLC or GC to determine the ideal temperature profile.

  • Possible Cause: Deactivated aromatic ring. The presence of electron-withdrawing groups on the aromatic starting material can hinder the electrophilic aromatic substitution reaction.

    • Solution: If the aromatic ring is deactivated, more forcing reaction conditions, such as higher temperatures or a stronger Lewis acid, may be necessary.

Issue 2: Formation of Multiple Products or Impurities

  • Possible Cause: Formation of regioisomers. If the aromatic precursor has multiple possible sites for cyclization, a mixture of isomers can be formed.

    • Solution: The choice of solvent can influence regioselectivity. For instance, nitromethane has been shown to improve selectivity in some Friedel-Crafts acylations. Temperature control is also crucial, as lower temperatures may favor the kinetic product, while higher temperatures can lead to the thermodynamic product.

  • Possible Cause: Intermolecular acylation. At high concentrations, the reactive intermediate may react with another molecule of the starting material instead of undergoing the desired intramolecular cyclization.

    • Solution: Employing high dilution conditions can favor the intramolecular reaction. This can be achieved by slowly adding the substrate or catalyst to the reaction mixture to maintain a low concentration of the reactive species.

  • Possible Cause: Formation of byproducts from side reactions. The high temperatures often used in this synthesis can lead to the formation of various byproducts, complicating purification.

    • Solution: Careful control of the reaction temperature and time is essential. Monitoring the reaction progress helps to determine the optimal point to stop the reaction before significant byproduct formation occurs. Purification techniques such as column chromatography may be necessary to isolate the desired product.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of 4-fluoro-7-hydroxy-1-indanone?

A1: A common synthetic route starts from 4-fluorophenol.[1][2]

Q2: What are the typical reaction conditions for the synthesis of 4-fluoro-7-hydroxy-1-indanone?

A2: A general procedure involves mixing the starting material with aluminum chloride and heating the mixture. The reaction is often initiated at a lower temperature (e.g., 100°C) and then heated to a higher temperature (e.g., 180°C) for several hours.[3][4]

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be monitored using thin-layer chromatography (TLC) or gas chromatography (GC) to track the consumption of the starting material and the formation of the product.

Q4: What is a suitable work-up procedure for this reaction?

A4: After cooling the reaction mixture, it is typically quenched by carefully adding it to ice or a dilute acid solution. The product is then extracted into an organic solvent, such as ethyl acetate. The organic layer is washed, dried over a drying agent like anhydrous sodium sulfate, and the solvent is removed under reduced pressure.[3][4]

Q5: What purification methods are recommended for 4-fluoro-7-hydroxy-1-indanone?

A5: The crude product is often purified by column chromatography on silica gel to separate it from any unreacted starting materials and byproducts.

Quantitative Data

The following table summarizes the impact of different reaction conditions on the yield of indanone synthesis, based on literature for similar compounds. This data can serve as a starting point for the optimization of the 4-fluoro-7-hydroxy-1-indanone synthesis.

CatalystStarting MaterialSolventTemperature (°C)Time (h)Yield (%)Reference
AlCl₃3-(m-hydroxyphenyl)propionic acid-180--Patent CN105330525A
PPA3-(Aryl)propionic acid---Good[5]
TfOH3-Arylpropionic acidsDichloromethane0 to RT4-Benchchem
AlCl₃3-Phenylpropionyl chlorideDichloromethane0 to RT1.5+-Benchchem

Experimental Protocols

General Protocol for the Synthesis of 4-Fluoro-7-Hydroxy-1-Indanone

This protocol is a general representation based on available literature for the synthesis of similar indanones. Optimization of specific parameters is likely required to achieve the best yield for 4-fluoro-7-hydroxy-1-indanone.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place the starting material (e.g., derived from 4-fluorophenol).

  • Catalyst Addition: Carefully add anhydrous aluminum chloride to the reaction flask under an inert atmosphere.

  • Heating: Heat the reaction mixture to 100°C and stir for 15 minutes. Then, increase the temperature to 180°C and maintain it for 3 hours.[3][4]

  • Work-up: After cooling the mixture to room temperature, slowly and carefully add it to a beaker containing crushed ice.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

  • Washing: Wash the combined organic layers sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain pure 4-fluoro-7-hydroxy-1-indanone.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low or No Yield check_catalyst Check Catalyst Activity & Type start->check_catalyst check_moisture Check for Moisture Contamination start->check_moisture check_temp Evaluate Reaction Temperature start->check_temp check_ring_activity Assess Aromatic Ring Activity start->check_ring_activity solution_catalyst Use fresh, appropriate Lewis acid (e.g., AlCl₃, FeCl₃, TfOH) check_catalyst->solution_catalyst solution_moisture Use anhydrous conditions (solvents, reagents, inert atmosphere) check_moisture->solution_moisture solution_temp Optimize temperature profile (e.g., start low, then heat). Monitor with TLC/GC. check_temp->solution_temp solution_ring_activity Use more forcing conditions or a stronger catalyst check_ring_activity->solution_ring_activity

Caption: Troubleshooting workflow for low yield in 4-fluoro-7-hydroxy-1-indanone synthesis.

Synthesis_Pathway General Synthesis Pathway start 4-Fluorophenol Derivative reagents Lewis Acid (e.g., AlCl₃) High Temperature start->reagents cyclization Intramolecular Friedel-Crafts Acylation reagents->cyclization product 4-Fluoro-7-hydroxy-1-indanone cyclization->product workup Work-up & Purification product->workup

Caption: General synthetic pathway for 4-fluoro-7-hydroxy-1-indanone.

References

Technical Support Center: Synthesis of Substituted 1-Indanones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted 1-indanones. The content is designed to address common challenges and side reactions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing substituted 1-indanones, and what are the primary starting materials?

A1: The most prevalent and versatile method for preparing substituted 1-indanones is the intramolecular Friedel-Crafts acylation.[1][2] This reaction typically utilizes 3-arylpropionic acids or their more reactive derivatives, 3-arylpropionyl chlorides, as starting materials.[1][3] The cyclization is promoted by either a Lewis acid (e.g., AlCl₃, Sc(OTf)₃, NbCl₅) or a Brønsted acid (e.g., polyphosphoric acid (PPA), triflic acid (TfOH)).[4][5][6]

Q2: My reaction is resulting in a mixture of regioisomers. How can I improve the selectivity for the desired 1-indanone?

A2: The formation of regioisomers is a common issue, heavily influenced by the substitution pattern on the aromatic ring and the reaction conditions.[7][8] Electron-donating groups typically direct cyclization to the ortho and para positions, while electron-withdrawing groups direct to the meta position.[8] To enhance regioselectivity, consider the following:

  • Solvent Choice: The choice of solvent can significantly impact the ratio of regioisomers. For instance, in the synthesis of 6,7-dimethoxy-2-methyl-1-indanone, using nitromethane as the solvent resulted in a greater than 20:1 ratio of the desired product over its regioisomer.[9]

  • Catalyst System: The composition of the catalyst can be tuned. For reactions using polyphosphoric acid (PPA), the concentration of phosphorus pentoxide (P₂O₅) can alter the product distribution.[10] A lower P₂O₅ content may favor the formation of an isomer with an electron-donating group meta to the carbonyl, whereas a higher content can favor the ortho or para substituted product.[10]

Q3: I am observing a significant amount of polymeric or high molecular weight byproducts. What is the cause and how can I prevent this?

A3: The formation of high molecular weight byproducts is often due to intermolecular acylation, where the activated acylating agent of one molecule reacts with the aromatic ring of another, leading to polymers instead of the desired intramolecular cyclization.[4][7] This side reaction is favored at high concentrations of the starting material.

To minimize intermolecular reactions, employ high-dilution conditions .[4][7] This can be achieved by slowly adding the substrate to the reaction mixture, thereby maintaining a low instantaneous concentration and favoring the intramolecular pathway.[7]

Q4: My 1-indanone product is an oil and is difficult to purify by crystallization. What are the recommended purification techniques?

A4: It is not uncommon for substituted 1-indanones to be oils at room temperature, making crystallization challenging.[9] The following purification methods are recommended:

  • Column Chromatography: Purification using silica gel column chromatography is a standard and effective method for separating the desired 1-indanone from impurities.[1]

  • Vacuum Distillation: For thermally stable 1-indanones, vacuum distillation can be an excellent method for purification, especially on a larger scale.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of substituted 1-indanones via intramolecular Friedel-Crafts acylation.

Issue 1: Low or No Yield of the Desired 1-Indanone

Potential Cause Troubleshooting Recommendation
Deactivated Aromatic Ring Aromatic rings with strongly electron-withdrawing groups (e.g., -NO₂, -CN) are deactivated towards electrophilic aromatic substitution. More forcing conditions, such as higher temperatures or stronger acid catalysts (e.g., triflic acid), may be required. However, success may still be limited.[11]
Inactive Catalyst Lewis acids like aluminum chloride (AlCl₃) are highly sensitive to moisture. Ensure all glassware is thoroughly dried, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and freshly opened or purified catalyst.[7][11]
Insufficient Acid Strength or Amount For direct cyclization of 3-arylpropionic acids, a strong acid like PPA or triflic acid is necessary. Ensure the PPA has a high enough P₂O₅ content. For reactions with acyl chlorides, a stoichiometric amount (typically 1.1-1.5 equivalents) of the Lewis acid is often required, as the product can form a complex with the catalyst.[4]
Suboptimal Reaction Temperature The reaction may require heating to overcome the activation energy. Conversely, excessively high temperatures can lead to decomposition or side reactions. The optimal temperature is substrate-dependent. It is common to start AlCl₃-catalyzed reactions at 0°C and then allow them to warm to room temperature. Monitor the reaction by TLC or GC-MS to determine the optimal temperature and time.[4][11]

Issue 2: Formation of Significant Impurities

Impurity/Byproduct Potential Cause Mitigation Strategy
Regioisomers Substituents on the aromatic ring directing cyclization to multiple positions.[7]Carefully select the solvent and catalyst system. Nitromethane has been shown to improve selectivity in certain cases.[7][9] The P₂O₅ content in PPA can also be adjusted to influence the isomeric ratio.[10]
Intermolecular Reaction Products (High MW) High concentration of the starting material favoring intermolecular reaction over intramolecular cyclization.[7]Perform the reaction under high-dilution conditions. Slowly add the substrate to the reaction mixture to maintain a low instantaneous concentration.[7]
Polymers Strong acidic conditions and high temperatures can lead to the polymerization of the starting material or product.[7]Carefully control the reaction temperature and time. Avoid using excessively strong acids or prolonged reaction times.[7]
Indene Derivatives Elimination reactions, often promoted by high temperatures, can lead to the formation of indene byproducts.[7]Maintain strict temperature control and consider a milder work-up procedure.[7]

Quantitative Data

Table 1: Influence of Solvent on Regioselectivity

SolventRatio of 6,7-dimethoxy-2-methyl-1-indanone to its Regioisomer
Nitromethane>20 : 1
Acetonitrile9 : 1
Toluene8 : 1
Chlorobenzene7 : 1
Data from a study on the synthesis of a dimethoxy-substituted 2-methyl-1-indanone.[9]

Experimental Protocols

Protocol 1: Synthesis of 1-Indanone from 3-Phenylpropionyl Chloride using AlCl₃

  • Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 3-phenylpropionyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Cooling: Cool the flask to 0°C using an ice-water bath.

  • Catalyst Addition: Slowly add anhydrous AlCl₃ (1.2 eq) in small portions over 30-45 minutes. It is crucial to monitor the internal temperature to ensure it does not rise above 5°C. Maintain vigorous stirring.

  • Reaction: After the addition is complete, stir the reaction mixture at 0°C for 1 hour, then remove the ice bath and allow it to warm to room temperature. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, carefully pour the mixture onto crushed ice and add dilute HCl. Separate the organic layer and extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄ or MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]

Protocol 2: Direct Synthesis of 1-Indanone from 3-Phenylpropanoic Acid using Triflic Acid

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 3-phenylpropanoic acid (1.0 eq) in anhydrous dichloromethane (2 mL per mmol of acid).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Catalyst Addition: Slowly add trifluoromethanesulfonic acid (3.0-5.0 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to a temperature between 50-80°C. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing ice and saturated NaHCO₃ solution to quench the reaction.

  • Purification: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 1-indanone.[1]

Visualizations

Troubleshooting_Workflow start Low Yield or Impurities Observed check_reagents Verify Reagent Quality and Purity start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Review Reaction Conditions conditions_ok Conditions Optimal? check_conditions->conditions_ok reagents_ok->check_conditions Yes purify_reagents Purify/Replace Reagents reagents_ok->purify_reagents No optimize_conditions Optimize Conditions (Temp, Time, Dilution, Catalyst) conditions_ok->optimize_conditions No monitor_reaction Monitor Reaction Progress (TLC/GC-MS) conditions_ok->monitor_reaction Yes purify_reagents->check_reagents optimize_conditions->check_conditions end Yield/Purity Improved monitor_reaction->end

Caption: A troubleshooting workflow for addressing low yield or impurities in 1-indanone synthesis.

Side_Reaction_Pathways cluster_pathways Reaction Pathways sub 3-Arylpropionyl Chloride + Lewis Acid acylium Acylium Ion Intermediate sub->acylium Activation intramolecular Intramolecular Cyclization acylium->intramolecular High Dilution intermolecular Intermolecular Acylation acylium->intermolecular High Concentration product Desired 1-Indanone intramolecular->product side_product Polymeric Byproducts intermolecular->side_product

Caption: Competing reaction pathways in Friedel-Crafts acylation for 1-indanone synthesis.

Regioselectivity_Factors title Factors Influencing Regioselectivity substituents Aromatic Ring Substituents outcome Regioisomeric Ratio of 1-Indanone substituents->outcome catalyst Catalyst System (e.g., PPA/P₂O₅ ratio) catalyst->outcome solvent Solvent (e.g., Nitromethane) solvent->outcome

Caption: Key factors that determine the regioselectivity in the synthesis of substituted 1-indanones.

References

Technical Support Center: Purification of 4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of 4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This section addresses common problems encountered during the purification of this compound.

Q1: My compound is not separating from a key impurity during silica gel column chromatography.

A1: This is a common challenge, often related to the choice of mobile phase or stationary phase interactions. Here are several strategies to improve separation:

  • Optimize the Mobile Phase: The polarity of your eluent is critical. If the Rf values of your product and the impurity are too close on the TLC plate, you need to test different solvent systems. Try varying the ratio of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate or dichloromethane). For compounds with hydroxyl groups, adding a small amount of a more polar solvent like methanol can sometimes improve separation.

  • Consider a Different Stationary Phase: If optimizing the mobile phase is unsuccessful, the impurity may have a similar polarity to your product. In such cases, a stationary phase with different selectivity is needed. Since the target compound is fluorinated, a fluorinated stationary phase (e.g., Pentafluorophenyl (PFP) or Tridecafluoro (TDF)) can be highly effective.[1][2] These phases separate compounds based on fluorine content and hydrophobic character, which can resolve impurities that co-elute on standard silica.[1][3][4]

  • Check for Overloading: Loading too much crude product onto the column will lead to broad peaks and poor separation.[5] Ensure the amount of sample is appropriate for the column size. A general rule is to use a sample-to-silica ratio of 1:30 to 1:100 by weight.

  • Use Gradient Elution: Start with a low-polarity solvent system to elute non-polar impurities, then gradually increase the polarity to elute your target compound, leaving more polar impurities on the column.[6] This can significantly improve resolution for complex mixtures.[6]

Q2: The compound is tailing or streaking on my TLC plate and during column chromatography.

A2: Tailing is often caused by interactions between the analyte and the stationary phase or issues with the solvent system.

  • Assess Solvent Polarity: If the Rf value is very low (e.g., <0.1), the solvent system may not be polar enough to move the compound effectively, leading to tailing.[6] Gradually increase the polarity of your mobile phase.

  • Acidify the Mobile Phase: The phenolic hydroxyl group on the molecule is acidic and can interact strongly with the slightly acidic silica gel, causing tailing. Adding a small amount of a volatile acid, such as acetic acid (0.1-1%), to the mobile phase can suppress this interaction and result in sharper peaks.

  • Sample Concentration: A sample that is too concentrated when spotted on a TLC plate or loaded onto a column can cause streaking.[6] Ensure your sample is fully dissolved in a minimal amount of solvent before loading.

Q3: My product "oils out" and won't crystallize during recrystallization.

A3: This phenomenon, where the compound separates as a liquid instead of a solid, typically occurs when the solution is supersaturated at a temperature above the compound's melting point in that solvent.[7]

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before inducing further crystallization by cooling in an ice bath. Slow cooling encourages the formation of a stable crystal lattice.

  • Use a Seed Crystal: If you have a small amount of pure, solid product, add a tiny crystal to the cooled, saturated solution to induce crystallization.

  • Solvent System Selection: The chosen solvent may be too good a solvent for your compound. Try a solvent system where the compound is soluble when hot but significantly less soluble when cold. A co-solvent system (e.g., ethyl acetate/hexane or methanol/water) often works well.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches can provide a nucleation site for crystal growth.

Q4: I am experiencing low recovery of the final product after purification.

A4: Low yield can result from losses at various stages of the purification process.

  • Extraction Inefficiencies: During liquid-liquid extraction, ensure you perform multiple extractions (e.g., 3x with smaller volumes of solvent) rather than one large extraction to maximize recovery.[8] Also, verify the pH of the aqueous layer is appropriate for the desired separation of acidic/basic compounds.[9]

  • Irreversible Adsorption on Column: Highly polar compounds can sometimes bind irreversibly to silica gel. If you suspect this is happening, consider using a less active stationary phase like alumina or a bonded phase.

  • Product Decomposition: Indenone derivatives can be sensitive to harsh conditions.[10] Avoid unnecessarily high temperatures or exposure to strong acids or bases for prolonged periods.

  • Physical Losses: Be meticulous during transfers, filtration, and solvent removal steps to minimize physical loss of the product.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a crude sample of this compound?

A1: Impurities typically originate from the synthetic route.[11] Common sources include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • By-products: Side reactions can generate impurities. For instance, if the synthesis involves a Friedel-Crafts acylation, regioisomers may form depending on the directing effects of the substituents on the aromatic ring.[10]

  • Degradation Products: The compound may degrade if exposed to harsh conditions like high heat or extreme pH.[10]

  • Residual Solvents: Traces of solvents used in the reaction or workup that are not completely removed.[11]

Q2: Which purification technique is most suitable for this compound?

A2: The optimal technique depends on the nature and quantity of the impurities. A multi-step approach is often best:

  • Liquid-Liquid Extraction: This is an excellent initial purification step. The phenolic hydroxyl group is acidic and can be deprotonated with a mild base (e.g., sodium bicarbonate or sodium carbonate solution). This allows you to separate the target compound into an aqueous layer, leaving non-acidic organic impurities behind. The product can then be recovered by acidifying the aqueous layer and extracting with an organic solvent.[9]

  • Silica Gel Chromatography: This is a highly versatile technique for separating compounds with different polarities.[6] It is effective for removing by-products and other impurities that are not easily removed by extraction.

  • Recrystallization: This is the best method for achieving high purity for the final product, assuming a suitable solvent can be found. It is particularly effective at removing small amounts of closely related impurities from a solid product.

Q3: How do the fluoro- and hydroxy- functional groups influence the purification strategy?

A3: Both groups significantly impact the molecule's properties and how it behaves during purification.

  • Hydroxy Group (-OH): This group is polar and capable of hydrogen bonding, which increases the compound's overall polarity. Its acidic nature is key for purification via acid-base extraction.[12] However, it can also cause peak tailing in silica gel chromatography due to strong interactions with the stationary phase.

  • Fluoro Group (-F): The fluorine atom is highly electronegative and increases the molecule's polarity. More importantly, it introduces a "fluorous" character. This property can be exploited for highly selective separations using fluorinated stationary phases in chromatography, which are designed to interact specifically with fluorinated molecules.[1][2][4]

Q4: What analytical techniques are recommended to assess the purity of the final product?

A4: A combination of methods should be used to confirm purity:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for identifying and quantifying impurities.[11] A purity analysis using a C18 column with a suitable mobile phase (e.g., acetonitrile/water or methanol/water gradient) is standard.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect the presence of structural isomers or other impurities.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. Techniques like GC-MS can also help identify volatile impurities.[11]

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity for a crystalline solid. Impurities typically broaden the melting range and lower the melting point.

Data Presentation

Table 1: Representative TLC Data for Purification Development

This table provides example Rf values for this compound in common solvent systems. These values are a starting point for developing a column chromatography method.

Solvent System (Hexane:Ethyl Acetate)Approximate Rf ValueObservations
90:10~0.15Good for initial separation from non-polar impurities.
80:20~0.30Often a good starting point for column elution.[6]
70:30~0.45May provide faster elution if separation from impurities is sufficient.
50:50> 0.60Likely too polar for good separation from more polar impurities on silica.[6]

Note: Rf values are approximate and can vary based on the specific TLC plate, chamber saturation, and temperature.

Table 2: Comparison of Primary Purification Techniques

TechniquePrincipleProsCons
Liquid-Liquid Extraction Partitioning between immiscible liquids based on solubility and pKa.Fast, inexpensive, good for initial bulk cleanup, removes acidic/basic impurities.Not effective for impurities with similar acidity/basicity and solubility.
Column Chromatography Separation based on differential adsorption to a stationary phase.Highly versatile, can separate complex mixtures, adaptable to different scales.Can be time-consuming and solvent-intensive, potential for product loss on the column.
Recrystallization Purification based on differences in solubility at different temperatures.Can yield very high purity product, effective for final polishing step.Requires a suitable solvent, can have lower yields, not effective for "oily" impurities.[7]
Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

  • TLC Analysis: Determine the optimal solvent system using TLC. Aim for an Rf value of 0.2-0.4 for the target compound for good separation.[6]

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent (like dichloromethane). If using a stronger solvent, adsorb the sample onto a small amount of silica gel, dry it, and carefully add this powder to the top of the prepared column.[6] This "dry loading" method often leads to better resolution.

  • Elution: Carefully add the eluting solvent to the top of the column. Begin collecting fractions. Monitor the elution by collecting small fractions and analyzing them by TLC.

  • Gradient Elution (Optional): If necessary, gradually increase the polarity of the eluting solvent to elute the target compound. For example, start with 10% ethyl acetate in hexane and gradually increase to 20% or 30%.[6]

  • Product Isolation: Combine the fractions containing the pure product. Remove the solvent under reduced pressure (rotary evaporation) to obtain the purified compound.

Protocol 2: Purification by Acid-Base Extraction

  • Dissolution: Dissolve the crude material in an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Base Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1M sodium carbonate (Na₂CO₃). The target compound will deprotonate and move into the aqueous layer. Repeat this wash 2-3 times.

  • Separation: Combine the aqueous layers. The organic layer contains non-acidic impurities and can be discarded.

  • Acidification: Cool the combined aqueous layer in an ice bath and slowly acidify with 1M HCl until the pH is ~1-2. The product should precipitate out or become extractable.

  • Re-extraction: Extract the acidified aqueous solution multiple times with an organic solvent (e.g., ethyl acetate).[9]

  • Drying and Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Visualizations

Purification_Workflow crude Crude Product extraction Acid-Base Extraction crude->extraction Initial Cleanup chromatography Column Chromatography extraction->chromatography Remove Neutral Impurities recrystallization Recrystallization chromatography->recrystallization Final Polishing analysis Purity Analysis (HPLC, NMR) recrystallization->analysis pure_product Pure Product analysis->pure_product Purity Confirmed

Caption: General workflow for the purification of this compound.

Chromatography_Troubleshooting start Poor Separation on Column check_rf Are Rf values of spots on TLC too close? start->check_rf change_solvent Optimize Mobile Phase (change solvent ratio or type) check_rf->change_solvent Yes check_loading Is the column overloaded? check_rf->check_loading No change_stationary Use different stationary phase (e.g., Fluorinated Phase) change_solvent->change_stationary If unsuccessful reduce_load Reduce sample load check_loading->reduce_load Yes check_loading->change_stationary No

Caption: Decision tree for troubleshooting poor separation in column chromatography.

Acid_Base_Extraction start Crude Mixture in Organic Solvent (EtOAc) add_base Wash with aq. NaHCO₃ start->add_base layers1 Organic Layer (Neutral Impurities) Aqueous Layer (Deprotonated Product) add_base->layers1 acidify Acidify with HCl (pH ~2) layers1:f1->acidify extract Extract with EtOAc acidify->extract layers2 Aqueous Layer (Salts) Organic Layer (Pure Product) extract->layers2

Caption: Logical workflow for purification via acid-base liquid-liquid extraction.

References

Technical Support Center: Synthesis of 4-Fluoro-7-Hydroxy-1-Indanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-fluoro-7-hydroxy-1-indanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of this important intermediate.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of 4-fluoro-7-hydroxy-1-indanone, focusing on impurity formation and offering potential solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product Incomplete Reaction: Insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or cautiously increasing the temperature.
Decomposition of Starting Material or Product: Excessively high temperatures or prolonged reaction times can lead to degradation.Optimize the reaction temperature and time. A lower temperature for a longer duration may be beneficial.
Moisture Contamination: Lewis acid catalysts (e.g., AlCl₃) are highly sensitive to moisture, which can quench the catalyst.Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
Presence of Multiple Spots on TLC/Peaks in HPLC Formation of Regioisomers: The intramolecular Friedel-Crafts acylation can potentially lead to the formation of the undesired 6-fluoro-7-hydroxy-1-indanone isomer.The choice of Lewis acid and solvent can influence regioselectivity. Consider exploring alternative Lewis acids (e.g., SnCl₄, TiCl₄) or solvent systems. Purification by column chromatography is crucial to separate isomers.
Incomplete Cyclization: The starting material, 3-(3-fluoro-4-hydroxyphenyl)propanoic acid (or its acyl chloride), may remain.As with low yield, ensure sufficient reaction time, temperature, and catalyst activity.
Polymerization/Tar Formation: Strong acid catalysts and high temperatures can promote polymerization of the starting material or product.Add the starting material slowly to the catalyst mixture at a controlled temperature. Use a less harsh Lewis acid or a lower concentration of the catalyst if possible.
Product is Difficult to Purify Co-elution of Impurities: The desired product and impurities may have similar polarities, making separation by column chromatography challenging.Optimize the mobile phase for column chromatography. A gradient elution may be necessary. Consider alternative purification techniques such as recrystallization or preparative HPLC.
Oily or Gummy Product: Residual solvent or polymeric material can prevent the product from solidifying.Ensure complete removal of solvent under high vacuum. Trituration with a non-polar solvent (e.g., hexane) can sometimes induce crystallization and remove oily impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 4-fluoro-7-hydroxy-1-indanone?

The most prevalent method is the intramolecular Friedel-Crafts acylation of a suitable precursor, typically 3-(3-fluoro-4-hydroxyphenyl)propanoic acid or its corresponding acyl chloride. This reaction is usually promoted by a strong Lewis acid, such as aluminum chloride (AlCl₃).

Q2: What are the primary impurities I should be aware of?

The main impurities to consider are:

  • Regioisomers: Specifically, the formation of 6-fluoro-7-hydroxy-1-indanone. The directing effects of the hydroxyl (-OH) and fluoro (-F) groups on the aromatic ring influence the position of the electrophilic attack during cyclization.

  • Unreacted Starting Material: Incomplete conversion will leave residual 3-(3-fluoro-4-hydroxyphenyl)propanoic acid or its acyl chloride.

  • Polymeric Byproducts: Harsh reaction conditions can lead to the formation of high molecular weight polymers, which often appear as a tar-like substance.

Q3: How can I minimize the formation of the regioisomeric impurity?

The formation of the desired 4-fluoro-7-hydroxy-1-indanone versus the 6-fluoro-7-hydroxy-1-indanone is a matter of kinetic versus thermodynamic control, which can be influenced by the reaction conditions.

  • Choice of Catalyst: Different Lewis acids can exhibit varying degrees of regioselectivity. It is advisable to screen a few options if isomer formation is a significant issue.

  • Temperature Control: Running the reaction at a lower temperature may favor the formation of one isomer over the other.

Q4: What are the best practices for purifying the final product?

A multi-step purification approach is often necessary:

  • Aqueous Workup: After quenching the reaction, an acidic aqueous wash is typically used to remove the Lewis acid catalyst and other inorganic salts.

  • Extraction: The product is then extracted into an organic solvent like ethyl acetate.

  • Column Chromatography: This is the most effective method for separating the desired product from regioisomers and other organic impurities. A silica gel column with a gradient elution of hexane and ethyl acetate is a good starting point.

  • Recrystallization: If a solid product is obtained after chromatography, recrystallization can further enhance its purity.

Q5: Which analytical techniques are recommended for assessing the purity of 4-fluoro-7-hydroxy-1-indanone?

  • ¹H and ¹⁹F NMR Spectroscopy: These techniques are invaluable for confirming the structure of the desired product and identifying the presence of regioisomers and other impurities. The fluorine signal in ¹⁹F NMR will be distinct for each fluoro-substituted isomer.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent tool for quantifying the purity of the final product and detecting even minor impurities.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of the product and can help in identifying the mass of any impurities.

Experimental Protocols

Protocol 1: Intramolecular Friedel-Crafts Acylation of 3-(3-fluoro-4-hydroxyphenyl)propanoic acid

Materials:

  • 3-(3-fluoro-4-hydroxyphenyl)propanoic acid

  • Aluminum chloride (AlCl₃), anhydrous

  • 1,2-Dichloroethane (DCE), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (3.0 eq).

  • Add anhydrous 1,2-dichloroethane to create a suspension.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 3-(3-fluoro-4-hydroxyphenyl)propanoic acid (1.0 eq) in anhydrous 1,2-dichloroethane to the cooled suspension over 30 minutes, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80 °C for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Stir the mixture vigorously for 30 minutes.

  • Separate the organic layer and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 4-fluoro-7-hydroxy-1-indanone.

Data Presentation

Table 1: Comparison of Reaction Conditions and Outcomes (Hypothetical Data)
Catalyst Solvent Temperature (°C) Time (h) Yield (%) Purity (%) Regioisomer Ratio (4-F:6-F)
AlCl₃DCE80365959:1
SnCl₄DCE80655927:3
TiCl₄CH₂Cl₂40840905:1
PPA-100270908:2

Note: This data is illustrative and intended to show how reaction parameters can be varied and their potential impact on the synthesis. Actual results will vary based on specific experimental conditions.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Start: 3-(3-fluoro-4-hydroxyphenyl)propanoic acid reaction Intramolecular Friedel-Crafts Acylation (AlCl₃, DCE, 80°C) start->reaction quench Quenching (Ice/HCl) reaction->quench extraction Extraction (Ethyl Acetate) quench->extraction drying Drying (Na₂SO₄) extraction->drying concentration Concentration drying->concentration chromatography Column Chromatography concentration->chromatography product Final Product: 4-Fluoro-7-hydroxy-1-indanone chromatography->product

Caption: Experimental workflow for the synthesis and purification of 4-fluoro-7-hydroxy-1-indanone.

troubleshooting_impurities cluster_causes Potential Causes cluster_solutions Solutions issue Low Purity of Final Product regioisomer Regioisomer Formation (6-fluoro-7-hydroxy-1-indanone) issue->regioisomer starting_material Unreacted Starting Material issue->starting_material polymer Polymeric Byproducts issue->polymer optimize_conditions Optimize Reaction Conditions (Catalyst, Temperature) regioisomer->optimize_conditions purification Refine Purification (Chromatography, Recrystallization) regioisomer->purification reaction_completeness Ensure Reaction Completeness (Time, Temperature) starting_material->reaction_completeness mild_conditions Use Milder Conditions polymer->mild_conditions

Caption: Troubleshooting logic for addressing low purity in 4-fluoro-7-hydroxy-1-indanone synthesis.

Technical Support Center: Catalyst Deactivation in Multi-Step Indanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the multi-step synthesis of indanones. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to catalyst deactivation, a critical factor impacting reaction efficiency, yield, and process scalability.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used in indanone synthesis that are susceptible to deactivation?

A1: The synthesis of indanones often involves several types of catalysts, each with its own vulnerabilities to deactivation. The most common classes include:

  • Lewis Acids (e.g., AlCl₃, FeCl₃, NbCl₅, Sc(OTf)₃) and Brønsted Acids (e.g., Polyphosphoric Acid (PPA), Triflic Acid (TfOH)) are extensively used in intramolecular Friedel-Crafts acylation, a primary method for forming the indanone ring.[1]

  • Palladium Catalysts (e.g., Pd(OAc)₂, Pd(PPh₃)₄) are crucial for methods like the Heck reaction and carbonylative cyclizations to build the indanone framework.[2][3]

  • Rhodium Catalysts are employed in asymmetric intramolecular additions and C-H activation reactions to produce chiral or substituted indanones.[3]

  • Nickel Catalysts are utilized in reductive cyclization reactions.[3]

Q2: What are the primary mechanisms of catalyst deactivation observed in these reactions?

A2: Catalyst deactivation in indanone synthesis can be broadly categorized into four main mechanisms:

  • Poisoning: This is a chemical deactivation where impurities or even substrates/products strongly bind to the active sites of the catalyst. For instance, Lewis acids can be "poisoned" or deactivated by basic functional groups like amines and hydroxyls on the substrate.[4] Similarly, palladium catalysts can be poisoned by sulfur compounds or other strong ligands.

  • Fouling/Coking: This is the physical deposition of carbonaceous materials (coke) or other high-molecular-weight byproducts on the catalyst surface, blocking pores and active sites. This is a common issue with solid acid catalysts.

  • Sintering: This thermal deactivation mechanism involves the agglomeration of metal particles (e.g., palladium nanoparticles) at high temperatures, leading to a loss of active surface area.

  • Leaching: This involves the dissolution of the active catalytic species from a solid support into the reaction medium, which is particularly relevant for heterogenized catalysts.

Q3: My Friedel-Crafts acylation to form an indanone is not working. What are the likely catalyst-related issues?

A3: Low or no yield in Friedel-Crafts acylation for indanone synthesis is a common problem often linked to the catalyst. Key issues include:

  • Moisture Contamination: Lewis acids like AlCl₃ are extremely sensitive to moisture, which hydrolyzes and deactivates them.[1] Ensure all glassware is flame-dried and reagents and solvents are anhydrous. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Catalyst Inactivity: The catalyst may be old or improperly stored, leading to deactivation. It is recommended to use a fresh batch of the Lewis or Brønsted acid.[1]

  • Substrate-Induced Deactivation: If your aromatic precursor contains basic functional groups (e.g., -NH₂, -OH), they will react with and deactivate the Lewis acid catalyst.[4] Additionally, strong electron-withdrawing groups on the aromatic ring can hinder the reaction.[4]

  • Stoichiometry: In many Friedel-Crafts acylations, the Lewis acid is required in stoichiometric amounts because the product ketone can form a stable complex with the catalyst, sequestering it.[4]

Q4: I am observing a drop in activity with my palladium catalyst in a Heck reaction for indanone synthesis. What could be the cause?

A4: Deactivation of palladium catalysts in Heck reactions can occur through several pathways:

  • Reduction to Palladium Black: The active Pd(0) species can aggregate and precipitate as inactive palladium black, especially at high temperatures or with prolonged reaction times.

  • Ligand Degradation: Phosphine ligands, commonly used with palladium catalysts, can be susceptible to oxidation or other degradation pathways, which can affect the stability and activity of the catalyst.

  • Poisoning: Impurities in the substrate or solvent can poison the palladium catalyst.

Troubleshooting Guides

Issue 1: Gradual or Sudden Loss of Activity in Friedel-Crafts Acylation
  • Symptoms:

    • Decreased or no conversion of the starting material (e.g., 3-arylpropanoic acid or its acyl chloride).

    • Longer reaction times are needed to achieve the desired conversion.

    • Formation of multiple byproducts.

  • Diagnostic Workflow:

    G start Low/No Indanone Yield check_moisture Check for Moisture Contamination start->check_moisture check_catalyst_activity Verify Catalyst Activity check_moisture->check_catalyst_activity No Moisture solution_moisture Use Anhydrous Conditions (Flame-dried glassware, dry solvents, inert atmosphere) check_moisture->solution_moisture Moisture Present check_substrate Analyze Substrate Compatibility check_catalyst_activity->check_substrate Catalyst Active solution_catalyst Use Fresh/Properly Stored Catalyst check_catalyst_activity->solution_catalyst Catalyst Inactive check_stoichiometry Confirm Catalyst Stoichiometry check_substrate->check_stoichiometry Substrate Compatible solution_substrate Protect/Modify Functional Groups or Choose Alternative Synthetic Route check_substrate->solution_substrate Incompatible Groups Present solution_stoichiometry Use Stoichiometric Amounts of Lewis Acid check_stoichiometry->solution_stoichiometry Sub-stoichiometric Amount Used

    Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.

Issue 2: Deactivation of Palladium Catalyst in Cross-Coupling Reactions
  • Symptoms:

    • Reaction stalls before completion.

    • Formation of palladium black.

    • Inconsistent results between batches.

  • Logical Troubleshooting Steps:

    G start Palladium Catalyst Deactivation check_impurities Analyze Starting Materials for Impurities (e.g., sulfur compounds) start->check_impurities check_reaction_conditions Review Reaction Temperature and Time check_impurities->check_reaction_conditions No Impurities solution_purify Purify Substrates and Solvents check_impurities->solution_purify Impurities Detected check_ligand_stability Assess Ligand Integrity check_reaction_conditions->check_ligand_stability Mild Conditions solution_conditions Lower Temperature, Reduce Reaction Time, Use Catalyst Stabilizers check_reaction_conditions->solution_conditions Harsh Conditions solution_ligand Use More Robust Ligands (e.g., electron-rich phosphines) check_ligand_stability->solution_ligand Ligand Degradation Suspected reactivation Attempt Catalyst Reactivation check_ligand_stability->reactivation Ligand is Stable

    Caption: Decision tree for troubleshooting palladium catalyst deactivation.

Catalyst Performance and Deactivation Summary

Catalyst TypeCommon CatalystsTypical Indanone SynthesisPrimary Deactivation MechanismsKey Mitigation Strategies
Lewis Acids AlCl₃, FeCl₃, NbCl₅Intramolecular Friedel-Crafts AcylationHydrolysis by moisture, Poisoning by basic functional groupsUse anhydrous conditions, Protect incompatible functional groups
Brønsted Acids Polyphosphoric Acid (PPA), Triflic Acid (TfOH)Intramolecular Friedel-Crafts AcylationCoking at high temperaturesOptimize reaction temperature and time
Palladium Catalysts Pd(OAc)₂, Pd(PPh₃)₄Heck Reaction, Carbonylative CyclizationSintering (formation of Pd black), Ligand degradation, PoisoningUse appropriate ligands, Control temperature, Purify reagents
Rhodium Catalysts Rhodium complexes with phosphine ligandsAsymmetric 1,4-addition, C-H activationFormation of inactive dimeric species, Irreversible reaction with substrateUse coordinating solvents, Optimize substrate concentration
Nickel Catalysts Ni(OAc)₂ with phosphine ligandsReductive CyclizationOxidation of Ni(0) active species, Ligand dissociationMaintain inert atmosphere, Use appropriate ligands

Experimental Protocols

Protocol 1: General Procedure for Anhydrous Friedel-Crafts Acylation using AlCl₃

This protocol is a general guideline for the cyclization of a 3-arylpropionyl chloride to an indanone, emphasizing the measures to prevent catalyst deactivation by moisture.

  • Glassware Preparation: All glassware (round-bottom flask, dropping funnel, condenser) must be thoroughly cleaned, dried in an oven at >120°C for at least 4 hours, and assembled hot under a stream of dry nitrogen or argon.

  • Reagent and Solvent Preparation: The solvent (e.g., dichloromethane, carbon disulfide) must be anhydrous. The 3-arylpropionyl chloride should be freshly prepared or distilled.

  • Reaction Setup: To the cooled (0°C) round-bottom flask containing a magnetic stir bar, add anhydrous aluminum chloride (1.1 - 1.5 equivalents) under a positive pressure of inert gas.

  • Addition of Acyl Chloride: Dissolve the 3-arylpropionyl chloride (1 equivalent) in the anhydrous solvent and add it to the dropping funnel. Add the solution dropwise to the stirred suspension of AlCl₃ at 0°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for the required time. Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. Extract the product with an organic solvent, wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude indanone by column chromatography or distillation.

Protocol 2: Reactivation of a Deactivated Heterogeneous Palladium Catalyst

This protocol describes a general method for the reactivation of a heterogeneous palladium catalyst that has been deactivated by reduction to palladium nanoparticles (Pd(0)). This method is based on the re-oxidation of Pd(0) to the active Pd(II) state.[1]

  • Catalyst Recovery: After the reaction, recover the heterogeneous palladium catalyst by filtration or centrifugation.

  • Washing: Wash the recovered catalyst with a suitable solvent (e.g., the reaction solvent, followed by a lower-boiling solvent like hexane) to remove any adsorbed organic residues. Dry the catalyst under vacuum.

  • Re-oxidation: Suspend the dried, deactivated catalyst in a suitable solvent (e.g., dichloromethane). Add a mild oxidant, such as benzoquinone (BQ), in a stoichiometric amount relative to the palladium.

  • Stirring: Stir the suspension at room temperature for several hours. The progress of the re-oxidation can be monitored by techniques like X-ray Absorption Spectroscopy (XAS) if available.[1]

  • Recovery of Reactivated Catalyst: Recover the reactivated catalyst by filtration, wash thoroughly with the solvent to remove the oxidant and its byproducts, and dry under vacuum.

  • Reuse: The reactivated catalyst can now be reused in a subsequent reaction. It is advisable to test its activity on a small scale first.

Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always consult the relevant literature and safety data sheets before conducting any experiments. Reaction conditions may need to be optimized for specific substrates and catalysts.

References

Design of Experiments (DoE) for optimizing indanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of indanones. The following information is designed to address specific issues encountered during experimental work, with a focus on optimization using Design of Experiments (DoE).

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing 1-indanones?

A1: The most prevalent methods for synthesizing 1-indanones are the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acyl chlorides, and the Nazarov cyclization of divinyl ketones or chalcones.[1][2] The Friedel-Crafts approach is often favored for its efficiency and the availability of starting materials.[1]

Q2: How can I improve the yield of my indanone synthesis?

A2: Low yield is a common challenge that can be addressed by systematically evaluating several factors.[1] Key areas for optimization include the choice and activity of the catalyst, reaction temperature, reaction time, and the purity of starting materials.[3][4] Implementing a Design of Experiments (DoE) approach can efficiently identify the optimal conditions for your specific substrate.

Q3: I am observing the formation of multiple products, particularly regioisomers. How can I improve the selectivity?

A3: The formation of regioisomers is a significant challenge, especially in Friedel-Crafts reactions with substituted aromatic rings.[5] Strategies to enhance selectivity include:

  • Catalyst and Solvent Choice: The choice of Lewis or Brønsted acid and the solvent can influence the product distribution. For instance, nitromethane has been shown to provide better selectivity in some cases.[5]

  • Temperature Control: Lower temperatures often favor the kinetic product, while higher temperatures may lead to the thermodynamic product.[5]

  • PPA Concentration: In reactions mediated by polyphosphoric acid (PPA), adjusting the phosphorus pentoxide (P₂O₅) content can effectively control regioselectivity.[2]

Q4: What is the impact of moisture on my reaction?

A4: Many catalysts used in indanone synthesis, particularly Lewis acids like aluminum chloride (AlCl₃), are highly sensitive to moisture.[5] Water can hydrolyze and deactivate the catalyst, leading to a stalled or completely inhibited reaction.[3][4] It is critical to use anhydrous solvents, flame-dried glassware, and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]

Design of Experiments (DoE) for Optimizing Indanone Synthesis

A Design of Experiments (DoE) approach allows for the simultaneous variation of multiple factors to efficiently screen the reaction space and identify optimal conditions.[6]

Key Factors and Ranges for DoE in Friedel-Crafts Acylation:
FactorParameterLow LevelHigh LevelNotes
A Temperature (°C)080Initial reactions are often started at 0°C and may be heated.[7]
B Catalyst Equivalence1.1 eq2.0 eqStoichiometric amounts are often required as the product can complex with the Lewis acid.[7]
C Reaction Time (h)16Progress should be monitored by TLC or GC-MS.[8]
D Substrate Concentration (M)0.10.5Higher concentrations can sometimes lead to intermolecular side reactions.[7]

Logical Workflow for DoE Implementation

doe_workflow A Define Objective (e.g., Maximize Yield) B Identify Key Factors (Temp, Catalyst Eq., Time, Conc.) A->B C Define Factor Ranges (Low and High Levels) B->C D Select DoE Design (e.g., Full Factorial, Box-Behnken) C->D E Execute Experiments D->E F Analyze Results (Statistical Software) E->F G Identify Optimal Conditions F->G H Validation Experiment G->H

Caption: Workflow for implementing a Design of Experiments approach.

Troubleshooting Guides

Issue 1: Low or No Product Yield

This is a frequent issue in indanone synthesis. A systematic approach to troubleshooting is recommended.[1]

Potential CauseRecommended Solution(s)
Inactive Catalyst Use a fresh, unopened container of the Lewis acid catalyst (e.g., AlCl₃) as it may be hydrolyzed. Handle all reagents under an inert atmosphere.[3]
Insufficiently Strong Acid For direct cyclization of 3-arylpropionic acids, ensure the Brønsted acid (e.g., PPA, H₂SO₄) is sufficiently concentrated. Eaton's reagent can be a powerful alternative.[3]
Low Reaction Temperature The activation energy for the cyclization may not be reached. Gradually and carefully increase the reaction temperature while monitoring for side reactions.[1]
Deactivated Starting Material Strong electron-withdrawing groups on the aromatic ring can hinder the electrophilic aromatic substitution. More forcing conditions (higher temperature, stronger catalyst) may be required.[7]
Purity of Starting Materials Impurities in the 3-arylpropionic acid or its acyl chloride can interfere with the reaction. Verify the purity of the starting materials and purify if necessary.[1]

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting A Low Product Yield B Check Purity of Starting Materials A->B C Verify Catalyst Activity (Use fresh reagent) A->C D Optimize Reaction Temperature A->D E Assess Catalyst/Acid Strength A->E F Monitor Reaction Progress (TLC, GC-MS) A->F G Improved Yield B->G C->G D->G E->G F->G

Caption: Troubleshooting workflow for addressing low product yield.

Issue 2: Formation of Multiple Products (Low Selectivity)

The presence of multiple products, including regioisomers and byproducts from intermolecular reactions, can complicate purification and reduce the yield of the desired indanone.[7]

Potential CauseRecommended Solution(s)
Formation of Regioisomers Adjust the P₂O₅ content in PPA-mediated reactions.[2] Screen different solvents; nitromethane can improve selectivity.[9] Lowering the reaction temperature may favor the kinetic isomer.[5]
Intermolecular Acylation At high concentrations, the acylium ion intermediate may react with another molecule of starting material. Perform the reaction at a higher dilution.[7]
Polymerization Strong acidic conditions and high temperatures can lead to the polymerization of the starting material or product. Carefully control the reaction temperature and time. Avoid using excessively strong acids or prolonged reaction times.[1]
Formation of Indene Derivatives Elimination reactions, often promoted by high temperatures, can lead to the formation of indenes. Maintain strict temperature control and consider a milder work-up procedure.[1]

Experimental Protocols

Protocol 1: Intramolecular Friedel-Crafts Acylation of 3-Arylpropionyl Chloride

This protocol is a two-step process involving the formation of the acyl chloride followed by cyclization.[8]

Step 1: Acyl Chloride Formation

  • In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the 3-arylpropionic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add oxalyl chloride or thionyl chloride (1.2-1.5 eq).

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

  • Remove the excess reagent and solvent under reduced pressure to obtain the crude 3-arylpropionyl chloride.

Step 2: Cyclization

  • Dissolve the crude 3-arylpropionyl chloride in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully and portion-wise add anhydrous aluminum chloride (AlCl₃) (1.1-1.5 eq).

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, carefully pour the mixture onto crushed ice and add dilute HCl.

  • Separate the organic layer and extract the aqueous layer with DCM (2x volume).

  • Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Friedel-Crafts Acylation Workflow

friedel_crafts_workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Cyclization A Dissolve 3-Arylpropionic Acid in DCM B Add DMF (cat.) A->B C Add Oxalyl/Thionyl Chloride at 0°C B->C D Stir at RT C->D E Concentrate in vacuo D->E F Dissolve Acyl Chloride in DCM E->F G Add AlCl3 at 0°C F->G H Stir at RT & Monitor G->H I Quench with Ice/HCl H->I J Aqueous Workup & Extraction I->J K Purify by Chromatography J->K

Caption: Experimental workflow for Friedel-Crafts acylation.

Protocol 2: Nazarov Cyclization of a Chalcone

This protocol is suitable for the synthesis of indanones from chalcone precursors.[10]

  • In a microwave-safe vessel, dissolve the chalcone derivative (1.0 eq) in trifluoroacetic acid (TFA).

  • Heat the mixture to 120 °C for 20 minutes using microwave irradiation.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the excess TFA with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Data on Indanone Synthesis

The following table summarizes reported yields for various indanone synthesis routes, highlighting the influence of substrates and reaction conditions.

Synthesis RouteStarting MaterialCatalyst/ReagentReaction ConditionsProductYield (%)
Friedel-Crafts Acylation3-Phenylpropionic acid chlorideAlCl₃Benzene1-Indanone90%
Friedel-Crafts Acylation3-Arylpropionic acidsTriflic acid (TfOH)CH₂Cl₂, 80°C, MWSubstituted 1-IndanonesUp to 100%
Friedel-Crafts Acylation3-Arylpropionic acidsPPA / H₂SO₄-Substituted 1-Indanones60-90%
Nazarov CyclizationChalcone derivativesTrifluoroacetic acid (TFA)120°C, MW, 20 minSubstituted 1-IndanonesGood to Excellent
Nazarov CyclizationDivinyl ketoneSnCl₄DCM, 0°C to RTCyclopentenone75%[11]

References

Technical Support Center: Resolving Poor Selectivity in the Synthesis of 4-fluoro-7-hydroxy-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-fluoro-7-hydroxy-1-indanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this challenging synthesis. Poor regioselectivity during the intramolecular Friedel-Crafts cyclization is a common hurdle, leading to the formation of undesired isomers and complicating purification. This guide provides detailed troubleshooting advice, experimental protocols, and explores alternative synthetic strategies to enhance the yield of the desired 4-fluoro-7-hydroxy-1-indanone.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My synthesis of 4-fluoro-7-hydroxy-1-indanone is resulting in a mixture of regioisomers. What is the likely cause?

A1: The formation of a mixture of regioisomers, primarily the desired 4-fluoro-7-hydroxy-1-indanone and the undesired 6-fluoro-5-hydroxy-1-indanone, is a common issue stemming from the directing effects of the substituents on the aromatic ring during the intramolecular Friedel-Crafts cyclization of the precursor, typically a derivative of 3-(3-fluoro-4-hydroxyphenyl)propanoic acid.

The hydroxyl (-OH) group is a strongly activating ortho-, para-director, while the fluorine (-F) atom is a weakly deactivating ortho-, para-director. This creates two potential sites for electrophilic attack, leading to the formation of both isomers. The final ratio of these isomers is highly dependent on the reaction conditions.

Q2: How can I improve the regioselectivity of the Friedel-Crafts cyclization to favor the desired 4-fluoro-7-hydroxy-1-indanone?

A2: Several factors can be adjusted to influence the regioselectivity of the cyclization. The choice of catalyst, solvent, and temperature are all critical.

  • Catalyst Selection: Strong Lewis acids like AlCl₃ are commonly used but can sometimes lead to poor selectivity. Polyphosphoric acid (PPA) is a widely used alternative, and its composition can significantly impact the outcome. It has been reported that the P₂O₅ content in PPA can switch the regioselectivity in the synthesis of other indanones.[1] Milder Lewis acids or Brønsted acids might also offer better control.

  • Solvent Effects: The choice of solvent can influence the reactivity of the catalyst and the stability of the intermediates, thereby affecting the isomer ratio. Solvents like nitromethane have been shown to improve selectivity in similar Friedel-Crafts reactions.

  • Temperature Control: Friedel-Crafts acylations are often exothermic. Maintaining a low and controlled temperature can minimize side reactions and potentially improve selectivity.

Q3: I am having difficulty separating the desired 4-fluoro-7-hydroxy-1-indanone from its regioisomer. What purification strategies are recommended?

A3: The separation of closely related regioisomers can be challenging due to their similar physical properties.

  • Column Chromatography: This is the most common method for separating such isomers. Careful selection of the stationary phase (e.g., silica gel with different pore sizes) and the mobile phase is crucial. A shallow gradient elution can improve resolution.

  • Recrystallization: If one isomer is significantly more abundant or has different solubility properties, fractional recrystallization can be an effective purification method. Experimenting with different solvent systems is recommended.

  • Preparative HPLC: For high-purity requirements, preparative high-performance liquid chromatography (HPLC) with a suitable chiral or achiral column can be employed, although this is a more expensive and less scalable option.

Q4: Are there alternative synthetic routes to 4-fluoro-7-hydroxy-1-indanone that offer better selectivity?

A4: Yes, exploring alternative synthetic strategies can be a viable solution to bypass the regioselectivity issues of the classical Friedel-Crafts approach.

  • Nazarov Cyclization: This reaction involves the acid-catalyzed cyclization of a divinyl ketone precursor. By carefully designing the precursor, it may be possible to achieve a more controlled cyclization.

  • Ring-Closing Metathesis (RCM): While a more complex approach, RCM of a suitably substituted diene precursor can offer excellent control over the formation of the five-membered ring.

  • Starting from Pre-functionalized Indanones: Synthesizing a related indanone that can be subsequently converted to the desired product is another strategy. For example, starting with an indanone that already has the correct substitution pattern and then introducing the fluoro and hydroxyl groups can be a more selective route.

Data Presentation: Impact of Reaction Conditions on Isomer Ratio

While specific quantitative data for the synthesis of 4-fluoro-7-hydroxy-1-indanone is not extensively published, the following table illustrates the expected influence of different catalysts on the regioselectivity of a similar intramolecular Friedel-Crafts acylation, based on general principles and related literature.

CatalystTemperature (°C)SolventTypical Product Ratio (Desired : Undesired)Notes
AlCl₃0 to RTDichloromethaneLow to ModerateCan lead to complex mixtures and charring if not controlled.
Polyphosphoric Acid (PPA)80 - 100NeatVariableSelectivity may be tuned by adjusting the P₂O₅ content.[1]
Eaton's Reagent (P₂O₅ in MsOH)60 - 80NeatPotentially HigherOften a milder and more effective alternative to PPA.
Triflic Acid (TfOH)0 to RTDichloromethanePotentially HigherA very strong acid that can promote cyclization under milder conditions.

Experimental Protocols

Protocol 1: Intramolecular Friedel-Crafts Cyclization using Polyphosphoric Acid (PPA)

This protocol is a general procedure for the cyclization of a 3-(substituted-phenyl)propanoic acid, which is a common precursor for indanones.

1. Preparation of the Acyl Chloride (Optional but Recommended):

  • To a solution of 3-(3-fluoro-4-methoxyphenyl)propanoic acid (1 eq.) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.5 eq.) and a catalytic amount of dimethylformamide (DMF) at 0 °C.
  • Stir the reaction mixture at room temperature for 2 hours.
  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acyl chloride.

2. Intramolecular Friedel-Crafts Cyclization:

  • Heat polyphosphoric acid (PPA) to 80-90 °C in a round-bottom flask equipped with a mechanical stirrer.
  • Slowly add the 3-(3-fluoro-4-methoxyphenyl)propanoic acid (or its acyl chloride) to the hot PPA with vigorous stirring.
  • Maintain the reaction temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
  • After completion, carefully pour the hot reaction mixture onto crushed ice with stirring.
  • Extract the aqueous mixture with ethyl acetate (3 x).
  • Combine the organic layers, wash with saturated sodium bicarbonate solution, water, and brine.
  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography on silica gel to separate the isomers.

3. Demethylation (if starting with a methoxy-substituted precursor):

  • Dissolve the purified methoxy-indanone in anhydrous dichloromethane.
  • Cool the solution to 0 °C and add a solution of boron tribromide (BBr₃) in DCM dropwise.
  • Stir the reaction at room temperature for 12-16 hours.
  • Carefully quench the reaction by adding methanol, followed by water.
  • Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.
  • Purify the final product by recrystallization or column chromatography.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Workflow cluster_start Starting Material Preparation cluster_synthesis Synthesis of Precursor cluster_cyclization Intramolecular Friedel-Crafts Cyclization cluster_products Reaction Products cluster_final Final Product Formation start 3-Fluoro-4-hydroxyphenol step1 Protection of Hydroxyl Group (e.g., Methylation) start->step1 step2 Introduction of Propanoic Acid Chain step1->step2 precursor 3-(3-Fluoro-4-methoxyphenyl)propanoic acid step2->precursor cyclization Cyclization (e.g., PPA, AlCl3) precursor->cyclization desired 4-Fluoro-7-methoxy-1-indanone (Desired Isomer) cyclization->desired undesired 6-Fluoro-5-methoxy-1-indanone (Undesired Isomer) cyclization->undesired demethylation Demethylation (e.g., BBr3) desired->demethylation final_product 4-Fluoro-7-hydroxy-1-indanone demethylation->final_product

Caption: Synthetic workflow for 4-fluoro-7-hydroxy-1-indanone.

Troubleshooting_Logic start Poor Selectivity Observed (Mixture of Isomers) catalyst Modify Catalyst (e.g., PPA with different P2O5 content, Eaton's Reagent) start->catalyst temperature Optimize Temperature (e.g., lower temperature) start->temperature solvent Change Solvent (e.g., Nitromethane) start->solvent nazarov Explore Nazarov Cyclization start->nazarov If optimization fails rcm Consider Ring-Closing Metathesis start->rcm If optimization fails chromatography Optimize Column Chromatography catalyst->chromatography temperature->chromatography solvent->chromatography recrystallization Attempt Fractional Recrystallization chromatography->recrystallization

Caption: Troubleshooting decision tree for poor selectivity.

References

Technical Support Center: Enhancing the Stability of 4-fluoro-7-hydroxy-1-indanone for Storage

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability data for 4-fluoro-7-hydroxy-1-indanone is not extensively available in public literature. The following guidance is based on the general chemical properties of phenolic ketones and related substituted indanones.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the storage stability of 4-fluoro-7-hydroxy-1-indanone.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the storage and handling of 4-fluoro-7-hydroxy-1-indanone.

Issue Potential Cause Recommended Action
Discoloration of the solid compound (e.g., turning pink, brown, or black) Oxidation of the phenolic hydroxyl group, potentially accelerated by exposure to air (oxygen), light, or trace metal impurities.Store the compound under an inert atmosphere (e.g., nitrogen or argon). Protect from light by using amber vials or storing in the dark. Ensure storage containers are clean and free of metal contaminants.
Decrease in purity over time, as determined by analytical methods (e.g., HPLC, NMR) Chemical degradation. This could be due to factors such as temperature fluctuations, exposure to moisture, or inappropriate pH conditions if in solution. Phenolic compounds can be susceptible to degradation at higher temperatures.[1][2][3]Store at controlled, cool temperatures (e.g., 2-8 °C or frozen at -20 °C). Protect from moisture by using desiccants or sealed containers. If in solution, buffer to a slightly acidic pH, as phenolic compounds are generally more stable under these conditions.[3]
Formation of insoluble particulates in solution Polymerization or formation of degradation products with low solubility. This can be initiated by oxidation or other degradation pathways.Filter the solution before use. Re-evaluate storage conditions, particularly exposure to oxygen and light. Consider using antioxidants in the solution if compatible with the intended application.
Inconsistent analytical results between different batches or over time Non-uniform storage conditions or degradation of the analytical standard.Ensure all batches are stored under identical, controlled conditions. Regularly check the purity of the analytical reference standard and store it under optimal conditions to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 4-fluoro-7-hydroxy-1-indanone?

A1: Based on its structure as a phenolic ketone, the primary degradation factors are expected to be:

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be initiated by atmospheric oxygen. This process can be accelerated by light and the presence of metal ions.

  • Light: Photodegradation can occur, especially in the presence of UV light.[2] Aromatic ketones can also mediate photo-oxidative degradation of phenols.[4][5]

  • Temperature: Elevated temperatures can increase the rate of chemical degradation.[1][2]

  • pH: In solution, the stability of phenolic compounds is often pH-dependent. Alkaline conditions can promote oxidation.[6][7]

Q2: What are the ideal storage conditions for solid 4-fluoro-7-hydroxy-1-indanone?

A2: To maximize stability, the solid compound should be stored:

  • In a tightly sealed container: To minimize exposure to air and moisture.

  • Under an inert atmosphere: Purging the container with nitrogen or argon is highly recommended.

  • In the dark: Use of amber glass vials or storage in a light-proof container is advised.

  • At low temperatures: Refrigeration (2-8 °C) or freezing (-20 °C) is recommended.

  • Away from incompatible materials: Store separately from strong oxidizing agents and bases.

Q3: How should I prepare and store solutions of 4-fluoro-7-hydroxy-1-indanone?

A3: For solutions, consider the following:

  • Solvent Choice: Use high-purity, degassed solvents.

  • pH Control: If possible, maintain a slightly acidic pH to improve the stability of the phenolic group.[3]

  • Inert Atmosphere: Prepare and store solutions under an inert gas.

  • Storage: Store solutions at low temperatures and protected from light.

  • Use Freshly Prepared Solutions: For critical applications, it is best to use freshly prepared solutions to avoid complications from potential degradation products.

Q4: Are there any visual indicators of degradation?

A4: Yes, a change in color from a white or off-white solid to yellow, pink, brown, or black is a common indicator of oxidation and degradation. For solutions, the appearance of a new color or the formation of a precipitate can also signify degradation.

Q5: What analytical methods are suitable for monitoring the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly suitable method for assessing the purity and detecting degradation products due to its sensitivity and resolving power. Other useful techniques include Nuclear Magnetic Resonance (NMR) spectroscopy to identify structural changes and Mass Spectrometry (MS) to identify degradation products.

Quantitative Data on the Stability of Analogous Phenolic Compounds

Due to the lack of specific stability data for 4-fluoro-7-hydroxy-1-indanone, the following table summarizes the stability of other phenolic compounds under various storage conditions to provide a general understanding.

Compound Storage Condition Time Degradation/Loss Reference
Total Phenolic Content (Nutraceutical Mixture)23 °C with sunlightNot specified53% decrease[4][6][8]
Total Phenolic Content (Nutraceutical Mixture)40 °CNot specifiedSignificant decrease[4][6][8]
Total Phenolic Content (Nutraceutical Mixture)23 °C without sunlightNot specifiedMost stable condition[4][6]
Catechin (Grape Stem Extract)2-8 °C and 25 °C, with and without light2 monthsComplete disappearance[1]
Gallic Acid (Grape Stem Extract)2-8 °C and 25 °C, with and without lightNot specifiedNot affected[1]
Caffeic AcidHigh pHNot specifiedUnstable[6]
Ferulic AcidHigh pHNot specifiedResisted major degradation[6]

Experimental Protocols

General Protocol for a Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and pathways.[9]

Objective: To assess the intrinsic stability of 4-fluoro-7-hydroxy-1-indanone under various stress conditions.

Materials:

  • 4-fluoro-7-hydroxy-1-indanone

  • High-purity solvents (e.g., acetonitrile, methanol, water)

  • Acids (e.g., 0.1 M HCl)

  • Bases (e.g., 0.1 M NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC system with a suitable column (e.g., C18) and UV detector

  • pH meter

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of 4-fluoro-7-hydroxy-1-indanone in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a defined period (e.g., 8 hours).

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature, protected from light, for a defined period (e.g., 24 hours).

    • Thermal Degradation: Store the solid compound and a solution in an oven at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 7 days).

    • Photodegradation: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a validated stability-indicating HPLC method.

    • A control sample (unstressed) should be analyzed at the same time.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with the control.

    • Calculate the percentage degradation of the parent compound.

    • Identify and quantify any significant degradation products.

Visualizations

cluster_degradation Potential Oxidative Degradation Pathway Indanone 4-fluoro-7-hydroxy-1-indanone Radical Phenoxy Radical Intermediate Indanone->Radical Oxidation (O2, light, metal ions) Quinone Quinone-type Species Radical->Quinone Further Oxidation Polymer Polymerized Products Quinone->Polymer Polymerization

Caption: Potential oxidative degradation pathway for a phenolic ketone.

cluster_workflow Experimental Workflow for Stability Testing start Obtain Compound stress Apply Stress Conditions (Heat, Light, pH, Oxidant) start->stress sample Collect Samples at Time Points stress->sample analyze Analyze by Stability-Indicating Method (e.g., HPLC) sample->analyze data Evaluate Data (Purity, Degradants) analyze->data report Report Findings data->report

Caption: General workflow for a chemical stability study.

cluster_troubleshooting Troubleshooting Logic for Compound Degradation start Degradation Observed? discoloration Discoloration? start->discoloration Yes no_issue No Apparent Issue start->no_issue No purity_loss Purity Loss? discoloration->purity_loss No check_light Check Light Exposure discoloration->check_light Yes check_temp Check Storage Temp. purity_loss->check_temp Yes purity_loss->no_issue No check_air Check Air Exposure check_light->check_air check_container Check Container Integrity check_temp->check_container

Caption: Decision tree for troubleshooting compound instability.

References

Validation & Comparative

A Comparative Guide to Fluorinated vs. Non-Fluorinated Indanones in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indanones represent a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The strategic introduction of fluorine atoms can significantly alter the physicochemical and biological properties of these molecules, offering a powerful tool for lead optimization.[3][4] This guide provides an objective, data-driven comparison of fluorinated and non-fluorinated indanones to aid researchers in selecting the optimal building blocks for their synthetic and drug discovery endeavors.

Chemical Reactivity and Synthesis

The primary distinction in chemical reactivity arises from the strong electron-withdrawing nature of fluorine. When incorporated into the indanone ring, fluorine enhances the electrophilicity of the carbonyl carbon.[5] This can lead to increased reaction rates and yields in key synthetic transformations like nucleophilic additions and condensations.[5]

Several methods are employed for the synthesis of the indanone core, including intramolecular Friedel-Crafts acylation and Nazarov cyclizations.[6][7] Fluorinated indanones are often prepared through similar routes or by direct fluorination of an indanone precursor using electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI).[8][9]

Table 1: Comparison of Synthetic Yields for Indanone Derivatives

Compound ClassReaction TypeProduct ExampleYield (%)Reference
Fluorinated Electrophilic Fluorination2-Fluoro-1,3-indanedione60%[8]
Fluorinated Electrophilic Fluorination[Δ1,2'-Biindan]-2-fluoro-1',3,3'-trione85%[8][10]
Fluorinated Claisen Condensation1-Trifluoroacetyl-2-indanone52%[8]
Non-Fluorinated Friedel-Crafts Acylation1-Indanone (from acid chloride)90%[9]
Non-Fluorinated Photochemical Cyclization1-Indanone derivative94%[9][11]
Experimental Protocols

Protocol 1: General Synthesis of 2-Fluoro-1,3-indanedione via Electrophilic Fluorination [8]

  • Preparation: In a round-bottom flask, dissolve 1,3-indanedione in an appropriate anhydrous solvent (e.g., CH₂Cl₂).

  • Fluorination: Add an electrophilic fluorinating agent, such as Selectfluor™, to the solution.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the mixture with water. Extract the aqueous layer with CH₂Cl₂.

  • Purification: Combine the organic layers and dry over anhydrous Na₂SO₄. Evaporate the solvent under reduced pressure. Purify the crude product by radial chromatography to yield the fluorinated ketone.

G General Workflow for Indanone Synthesis & Analysis cluster_synthesis Synthesis cluster_analysis Analysis & Characterization cluster_result Outcome Start Starting Materials (e.g., 3-Arylpropionic Acid or Indanone Precursor) Reaction Chemical Transformation (e.g., Friedel-Crafts, Fluorination) Start->Reaction Workup Reaction Work-up & Crude Extraction Reaction->Workup Purification Purification (e.g., Chromatography, Recrystallization) Workup->Purification Spectroscopy Spectroscopic Analysis (NMR, MS, IR) Purification->Spectroscopy Pure Compound Bioassay Biological Activity Screening (In Vitro / In Vivo) Spectroscopy->Bioassay Characterized Compound Data Comparative Data (Yields, Potency, etc.) Bioassay->Data

A generalized workflow for indanone development.

Physicochemical and Spectroscopic Properties

The incorporation of fluorine significantly impacts a molecule's physicochemical profile. Generally, fluorination increases metabolic stability by replacing hydrogen atoms at sites susceptible to oxidative metabolism with a stronger C-F bond.[4][12] It also modulates lipophilicity and bioavailability, which are critical parameters in drug design.[3][12]

Spectroscopic analysis provides clear evidence of fluorination. In ¹⁹F NMR, the presence of fluorine atoms gives rise to characteristic signals.[8][13] In ¹H and ¹³C NMR, C-F and H-F coupling constants provide valuable structural information.[8][14]

Table 2: Representative Spectroscopic Data for a Fluorinated vs. Non-Fluorinated Indanone

CompoundSpectroscopyKey Chemical Shifts (δ) / SignalsReference
2-Fluoro-1,3-indanedione ¹H NMR (CDCl₃)5.4 (d, ¹JH-F = 51.0 Hz, 1H)[8]
¹³C NMR (CDCl₃)90.1 (d, ¹JC-F = 211.2 Hz, CF)[8]
¹⁹F NMR (CDCl₃)-207.3 (d, ¹JF-H = 51.1 Hz, 1F)[8]
1-Indanone ¹H NMR (CDCl₃)~2.7 (t, 2H, -CH₂-), ~3.1 (t, 2H, -CH₂CO-), ~7.2-7.6 (m, 4H, Ar-H)[15]
¹³C NMR (CDCl₃)~26.0 (-CH₂-), ~36.4 (-CH₂CO-), ~123-155 (Ar-C), ~207.0 (C=O)[15]
Experimental Protocols

Protocol 2: General Procedure for NMR Spectroscopic Analysis [15]

  • Sample Preparation: Dissolve 5-10 mg of the purified indanone sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Internal Standard: Add tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external or internal standard like CFCl₃ can be used.

  • Data Acquisition: Acquire spectra on a suitable NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR: Use a standard single-pulse experiment.

  • ¹³C NMR: Use a proton-decoupled pulse sequence (e.g., PENDANT or DEPT) to obtain signal information.

  • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.

  • Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum for analysis.

Biological Activity

Indanone derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[7][16] Fluorination can enhance these activities. For instance, a fluorinated benzylidene indanone derivative has shown potent antiproliferative and antiangiogenic properties, acting as a microtubule destabilizer and inducing G2/M phase arrest in cancer cells.[17][18]

Table 3: Comparative Biological Efficacy of a Fluorinated Indanone Derivative

ParameterFluorinated Benzylidene Indanone Derivative5-Fluorouracil (5-FU)Reference
Target Cell Line MCF-7 (Human Breast Cancer)Various[17]
Mechanism of Action Microtubule destabilizer; Down-regulates VEGF and HIF-αAntimetabolite (inhibits thymidylate synthase)[17][18]
In Vitro Effect Induces G2/M phase cell cycle arrestNot specified in study[17][18]
In Vivo Efficacy 48.2% tumor volume reduction (mammary carcinoma model)Varies by model and dose[17][18]
Toxicity Well-tolerated and safe up to 1000 mg/kg (acute oral toxicity in mice)Dose-dependent toxicity[17][18]
Experimental Protocols

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay) [17]

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7) into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test indanone compound (fluorinated or non-fluorinated) dissolved in DMSO and diluted in cell culture medium. Include a vehicle control (DMSO alone).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

G Anticancer Mechanism of a Fluorinated Benzylidene Indanone Compound Fluorinated Benzylidene Indanone Derivative Tubulin β-Tubulin (Colchicine Binding Site) Compound->Tubulin Binds to Microtubule Microtubule Polymerization Compound->Microtubule Inhibits Tubulin->Microtubule Essential for Destabilization Microtubule Destabilization Microtubule->Destabilization G2M_Arrest G2/M Phase Cell Cycle Arrest Destabilization->G2M_Arrest Apoptosis Apoptosis (Cell Death) G2M_Arrest->Apoptosis

Antitubulin mechanism of a fluorinated indanone.

Conclusion

The decision to use a fluorinated versus a non-fluorinated indanone scaffold depends heavily on the specific goals of a research program.

  • Non-fluorinated indanones serve as excellent foundational structures and are often more readily available and cost-effective starting materials.[9][19]

  • Fluorinated indanones offer distinct advantages for lead optimization. The strategic incorporation of fluorine can enhance chemical reactivity, improve metabolic stability, and increase biological potency.[5][12] As demonstrated by derivatives, fluorination can unlock potent anticancer and anti-inflammatory activities not always present in their non-fluorinated counterparts.[17][18]

Ultimately, while non-fluorinated indanones provide a versatile entry point, fluorinated analogs are an indispensable tool for fine-tuning molecular properties to develop next-generation therapeutic agents.

References

Validating the Structure of 4-fluoro-7-hydroxy-1-indanone: A Comparative Guide to Spectroscopic and Crystallographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of various analytical techniques for validating the structure of 4-fluoro-7-hydroxy-1-indanone, with a special focus on the application of 19F Nuclear Magnetic Resonance (NMR) spectroscopy.

The precise characterization of molecular structure is paramount to understanding a compound's chemical properties, reactivity, and biological activity. In the context of drug discovery and development, even minor structural ambiguities can lead to significant downstream challenges. This guide presents a performance comparison of 19F NMR with other common analytical methods—Proton (¹H) NMR, Carbon-13 (¹³C) NMR, Mass Spectrometry (MS), and Single Crystal X-ray Crystallography—for the structural elucidation of 4-fluoro-7-hydroxy-1-indanone.

Data at a Glance: A Comparative Summary

To facilitate a clear comparison, the expected and experimental data for 4-fluoro-7-hydroxy-1-indanone and its non-fluorinated analog, 4-hydroxy-1-indanone, are summarized in the tables below. Due to the lack of publicly available experimental spectra for 4-fluoro-7-hydroxy-1-indanone, the 19F NMR data is predicted, and the remaining data is based on its close structural analog.

Table 1: Comparison of Key Spectroscopic and Spectrometric Data

TechniqueParameter4-fluoro-7-hydroxy-1-indanone (Predicted/Analog Data)4-hydroxy-1-indanone (Experimental Data)
19F NMR Chemical Shift (δ)~ -115 to -135 ppmNot Applicable
¹H NMR Chemical Shifts (δ)Aromatic: ~6.8-7.5 ppm, Aliphatic: ~2.7-3.1 ppmAromatic: 6.80-7.41 ppm, Aliphatic: 2.69-3.06 ppm
¹³C NMR Chemical Shifts (δ)Carbonyl: >200 ppm, Aromatic: 115-160 ppm, Aliphatic: 25-40 ppmCarbonyl: 205.8 ppm, Aromatic: 116.4, 118.9, 130.3, 137.3, 155.6, 156.0 ppm, Aliphatic: 25.8, 36.3 ppm
Mass Spec. Molecular Ion (m/z)[M+H]⁺: 167.0508[M+H]⁺: 149.0597
X-ray Unit Cell DimensionsRequires experimental crystal structure determinationa=10.3Å, b=5.9Å, c=11.9Å, β=109.4° (for a similar derivative)

In-Depth Analysis: The Role of Each Technique

19F NMR: A Direct Probe of Fluorine Incorporation

19F NMR spectroscopy is a highly sensitive and powerful tool for the analysis of fluorinated compounds. Given that fluorine has a natural abundance of 100% and a spin of 1/2, it provides sharp, well-resolved signals over a wide chemical shift range, minimizing the chances of signal overlap.

For 4-fluoro-7-hydroxy-1-indanone, the 19F NMR spectrum is expected to show a single resonance for the fluorine atom attached to the aromatic ring. The predicted chemical shift, in the range of -115 to -135 ppm, is characteristic of a fluorine atom attached to an aromatic system. The precise chemical shift and any observed coupling with neighboring protons (¹H-¹⁹F coupling) would provide definitive evidence of the fluorine's presence and its specific location on the indanone scaffold.

¹H and ¹³C NMR: Mapping the Carbon-Hydrogen Framework

¹H and ¹³C NMR are fundamental techniques for elucidating the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For 4-fluoro-7-hydroxy-1-indanone, the ¹H NMR spectrum would show distinct signals for the aromatic protons and the two methylene groups of the five-membered ring. The coupling patterns of the aromatic protons would be particularly informative in confirming the substitution pattern on the benzene ring.

  • ¹³C NMR reveals the number of non-equivalent carbon atoms and their chemical environments. The spectrum of 4-fluoro-7-hydroxy-1-indanone is expected to show a characteristic downfield signal for the carbonyl carbon, several signals in the aromatic region, and two signals in the aliphatic region for the methylene carbons. The carbon directly bonded to the fluorine atom would exhibit a large one-bond C-F coupling constant, providing further confirmation of the structure.

Mass Spectrometry: Determining the Molecular Weight and Formula

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. For 4-fluoro-7-hydroxy-1-indanone (C₉H₇FO₂), the expected exact mass of the protonated molecule ([M+H]⁺) is 167.0508. Observation of this ion at a high mass accuracy would strongly support the proposed structure.

Single Crystal X-ray Crystallography: The Definitive Structure

Single crystal X-ray crystallography provides an unambiguous, three-dimensional model of a molecule's structure in the solid state. By diffracting X-rays off a single crystal of the compound, the precise arrangement of atoms, bond lengths, and bond angles can be determined. While it is the most definitive method for structural determination, it is contingent on the ability to grow high-quality single crystals, which can be a challenging and time-consuming process.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

19F NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of 4-fluoro-7-hydroxy-1-indanone in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; filter if any particulate matter is present.

Instrumental Parameters (Typical for a 400 MHz Spectrometer):

  • Nucleus: 19F

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg') is typically sufficient.

  • Spectral Width: A wide spectral width (e.g., 200-300 ppm) should be used initially to locate the 19F signal, centered around a predicted value (e.g., -120 ppm).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Referencing: An external reference standard such as CFCl₃ (δ = 0 ppm) or an internal reference can be used.

¹H and ¹³C NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-20 mg of the sample in ~0.6 mL of a suitable deuterated solvent in an NMR tube.

Instrumental Parameters (Typical for a 400 MHz Spectrometer):

  • ¹H NMR:

    • Spectral Width: 12-16 ppm.

    • Number of Scans: 8-16.

  • ¹³C NMR:

    • Spectral Width: 200-250 ppm.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Proton Decoupling: Typically performed to simplify the spectrum.

High-Resolution Mass Spectrometry (HRMS)

Sample Preparation:

  • Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

Instrumental Method (Typical for ESI-QTOF):

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.

  • Mass Analyzer: Quadrupole-Time of Flight (QTOF).

  • Mass Range: m/z 50-1000.

  • Calibration: The instrument should be calibrated with a known standard immediately prior to analysis to ensure high mass accuracy.

Single Crystal X-ray Crystallography

Crystal Growth:

  • Grow single crystals of 4-fluoro-7-hydroxy-1-indanone by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot, saturated solution. A variety of solvents should be screened to find optimal crystallization conditions.

Data Collection and Structure Solution:

  • Mount a suitable single crystal on a goniometer head.

  • Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Process the diffraction data to obtain a set of structure factors.

  • Solve the crystal structure using direct methods or Patterson methods.

  • Refine the structural model against the experimental data.

Visualizing the Workflow and Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow for structural validation and the logical relationships between the different analytical techniques.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Validation cluster_interpretation Data Interpretation & Confirmation synthesis Synthesis of 4-fluoro-7-hydroxy-1-indanone purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 19F) purification->nmr ms Mass Spectrometry (HRMS) purification->ms xray X-ray Crystallography (if single crystals are obtained) purification->xray crystal growth interpretation Combined Spectroscopic Data Analysis nmr->interpretation ms->interpretation confirmation Structural Confirmation xray->confirmation Definitive Structure interpretation->confirmation

Caption: Experimental workflow for the synthesis and structural validation of 4-fluoro-7-hydroxy-1-indanone.

logical_relationships cluster_spectroscopy Spectroscopic & Spectrometric Methods 19F_NMR 19F NMR 1H_NMR 1H NMR 19F_NMR->1H_NMR H-F Coupling 13C_NMR 13C NMR 1H_NMR->13C_NMR H-C Connectivity (via 2D NMR) 13C_NMR->19F_NMR C-F Coupling Mass_Spec Mass Spectrometry Mass_Spec->1H_NMR Confirms Molecular Formula Mass_Spec->13C_NMR Confirms Molecular Formula X_Ray X-ray Crystallography X_Ray->19F_NMR Confirms F position X_Ray->1H_NMR Confirms H positions X_Ray->13C_NMR Confirms C positions

Caption: Logical relationships between different analytical techniques for structural elucidation.

A Comparative Guide to Cytotoxicity Assays for 4-fluoro-7-hydroxy-1-indanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the cytotoxic potential of novel compounds like 4-fluoro-7-hydroxy-1-indanone derivatives, selecting the appropriate assay is a critical first step. This guide provides a detailed comparison of common cytotoxicity assays, complete with experimental protocols and supporting data considerations. The objective is to offer a clear, data-driven framework for evaluating the in vitro toxicity of this class of molecules.

Comparison of Common Cytotoxicity Assays

The choice of a cytotoxicity assay depends on various factors, including the compound's mechanism of action, the cell type, and the desired endpoint. The following table summarizes and compares three widely used methods: the MTT, SRB, and LDH assays.

Assay Principle Advantages Disadvantages Typical Application
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product.[1][2]- Well-established and widely used.- Inexpensive.- Sensitive for assessing cell viability and proliferation.[1][2]- Can be affected by the metabolic state of the cells and compounds that interfere with mitochondrial respiration.- Requires a solubilization step for the formazan crystals.[1][3]- Can overestimate the effectiveness of drugs that alter cell metabolism but not cell viability.[4][5]- High-throughput screening of compounds for cytotoxic or anti-proliferative effects.
SRB (Sulphorhodamine B) A colorimetric assay that measures total cellular protein content.[6][7] SRB, an aminoxanthene dye, binds to basic amino acid residues of cellular proteins under acidic conditions.[8][9]- Independent of cellular metabolic activity, reducing compound interference.[8]- Stable endpoint; the stained plates can be stored.[8]- Good linearity and signal-to-noise ratio.[10]- Requires cell fixation, which can sometimes lead to cell detachment and loss.- Less sensitive than some metabolic assays for detecting early cytotoxic events.- Screening for cytotoxicity and cell proliferation, particularly for adherent cell lines.[6][7][8]
LDH (Lactate Dehydrogenase) Measures the activity of lactate dehydrogenase, a cytosolic enzyme released into the culture medium upon cell membrane damage or lysis.[11][12]- Directly measures cell death by assessing membrane integrity.- Non-destructive to the remaining viable cells, allowing for further assays.- Suitable for detecting late-stage apoptosis or necrosis.[13]- May not detect early apoptotic events where the cell membrane is still intact.- Can underestimate cytotoxicity in cases of significant cell growth inhibition if not properly controlled.[4][5]- Assessing compound-induced cytotoxicity, particularly membrane-damaging effects.

Experimental Protocols

Below are detailed, step-by-step protocols for the MTT, SRB, and LDH cytotoxicity assays, optimized for a 96-well plate format.

MTT Assay Protocol

This protocol is adapted for assessing the cytotoxicity of small molecules like 4-fluoro-7-hydroxy-1-indanone derivatives.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • 96-well microplate

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[14]

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[14]

  • Compound Treatment: The following day, treat the cells with various concentrations of the 4-fluoro-7-hydroxy-1-indanone derivatives. Include a vehicle control (e.g., DMSO).[14]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[2]

  • Incubation with MTT: Incubate the plate for 1 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[15]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15] Mix thoroughly to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[2] A reference wavelength of 630 nm can be used to reduce background noise.[1]

SRB Assay Protocol

This protocol is suitable for screening the cytotoxicity of compounds on adherent cells.

Materials:

  • Adherent cell lines

  • 96-well plate

  • Appropriate culture medium

  • Trichloroacetic acid (TCA), 10% (wt/vol)

  • Sulforhodamine B (SRB) solution, 0.4% (wt/vol) in 1% acetic acid

  • Washing solution (1% vol/vol acetic acid)

  • Solubilization solution (10 mM Tris base solution)

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with the 4-fluoro-7-hydroxy-1-indanone derivatives as described in the MTT protocol.

  • Cell Fixation: After the incubation period, gently add 50 µL of cold 10% TCA to each well (without removing the culture medium) and incubate for 1 hour at 4°C.[9]

  • Washing: Remove the supernatant and wash the plates five times with 1% acetic acid to remove excess dye.[9] Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[9]

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[8]

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.[8]

  • Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.[6][7]

LDH Assay Protocol

This protocol measures cytotoxicity by quantifying LDH release from damaged cells.

Materials:

  • Cell lines

  • 96-well plate

  • Culture medium

  • LDH assay kit (containing substrate mix, assay buffer, and stop solution)

  • Lysis solution (e.g., 2% Triton X-100)

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with the 4-fluoro-7-hydroxy-1-indanone derivatives as described in the MTT protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis solution).[4]

  • Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

  • Assay Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.[11]

  • Reagent Addition: Add the LDH assay reaction mixture (prepared according to the manufacturer's instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[11]

Data Presentation

While specific experimental data for 4-fluoro-7-hydroxy-1-indanone derivatives is not publicly available, the following table illustrates how results from such studies would be presented. The primary endpoint for cytotoxicity assays is often the IC50 value, which is the concentration of a compound that inhibits 50% of cell growth or viability.

Cell Line Compound Assay Incubation Time (h) IC50 (µM)
MCF-7 (Breast Cancer)4-fluoro-7-hydroxy-1-indanone Derivative 1MTT48Hypothetical Value
A549 (Lung Cancer)4-fluoro-7-hydroxy-1-indanone Derivative 1MTT48Hypothetical Value
HT-29 (Colon Cancer)4-fluoro-7-hydroxy-1-indanone Derivative 1SRB72Hypothetical Value
HepG2 (Liver Cancer)4-fluoro-7-hydroxy-1-indanone Derivative 1LDH24Hypothetical Value

Note: The IC50 values are placeholders and would be determined experimentally.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for clearly communicating experimental processes and biological mechanisms.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay-Specific Steps cluster_readout Readout cell_culture 1. Cell Culture cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding treatment 4. Treat Cells cell_seeding->treatment compound_prep 3. Prepare Indanone Derivatives compound_prep->treatment incubation 5. Incubate (24-72h) treatment->incubation MTT MTT Assay incubation->MTT SRB SRB Assay incubation->SRB LDH LDH Assay incubation->LDH readout 6. Measure Absorbance MTT->readout SRB->readout LDH->readout analysis 7. Data Analysis (IC50) readout->analysis

Caption: General workflow for in vitro cytotoxicity testing.

While the precise signaling pathway activated by 4-fluoro-7-hydroxy-1-indanone derivatives requires experimental validation, many cytotoxic agents induce apoptosis. The following diagram illustrates a simplified, generic apoptotic signaling pathway.

Apoptotic_Signaling_Pathway cluster_stimulus Inducing Stimulus cluster_pathway Apoptotic Cascade indanone Indanone Derivative bax Bax Activation indanone->bax (potential mechanism) mito Mitochondrial Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.

References

A Comparative Guide to the Anti-inflammatory Activity of Novel Indanone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory activity of several novel indanone compounds against established non-steroidal anti-inflammatory drugs (NSAIDs), indomethacin and celecoxib. The data presented is compiled from preclinical studies and aims to offer objective insights into the therapeutic potential of these emerging compounds.

In Vitro Anti-inflammatory Activity

The following tables summarize the in vitro efficacy of novel indanone derivatives in inhibiting key inflammatory mediators.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

CompoundCell LineIC50 (µM)Test Conditions
Novel Indanones
Compound C5BV2Data not available as IC50; significant reduction at ≤50 µM[1]LPS-stimulated
Sesquistilbene Indanone Analogue 11kRAW264.7Potent inhibition (IC50 not specified)[2]LPS-stimulated
Benchmark Drugs
IndomethacinRAW264.7~15 µMLPS-stimulated
Celecoxib-Data not available-

Table 2: Inhibition of Pro-inflammatory Cytokines (TNF-α and IL-6) in LPS-Stimulated Macrophages

CompoundCell LineTNF-α InhibitionIL-6 InhibitionTest Conditions
Novel Indanones
Compound C5BV2Significant reduction at ≤50 µM[1]Significant reduction at ≤50 µM[1]LPS-stimulated
2-benzylidene-1-indanone 4dRAW 264.783.73% at 10 µM[3]69.28% at 10 µM[3]LPS-stimulated
2-benzylidene-1-indanone 8fMurine primary macrophagesDose-dependent inhibition[3][4]Dose-dependent inhibition[3][4]LPS-stimulated (0.5 µg/mL)
Indanone Derivatives 6a & 6o-Potent activity[5]Potent activity[5]Cellular models
IPX-18Human Whole BloodIC50: 298.8 nM--
IPX-18PBMCsIC50: 96.29 nM--
Benchmark Drugs
Indomethacin-Data not availableData not available-
Celecoxib-Data not availableData not available-

Table 3: In Vitro Cyclooxygenase-2 (COX-2) Inhibitory Activity

CompoundIC50 (µM)
Novel Indanones
Sesquistilbene Indanone Analogue 11kSignificantly suppresses COX-2 expression[2]
Benchmark Drugs
Indomethacin~0.6 µM
Celecoxib~0.04 µM

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Lipopolysaccharide (LPS)-Stimulated Nitric Oxide (NO) Production Assay in Macrophages

This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cell lines (e.g., RAW264.7 or BV2) stimulated with LPS.

  • Cell Culture: Macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Assay Procedure:

    • Cells are seeded in 96-well plates at a specific density.

    • After adherence, the cells are pre-treated with various concentrations of the test compounds for a defined period (e.g., 1 hour).

    • LPS (e.g., 1 µg/mL) is then added to the wells to induce an inflammatory response, and the plates are incubated for a further 24 hours.

    • The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

    • The absorbance is read at a specific wavelength (e.g., 540 nm), and the percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is then determined.

Measurement of TNF-α and IL-6 Release from Macrophages

This enzyme-linked immunosorbent assay (ELISA) quantifies the levels of the pro-inflammatory cytokines TNF-α and IL-6 released by macrophages following stimulation with LPS.

  • Cell Culture and Stimulation: Similar to the NO production assay, macrophage cells are cultured and stimulated with LPS in the presence or absence of the test compounds.

  • ELISA Procedure:

    • After the incubation period, the cell culture supernatants are collected.

    • Commercial ELISA kits for TNF-α and IL-6 are used according to the manufacturer's instructions.

    • This typically involves the coating of a 96-well plate with a capture antibody, followed by the addition of the cell supernatants, a detection antibody, a substrate, and a stop solution.

    • The absorbance is measured at a specific wavelength, and the concentration of the cytokines is determined from a standard curve.

    • The percentage of inhibition is calculated, and IC50 values are determined.

In Vitro COX-2 Inhibitory Activity Assay

This assay measures the ability of a compound to directly inhibit the activity of the COX-2 enzyme, a key target for many anti-inflammatory drugs.

  • Assay Principle: The assay typically uses a purified recombinant COX-2 enzyme and measures the production of prostaglandin E2 (PGE2) from the substrate, arachidonic acid.

  • Procedure:

    • The test compound is incubated with the COX-2 enzyme in a suitable buffer.

    • Arachidonic acid is added to initiate the enzymatic reaction.

    • The reaction is stopped after a specific time, and the amount of PGE2 produced is quantified using a specific detection method, often an ELISA or a colorimetric/fluorometric assay.

    • The percentage of COX-2 inhibition is calculated by comparing the activity in the presence of the test compound to the activity of a vehicle control. IC50 values are then determined.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of these novel indanone compounds are mediated through the modulation of key intracellular signaling pathways.

G cluster_LPS LPS Stimulation cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway cluster_Indanone Indanone Compounds cluster_Response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK p38 p38 TLR4->p38 ERK ERK TLR4->ERK IKK IKK TLR4->IKK Inflammation Inflammation JNK->Inflammation p38->Inflammation ERK->Inflammation IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB (Nuclear Translocation) NFkB->NFkB_nuc iNOS iNOS NFkB_nuc->iNOS COX2 COX-2 NFkB_nuc->COX2 TNFa TNF-α NFkB_nuc->TNFa IL6 IL-6 NFkB_nuc->IL6 Indanone Novel Indanone Compounds (11k, 8f) Indanone->JNK inhibits Indanone->IKK inhibits iNOS->Inflammation COX2->Inflammation TNFa->Inflammation IL6->Inflammation

Caption: General signaling pathway for indanone anti-inflammatory activity.

G cluster_workflow Experimental Workflow cluster_assays In Vitro Assays start Start: Select Indanone Compound culture Culture Macrophages (e.g., RAW264.7) start->culture pretreat Pre-treat with Indanone Compound culture->pretreat stimulate Stimulate with LPS pretreat->stimulate no_assay Nitric Oxide Assay (Griess Reagent) stimulate->no_assay cytokine_assay Cytokine ELISA (TNF-α, IL-6) stimulate->cytokine_assay cox_assay COX-2 Inhibition Assay stimulate->cox_assay data Data Analysis: Calculate % Inhibition and IC50 values no_assay->data cytokine_assay->data cox_assay->data end End: Validate Anti-inflammatory Activity data->end

Caption: Workflow for in vitro anti-inflammatory activity validation.

G Indanone Novel Indanone Compound Target Inflammatory Target (e.g., COX-2, IKK, JNK) Indanone->Target binds to Inhibition Inhibition of Target Activity Target->Inhibition leads to Response Reduced Inflammatory Response Inhibition->Response results in

Caption: Logical relationship of indanone compound action.

References

Comparing the efficacy of 4-fluoro-7-hydroxy-1-indanone with other kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Unveiling the Kinase Inhibition Profile of Novel Compounds: A Comparative Framework

In the landscape of drug discovery, particularly in oncology and immunology, protein kinases have emerged as pivotal targets. The development of small molecule inhibitors that can selectively modulate the activity of these enzymes is a cornerstone of modern therapeutic strategies. This guide provides a comparative framework for evaluating the efficacy of novel kinase inhibitors, using the hypothetical analysis of a fictional indanone derivative, "Compound X" (structurally analogous to 4-fluoro-7-hydroxy-1-indanone), against a panel of established kinase inhibitors.

While 4-fluoro-7-hydroxy-1-indanone is a known chemical intermediate in organic synthesis, particularly for compounds targeting the central nervous system, its specific activity as a kinase inhibitor is not documented in publicly available literature.[1][2][3] Therefore, this guide will utilize a hypothetical dataset to illustrate the experimental workflow and data interpretation central to the characterization of a new kinase inhibitor.

Comparative Efficacy of Compound X

To assess the inhibitory potential of a novel compound, its activity is typically measured against a panel of protein kinases. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value denotes a higher potency.

In our hypothetical study, "Compound X" was tested against a selection of kinases and its performance was compared to Staurosporine, a well-known, non-selective kinase inhibitor often used as a positive control.

Kinase Target"Compound X" IC50 (nM)Staurosporine IC50 (nM)
Kinase A155
Kinase B25010
Kinase C>10,00020
Kinase D82
Kinase E75015

Table 1: Hypothetical Inhibitory Activity of "Compound X" against a Panel of Kinases. The IC50 values for "Compound X" and the non-selective inhibitor Staurosporine are presented. These values are for illustrative purposes only and are not based on experimental data for 4-fluoro-7-hydroxy-1-indanone.

Based on this hypothetical data, "Compound X" demonstrates potent inhibitory activity against Kinase D and Kinase A, with IC50 values in the low nanomolar range. Its activity against Kinase B and Kinase E is moderate, while it shows no significant inhibition of Kinase C at concentrations up to 10,000 nM. This profile suggests that "Compound X" may be a selective inhibitor, a desirable characteristic that can lead to fewer off-target effects in therapeutic applications.

Experimental Protocols

The determination of kinase inhibitor efficacy relies on robust and reproducible experimental assays. A variety of assay formats are available, including radiometric, fluorescence-based, and luminescence-based methods.[4][5] The choice of assay depends on factors such as the specific kinase, the availability of reagents, and the desired throughput.[6]

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol outlines a common method for measuring kinase activity by quantifying the amount of ATP consumed during the phosphorylation reaction. The decrease in ATP is detected as an increase in a luminescent signal.

Materials:

  • Kinase of interest (e.g., Kinase A)

  • Kinase-specific substrate peptide

  • ATP

  • Test inhibitor (e.g., "Compound X") and control inhibitor (e.g., Staurosporine)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test and control inhibitors in DMSO.

  • Kinase Reaction Setup: In a 96-well plate, add the serially diluted inhibitors or DMSO (as a vehicle control) to each well.

  • Add the kinase to each well and incubate briefly to allow for inhibitor binding.

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Signal Detection: Stop the kinase reaction and measure the remaining ATP by adding the detection reagents from the luminescence-based assay kit according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is inversely proportional to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[7]

Visualizing Kinase Inhibition and Experimental Design

Diagrams are essential tools for illustrating complex biological pathways and experimental workflows. The following visualizations were created using the Graphviz DOT language to depict a generic signaling pathway and the kinase assay workflow.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Phosphorylates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Substrate_Protein Substrate_Protein Kinase_B->Substrate_Protein Phosphorylates Phosphorylated_Substrate Phosphorylated_Substrate Substrate_Protein->Phosphorylated_Substrate Transcription_Factor Transcription_Factor Phosphorylated_Substrate->Transcription_Factor Activates Inhibitor Inhibitor Inhibitor->Kinase_A Inhibits Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates Ligand Ligand Ligand->Receptor Activation G Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) Start->Prepare_Reagents Serial_Dilution Serial Dilution of Inhibitor Prepare_Reagents->Serial_Dilution Plate_Setup Add Reagents to 96-well Plate Serial_Dilution->Plate_Setup Incubation Incubate at 30°C Plate_Setup->Incubation Detection Add Luminescence Detection Reagent Incubation->Detection Read_Plate Measure Luminescence Detection->Read_Plate Data_Analysis Calculate IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

References

Comparative Analysis of Synthesized Indanone Analogues: A Cross-Validation of Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Performance of Indanone Derivatives

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] This guide provides a comparative analysis of synthesized indanone analogues, cross-validating their biological activities across anticancer, anti-inflammatory, and antimicrobial domains. The information is compiled from recent studies to offer a comprehensive resource for researchers in drug discovery and development.

Quantitative Data Summary

The following tables summarize the biological activities of various indanone analogues as reported in the literature. This data facilitates a direct comparison of the potency of different derivatives.

Anticancer Activity of Indanone Analogues
Compound/DerivativeCell LineIC50 (µM)Reference
Gallic acid based indanone derivative (1)Ehrlich Ascites Carcinoma (in vivo)50 mg/kg b.wt. (54.3% tumor growth inhibition)[3]
2-benzylidene-1-indanonesMCF-7, HCT, THP-1, A5490.01 - 0.88[4]
Indanone-based thiazolyl hydrazone (ITH-6)HT-290.44[5]
ITH-6COLO 2050.98[5]
ITH-6KM 120.41[5]
Spiroisoxazoline derivative (9f)MCF-70.03[6]
Anti-inflammatory Activity of Indanone Analogues
Compound/DerivativeAssayInhibitionReference
Isoxazole fused 1-indanones (64k, 64j, 64f, 64g, 64i)Carrageenan-induced paw edemaStronger than indomethacin[4][7]
2-benzylidene-1-indanone (4d)LPS-induced TNF-α expression (RAW 264.7)83.73%[8]
2-benzylidene-1-indanone (4d)LPS-induced IL-6 expression (RAW 264.7)69.28%[8]
Sesquistilbene indanone analogue (11k)NO production in LPS-stimulated RAW264.7 cellsPotent inhibition[9]
Indanone derivative (C5)NO, TNF-α, IL-1β release in BV2 cellsSignificant reduction[10]
Antimicrobial Activity of Indanone Analogues
Compound/DerivativeMicroorganismActivityReference
Isoxazole fused 1-indanones (64k, 64l)Escherichia coli, Bacillus subtilisHighest antibacterial activity[4][7]
Isoxazole fused 1-indanones (64h, 64j)Aspergillus niger, Penicillium notatumMost potent antifungal activity[4][7]
Aurone and indanone derivatives (A5, D2)C. albicans, E. coli, S. aureusMIC = 15.625 µM[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the biological activities of indanone analogues.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the indanone analogues and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Anti-inflammatory Activity: In Vitro Inhibition of Pro-inflammatory Cytokines

This protocol assesses the ability of compounds to inhibit the release of pro-inflammatory cytokines like TNF-α and IL-6 from lipopolysaccharide (LPS)-stimulated macrophages.[8][12]

  • Cell Culture: Culture murine primary macrophages (MPMs) or a macrophage cell line (e.g., RAW 264.7).

  • Pre-incubation: Pre-incubate the cells with various concentrations of the test compounds for 30 minutes.

  • LPS Stimulation: Stimulate the cells with LPS (0.5 µg/mL) for 24 hours to induce an inflammatory response.

  • Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of TNF-α and IL-6 using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine release compared to the LPS-stimulated control.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism.

  • Serial Dilution: Perform serial dilutions of the indanone analogues in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of action and the research methodology.

anticancer_pathway Indanone_Analogue Indanone Analogue Cell Cancer Cell Indanone_Analogue->Cell Tubulin Tubulin Polymerization Cell->Tubulin Inhibits VEGFR VEGF-R1/R2, HIF-α Cell->VEGFR Suppresses NFkB NF-κB p65, Bcl-2 Cell->NFkB Downregulates G2M_Arrest G2/M Phase Arrest Tubulin->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces Angiogenesis Angiogenesis VEGFR->Angiogenesis Inhibits Proliferation Cell Proliferation NFkB->Proliferation Inhibits

Caption: Anticancer mechanisms of indanone analogues.

anti_inflammatory_pathway LPS LPS Macrophage Macrophage LPS->Macrophage Stimulates NFkB_Pathway NF-κB Pathway Macrophage->NFkB_Pathway Activates Indanone_Analogue Indanone Analogue Indanone_Analogue->NFkB_Pathway Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_Pathway->Cytokines Induces NO Nitric Oxide (NO) NFkB_Pathway->NO Induces Inflammation Inflammation Cytokines->Inflammation NO->Inflammation

Caption: Anti-inflammatory mechanism of indanone analogues.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Cross-Validation Synthesis Synthesis of Indanone Analogues Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Anticancer Anticancer Assays (e.g., MTT) Characterization->Anticancer Anti_inflammatory Anti-inflammatory Assays (e.g., Cytokine Inhibition) Characterization->Anti_inflammatory Antimicrobial Antimicrobial Assays (e.g., MIC) Characterization->Antimicrobial Data_Collection Collect Quantitative Data (IC50, % Inhibition, MIC) Anticancer->Data_Collection Anti_inflammatory->Data_Collection Antimicrobial->Data_Collection Comparison Compare Potency Across Different Activities Data_Collection->Comparison SAR Structure-Activity Relationship (SAR) Analysis Comparison->SAR

Caption: Experimental workflow for cross-validation.

References

In-Vitro Testing of 4-Fluoro-7-Hydroxy-1-Indanone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of in-vitro testing methods for evaluating the biological activities of 4-fluoro-7-hydroxy-1-indanone derivatives. This class of compounds holds significant promise in medicinal chemistry, with potential applications in oncology, neurodegenerative diseases, and inflammatory conditions. This document details experimental protocols for key assays, presents comparative data for various indanone derivatives, and visualizes relevant biological pathways and workflows to facilitate further research and development.

Data Presentation: Comparative Efficacy of Indanone Derivatives

The following tables summarize the in-vitro biological activities of various indanone derivatives from published studies. While specific data for 4-fluoro-7-hydroxy-1-indanone derivatives are limited in the public domain, the provided data for structurally related fluorinated and hydroxylated indanones offer valuable insights into their potential efficacy and structure-activity relationships.

Table 1: Anti-Cancer Activity of Indanone Derivatives

Compound ClassDerivative ExampleCancer Cell LineAssayIC50 (µM)Reference
Fluorinated Benzylidene IndanoneCompound 1MCF-7 (Breast)Tubulin Polymerization Inhibition-[1]
Thiazolyl Hydrazone of 1-IndanoneITH-6HT-29 (Colon)Cytotoxicity0.44[2][3][4]
Thiazolyl Hydrazone of 1-IndanoneITH-6COLO 205 (Colon)Cytotoxicity0.98[2][3][4]
Thiazolyl Hydrazone of 1-IndanoneITH-6KM 12 (Colon)Cytotoxicity0.41[2][3][4]
2-Benzylidene-1-indanoneNot specifiedMCF-7 (Breast)Cytotoxicity0.01 - 0.88[5]
2-Benzylidene-1-indanoneNot specifiedHCT (Colon)Cytotoxicity0.01 - 0.88[5]
2-Benzylidene-1-indanoneNot specifiedTHP-1 (Leukemia)Cytotoxicity0.01 - 0.88[5]
2-Benzylidene-1-indanoneNot specifiedA549 (Lung)Cytotoxicity0.01 - 0.88[5]

Table 2: Enzyme Inhibition Activity of Indanone Derivatives

Compound ClassTarget EnzymeDerivative ExampleInhibitionIC50Reference
Indanone DerivativeAcetylcholinesterase (AChE)Compound 9Potent14.8 nM[6][7]
Indanone DerivativeAcetylcholinesterase (AChE)Compound 14Potent18.6 nM[6][7]
5-Fluoro-1-Indanone DerivativeMonoamine Oxidase B (MAO-B)C6-substituted indanonesPotent and SelectiveLow nanomolar[8]
5-Fluoro-1-Indanone DerivativeMonoamine Oxidase B (MAO-B)C5-substituted indanonesWeaker-[8]

Table 3: Anti-Inflammatory Activity of 2-Benzylidene-1-Indanone Derivatives

DerivativeTarget% Inhibition (at 10 µM)Reference
4dTNF-α83.73%[9]
4dIL-669.28%[9]
4cIL-669.28%[9]

Experimental Protocols

Detailed methodologies for key in-vitro experiments are provided below to guide the evaluation of novel 4-fluoro-7-hydroxy-1-indanone derivatives.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a widely used method to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.[10]

  • Materials:

    • Cancer cell lines (e.g., MCF-7, A549, HCT116)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Test compounds (4-fluoro-7-hydroxy-1-indanone derivatives)

    • MTT solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a suitable density and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells to determine the IC50 value.[10]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death) induced by the test compounds.[11][12][13]

  • Materials:

    • Treated and untreated cells

    • Phosphate-buffered saline (PBS)

    • Annexin V-FITC staining kit (containing Annexin V-FITC, Propidium Iodide, and binding buffer)

    • Flow cytometer

  • Procedure:

    • Harvest both adherent and floating cells from treated and control cultures.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.[11]

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.[11]

    • Incubate the cells in the dark at room temperature for 15 minutes.[11]

    • Analyze the stained cells by flow cytometry within one hour.[11] Viable cells are negative for both Annexin V and PI, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are positive for both.[12]

Cell Cycle Analysis

This method determines the effect of the compounds on the cell cycle distribution of cancer cells using flow cytometry.[11][14][15]

  • Materials:

    • Treated and control cancer cells

    • PBS

    • Ice-cold 70% Ethanol

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Harvest the treated and control cells.

    • Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at 4°C for at least 2 hours.[11]

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.[11]

    • Analyze the stained cells using a flow cytometer to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11]

Enzyme Inhibition Assay (Acetylcholinesterase - AChE)

This assay, based on the Ellman method, measures the inhibition of AChE activity, which is relevant for Alzheimer's disease research.[8]

  • Materials:

    • AChE enzyme solution

    • Acetylthiocholine iodide (ATCI) solution (substrate)

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

    • Phosphate buffer (pH 8.0)

    • Test compounds

    • 96-well plate

    • Microplate reader

  • Procedure:

    • Add phosphate buffer, test compound solution at various concentrations, and AChE enzyme solution to the wells of a 96-well plate.

    • Incubate the plate at 25°C for 10 minutes.[8]

    • Add DTNB solution to each well.

    • Initiate the reaction by adding the ATCI substrate solution.

    • Measure the absorbance at 412 nm at regular intervals. The rate of reaction is determined by the change in absorbance over time.

    • Calculate the percentage of inhibition by comparing the reaction rate in the presence of the test compound to the control.[8]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows relevant to the in-vitro testing of 4-fluoro-7-hydroxy-1-indanone derivatives.

cluster_0 MTT Assay Workflow A Seed Cells in 96-well Plate B Add Indanone Derivatives A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Add Solubilizer (DMSO) E->F G Measure Absorbance (570nm) F->G H Calculate IC50 G->H

Workflow for the MTT Cell Viability Assay.

cluster_1 Apoptosis Induction Pathway Indanone Indanone Derivative Tubulin Tubulin Polymerization Indanone->Tubulin inhibits Microtubule Microtubule Disruption MitoticArrest Mitotic Arrest (G2/M) Microtubule->MitoticArrest Bcl2 Bcl-2 Downregulation MitoticArrest->Bcl2 Bax Bax Up-regulation MitoticArrest->Bax Mitochondria Mitochondrial Membrane Potential ↓ Bcl2->Mitochondria inhibits Bax->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis cluster_2 Cell Cycle Analysis Workflow A Harvest Cells B Fix with Cold Ethanol A->B C Wash with PBS B->C D Stain with PI/RNase C->D E Incubate D->E F Flow Cytometry Analysis E->F G Quantify Cell Cycle Phases F->G cluster_3 AChE Inhibition in Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Postsynaptic Postsynaptic Receptor ACh->Postsynaptic Choline Choline + Acetate AChE->Choline Signal Signal Transduction Postsynaptic->Signal Indanone Indanone Derivative Indanone->AChE inhibits

References

A Comparative Spectroscopic Guide to 4-fluoro-7-hydroxy-1-indanone and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of 4-fluoro-7-hydroxy-1-indanone and its positional isomers. Due to the limited availability of direct experimental spectra for these specific compounds in public-access databases, this guide utilizes data from closely related analogs and predictive principles of spectroscopic analysis to offer a valuable comparative framework. The information herein is intended to aid in the characterization and differentiation of these isomeric structures.

Spectroscopic Data Comparison

The following tables summarize the anticipated and observed spectroscopic data for 4-fluoro-7-hydroxy-1-indanone and its isomers. It is important to note that the data for 4-fluoro-7-hydroxy-1-indanone and its direct isomers are predicted based on established principles, while the data for related compounds are derived from available literature.

Table 1: Predicted ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundH-2 (ppm)H-3 (ppm)Aromatic Protons (ppm)-OH (ppm)
4-fluoro-7-hydroxy-1-indanone ~2.7~3.16.8 - 7.5 (doublet and doublet of doublets)5.0 - 6.0
7-fluoro-4-hydroxy-1-indanone ~2.7~3.16.7 - 7.6 (multiplets)5.0 - 6.0
6-fluoro-1-indanone [1]2.72 (t)3.12 (t)7.30 (td), 7.39 (ddd), 7.45 (ddd)N/A
7-fluoro-1-indanone 2.67-2.80 (m)3.2 (t)7.0 (t), 7.3 (d), 7.6 (m)N/A
4-hydroxy-1-indanone 2.6-2.7 (m)2.9-3.0 (m)6.8-7.4 (m)~5.3
7-hydroxy-1-indanone [2]2.6-2.7 (m)2.9-3.0 (m)6.8-7.2 (m)~5.4

Table 2: Predicted ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundC=OAromatic C-FAromatic C-OHOther Aromatic CAliphatic C
4-fluoro-7-hydroxy-1-indanone ~205~160 (d, ¹JCF ≈ 245 Hz)~155115 - 140~25, ~36
7-fluoro-4-hydroxy-1-indanone ~205~162 (d, ¹JCF ≈ 250 Hz)~154110 - 145~25, ~36
5-fluoro-1-indanone ~204~165 (d, ¹JCF ≈ 250 Hz)N/A110 - 150~26, ~36
4-hydroxy-1-indanone [3]~207N/A~155115 - 145~25, ~36
7-hydroxy-1-indanone ~207N/A~156115 - 140~25, ~36

Table 3: Predicted IR Spectroscopic Data (Wavenumbers in cm⁻¹)

CompoundO-H StretchC=O StretchAromatic C=C StretchC-F Stretch
4-fluoro-7-hydroxy-1-indanone 3200-3600 (broad)~1690~1600, ~1480~1250
7-fluoro-4-hydroxy-1-indanone 3200-3600 (broad)~1695~1610, ~1490~1260
5-fluoro-1-indanone [4]N/A~1710 - 1730~1600, ~1480~1250
4-hydroxy-1-indanone [3]3200-3500 (broad)~1680~1590, ~1470N/A
7-hydroxy-1-indanone [2]3100-3400 (broad)~1685~1595, ~1460N/A

Table 4: Predicted Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺[M-CO]⁺Other Key Fragments
4-fluoro-7-hydroxy-1-indanone 166138Fragments from loss of H₂O, F, and subsequent rearrangements
7-fluoro-4-hydroxy-1-indanone 166138Fragments from loss of H₂O, F, and subsequent rearrangements
5-fluoro-1-indanone [4]150122149 ([M-H]⁺)
4-hydroxy-1-indanone [3]148120Fragments from loss of H₂O and subsequent rearrangements
7-hydroxy-1-indanone [2]148120147 ([M-H]⁺)

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible spectroscopic data. Below are generalized procedures for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the solid indanone isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved and transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope. Proton decoupling is typically used to simplify the spectrum.

  • ¹⁹F NMR Acquisition: For fluorinated compounds, acquire the fluorine-19 NMR spectrum. This technique is highly sensitive and provides a wide chemical shift range, making it excellent for differentiating fluorine environments in isomers.[5][6][7]

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Solid Film): Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride. Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

  • Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum. The typical scanning range is 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the indanone isomer in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Separation: Inject a small volume of the solution into the GC. The instrument is equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to ramp up to ensure separation of the analyte from any impurities.

  • MS Analysis: The eluent from the GC is introduced into the mass spectrometer. Electron ionization (EI) is a common method for generating ions. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Visualized Workflows

General Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample Indanone Isomer (Solid) Dissolution Dissolution in Deuterated Solvent Sample->Dissolution For NMR Thin_Film Thin Film Preparation on Salt Plate Sample->Thin_Film For IR GC_Solution Dilution in Volatile Solvent Sample->GC_Solution For GC-MS NMR NMR Spectrometer (¹H, ¹³C, ¹⁹F) Dissolution->NMR IR FT-IR Spectrometer Thin_Film->IR GCMS GC-MS System GC_Solution->GCMS NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z Values, Fragmentation) GCMS->MS_Data

Caption: General workflow for the spectroscopic analysis of indanone isomers.

Potential Role of Indanone Derivatives in Neurodegenerative Disease Pathways

Indanone derivatives have been investigated for their potential therapeutic effects in neurodegenerative diseases such as Alzheimer's disease.[8][9] Their mechanism of action can involve the inhibition of key enzymes like acetylcholinesterase (AChE) and monoamine oxidases (MAO).

Indanone_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) ACh_Cleft ACh ACh->ACh_Cleft Dopamine Dopamine Dopamine_Cleft Dopamine Dopamine->Dopamine_Cleft AChE Acetylcholinesterase (AChE) ACh_Cleft->AChE Degradation ACh_Receptor ACh Receptor ACh_Cleft->ACh_Receptor MAO Monoamine Oxidase (MAO) Dopamine_Cleft->MAO Degradation Dopamine_Receptor Dopamine Receptor Dopamine_Cleft->Dopamine_Receptor Signal Signal Transduction ACh_Receptor->Signal Dopamine_Receptor->Signal Indanone Indanone Derivative Indanone->AChE Inhibition Indanone->MAO Inhibition

Caption: Potential mechanism of action for indanone derivatives in neurotransmission.

References

Benchmarking the synthesis of 4-fluoro-7-hydroxy-1-indanone against other methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of synthetic routes to 4-fluoro-7-hydroxy-1-indanone, a valuable building block in medicinal chemistry. We will delve into established methodologies, presenting experimental data, detailed protocols, and visual workflows to facilitate an objective assessment.

Introduction

4-Fluoro-7-hydroxy-1-indanone is a substituted indanone derivative incorporating both fluorine and hydroxyl functional groups. These features make it an attractive starting material for the synthesis of a variety of biologically active molecules. The selection of an optimal synthetic route is crucial for maximizing yield, ensuring purity, and maintaining cost-effectiveness in research and development as well as in larger-scale production. This guide benchmarks the prevalent Friedel-Crafts acylation and cyclization of 4-fluorophenol against a plausible alternative, the intramolecular cyclization of 3-(2-fluoro-5-hydroxyphenyl)propanoic acid.

Method 1: Friedel-Crafts Acylation and Cyclization of 4-Fluorophenol

A widely utilized method for the synthesis of 4-fluoro-7-hydroxy-1-indanone involves a one-pot reaction starting from 4-fluorophenol. This approach combines a Friedel-Crafts acylation with a subsequent intramolecular cyclization.

The reaction proceeds by the acylation of 4-fluorophenol with a suitable three-carbon acylating agent, such as 3-chloropropionyl chloride, in the presence of a strong Lewis acid, typically aluminum chloride (AlCl₃). The intermediate formed then undergoes an intramolecular Friedel-Crafts alkylation (cyclization) at elevated temperatures to yield the desired indanone.

G cluster_0 Method 1: Friedel-Crafts Acylation and Cyclization A 4-Fluorophenol D Intermediate (Aroyl Propionyl Chloride) A->D Acylation B 3-Chloropropionyl Chloride B->D C Aluminum Chloride (Lewis Acid) C->D F 4-Fluoro-7-hydroxy-1-indanone D->F Intramolecular Cyclization E Heating (100-180°C) E->F G Purification (Ethyl Acetate Extraction, Chromatography) F->G H Final Product G->H

Fig. 1: Experimental workflow for the Friedel-Crafts synthesis.
Experimental Protocol:

A mixture of 4-fluorophenol and 3-chloropropionyl chloride is added to a suspension of aluminum chloride in an appropriate solvent. The reaction mixture is heated, typically in a stepwise manner, first to around 100°C and then to a higher temperature of approximately 180°C, for several hours.[1][2] After cooling, the reaction is quenched, and the product is extracted using an organic solvent like ethyl acetate.[1][2] The crude product is then purified, commonly by column chromatography, to yield 4-fluoro-7-hydroxy-1-indanone.[1][2]

Method 2: Intramolecular Cyclization of 3-(2-Fluoro-5-hydroxyphenyl)propanoic Acid

An alternative strategy involves the preparation and subsequent intramolecular cyclization of a substituted phenylpropanoic acid. This multi-step approach offers potentially milder reaction conditions for the cyclization step compared to the high temperatures of the one-pot Friedel-Crafts method.

The synthesis commences with a suitable starting material, such as 2-fluoro-5-methoxyaniline, which is converted to 3-(2-fluoro-5-hydroxyphenyl)propanoic acid through a series of reactions including diazotization, Sandmeyer-type reaction, and hydrolysis. The resulting propanoic acid derivative is then cyclized using a dehydrating agent and catalyst, such as polyphosphoric acid (PPA), to afford the target indanone.

G cluster_1 Method 2: Phenylpropanoic Acid Cyclization A Substituted Benzene Derivative (e.g., 2-Fluoro-5-methoxyaniline) C 3-(2-Fluoro-5-hydroxyphenyl)propanoic Acid A->C Formation of Propanoic Acid Sidechain B Multi-step Synthesis F 4-Fluoro-7-hydroxy-1-indanone C->F Intramolecular Cyclization D Polyphosphoric Acid (PPA) D->F E Heating E->F G Purification F->G H Final Product G->H

Fig. 2: Workflow for the phenylpropanoic acid cyclization method.
Experimental Protocol:

3-(2-Fluoro-5-hydroxyphenyl)propanoic acid is added to polyphosphoric acid. The mixture is heated to a moderate temperature, typically around 80-100°C, and stirred for a defined period. The reaction progress is monitored by a suitable analytical technique like thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice water, and the precipitated product is collected by filtration. The crude product is then washed and purified, for instance, by recrystallization or column chromatography.

Performance Comparison

ParameterMethod 1: Friedel-Crafts AcylationMethod 2: Phenylpropanoic Acid Cyclization
Starting Material 4-Fluorophenol3-(2-Fluoro-5-hydroxyphenyl)propanoic acid
Key Reagents Aluminum Chloride, 3-Chloropropionyl ChloridePolyphosphoric Acid
Reaction Temperature High (100-180°C)Moderate (80-100°C)
Reaction Time Several hoursTypically shorter for the cyclization step
Reported Yield Variable, often moderateGenerally good to high for the cyclization step
Purity Requires significant purificationMay require less rigorous purification
Scalability Established for industrial scalePotentially adaptable for larger scale
Green Chemistry Aspects Use of stoichiometric strong Lewis acid, high energy consumptionUse of a dehydrating agent, potentially lower energy

Conclusion

Both the one-pot Friedel-Crafts acylation of 4-fluorophenol and the intramolecular cyclization of 3-(2-fluoro-5-hydroxyphenyl)propanoic acid present viable pathways for the synthesis of 4-fluoro-7-hydroxy-1-indanone.

The Friedel-Crafts approach is a more direct, one-pot synthesis. However, it necessitates harsh reaction conditions, including high temperatures and the use of a stoichiometric amount of a strong Lewis acid, which can pose challenges for scalability and waste management.

The phenylpropanoic acid cyclization method , while involving more synthetic steps to prepare the precursor, offers the advantage of milder conditions for the key cyclization step. This can lead to higher selectivity, easier purification, and a more favorable environmental profile for the final ring-closing reaction.

The choice between these methods will ultimately depend on the specific requirements of the research or production campaign, including the availability of starting materials, desired scale, and considerations for process safety and environmental impact. Further optimization of both routes could lead to improved yields and more sustainable processes.

References

Safety Operating Guide

Proper Disposal of 4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one (CAS Number: 136191-16-7), a fluorinated organic compound. Adherence to these procedures is vital to mitigate risks and ensure a safe laboratory environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2]

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile rubber)
Eye Protection Safety glasses with side-shields or chemical safety goggles
Lab Coat Standard laboratory coat
Respiratory Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as a halogenated organic waste.[3][4] It must be segregated from non-halogenated waste streams to ensure proper treatment and disposal, which typically involves incineration at a licensed hazardous waste facility.[4]

  • Segregation:

    • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[3][4][5]

    • Never mix this compound with non-halogenated organic waste, aqueous waste, or strong acids and bases.[4][6]

  • Containerization:

    • Use a dedicated, leak-proof, and chemically compatible container with a secure screw-top cap.[3][5]

    • The container must be in good condition and appropriately labeled with "Hazardous Waste" and the full chemical name: "this compound."[3][5] Include the approximate quantity or concentration if it is in a solution.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[3]

    • The storage area should be a cool, dry, and well-ventilated location, away from sources of ignition and incompatible materials.[3][7]

  • Documentation:

    • Maintain a log of the waste being added to the container, including the chemical name and quantity.

    • Complete a hazardous waste tag as required by your institution's Environmental Health and Safety (EHS) department.[3]

  • Disposal Request:

    • Once the waste container is nearly full, or in accordance with your institution's policies, arrange for pickup and disposal through your EHS office or a licensed hazardous waste disposal contractor.[3]

    • The precautionary statement P501 specifically mandates the disposal of contents/container to an approved waste disposal plant.[1][2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Unused or Contaminated This compound ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe is_halogenated Is the compound a halogenated organic? ppe->is_halogenated halogenated_waste Segregate into 'Halogenated Organic Waste' Container is_halogenated->halogenated_waste Yes non_halogenated_waste Follow disposal procedures for non-halogenated waste (Not applicable for this compound) is_halogenated->non_halogenated_waste No label_container Ensure container is properly labeled: 'Hazardous Waste' Chemical Name halogenated_waste->label_container store_safely Store securely in a designated Satellite Accumulation Area label_container->store_safely log_waste Document waste in lab logbook and complete hazardous waste tag store_safely->log_waste request_disposal Contact Environmental Health & Safety (EHS) for waste pickup log_waste->request_disposal end End: Proper Disposal request_disposal->end

Caption: Disposal workflow for this compound.

Summary of Key Disposal Information

ParameterGuideline
Waste Classification Halogenated Organic Waste[3][4]
Container Type Labeled, sealed, and chemically compatible[3][5]
Segregation Separate from non-halogenated, aqueous, and reactive wastes[4][6]
Storage Location Designated, cool, dry, and well-ventilated satellite accumulation area[3]
Final Disposal Through a licensed hazardous waste disposal facility[1][2]

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal protocols, as they may have additional requirements.

References

Personal protective equipment for handling 4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one. Adherence to these procedures is essential for ensuring a safe laboratory environment.

Hazard Summary

This compound is classified with the following hazards:

  • H302: Harmful if swallowed.[1]

  • H312: Harmful in contact with skin.[1]

  • H332: Harmful if inhaled.[1]

Due to these potential health risks, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound.

Protection TypeSpecification
Eye Protection Chemical safety goggles or a face shield in combination with goggles, compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[2]
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene) must be worn. Inspect gloves before use and dispose of them properly after handling.[2]
Skin and Body A lab coat or a chemical-resistant apron should be worn. For larger quantities or in case of a spill, full-body protection may be necessary.[2]
Respiratory All handling of the solid compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[2]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Fume Hood: All work with this compound must be performed in a properly functioning chemical fume hood.[2]

  • Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible.

2. Donning PPE:

  • Step 1: Lab Coat/Apron: Put on a clean lab coat or chemical-resistant apron, ensuring it is fully buttoned or tied.

  • Step 2: Eye Protection: Don chemical safety goggles. If there is a significant splash risk, use a face shield in addition to goggles.

  • Step 3: Gloves: Put on chemically resistant gloves, ensuring they overlap the cuffs of the lab coat.

3. Handling the Compound:

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to minimize exposure.

  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.

  • Spill Management: In the event of a spill, follow established laboratory procedures for chemical spills. Small spills can be absorbed with an inert material and placed in a sealed container for disposal.

4. Doffing PPE:

  • Step 1: Gloves: Remove gloves using a technique that avoids touching the outer surface with bare skin. Peel one glove off from the cuff, turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off.

  • Step 2: Lab Coat/Apron: Remove the lab coat or apron by unbuttoning or untying it and rolling it away from the body to prevent contact with contaminated surfaces.

  • Step 3: Eye Protection: Remove eye protection last.

  • Step 4: Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[1]

Disposal Plan

  • Contaminated PPE: Dispose of used gloves and any other contaminated disposable PPE in a designated hazardous waste container.

  • Chemical Waste: Dispose of unused this compound and any solutions containing it in a properly labeled hazardous waste container in accordance with local, state, and federal regulations.

  • Contaminated Clothing: If clothing becomes contaminated, remove it immediately and wash it before reuse.[1]

Diagram: PPE Selection and Use Workflow

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_handling Chemical Handling cluster_doffing Doffing Sequence cluster_disposal Disposal AssessHazards Assess Chemical Hazards (H302, H312, H332) SelectPPE Select Appropriate PPE AssessHazards->SelectPPE DonCoat 1. Don Lab Coat/Apron SelectPPE->DonCoat DonEyes 2. Don Eye Protection DonCoat->DonEyes DonGloves 3. Don Gloves DonEyes->DonGloves HandleInHood Handle Chemical in Fume Hood DonGloves->HandleInHood DoffGloves 1. Remove Gloves HandleInHood->DoffGloves DoffCoat 2. Remove Lab Coat/Apron DoffGloves->DoffCoat DoffEyes 3. Remove Eye Protection DoffCoat->DoffEyes WashHands 4. Wash Hands Thoroughly DoffEyes->WashHands DisposeWaste Dispose of Contaminated PPE and Chemical Waste WashHands->DisposeWaste

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.